molecular formula C11H11BrO B3037923 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 67159-85-7

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B3037923
CAS No.: 67159-85-7
M. Wt: 239.11 g/mol
InChI Key: MVIGYOCYIUJCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3,3-dimethyl-2H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIGYOCYIUJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241664
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67159-85-7
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67159-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-3,3-dimethyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one physical properties

[1][2][3]

Executive Summary

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (often abbreviated as 5-bromo-3,3-dimethylindan-1-one) serves as a high-value scaffold in medicinal chemistry. Its structural significance lies in the gem-dimethyl group at the C3 position , which blocks metabolic oxidation at the benzylic site—a common liability in drug design—while the C5-bromine provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide synthesizes experimental data with field-proven handling protocols.

Chemical Identity & Structural Analysis[4]

PropertySpecification
IUPAC Name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Common Synonyms 5-Bromo-3,3-dimethylindan-1-one; 6-Bromo-1,1-dimethyl-3-indanone
CAS Registry Number 67159-85-7
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
SMILES CC1(C)CC(=O)C2=C1C=CC(Br)=C2
InChI Key MVIGYOCYIUJCGE-UHFFFAOYSA-N
Structural Commentary

The molecule features a rigid bicyclic system. The C3-gem-dimethyl substitution induces a steric pucker in the cyclopentenone ring, influencing both solubility and crystal packing. Unlike the planar 5-bromo-1-indanone, the 3,3-dimethyl variant exhibits higher solubility in lipophilic solvents due to the disruption of

Physical & Thermodynamic Properties[1][4][6]

The following data represents a consensus of experimental values and high-confidence predictive models used in process chemistry.

PropertyValue / RangeCondition / Note
Physical State Solid (Crystalline Powder)Standard Temperature & Pressure
Color White to Pale YellowImpurities often cause yellowing
Melting Point (MP) 123 – 125 °C Recrystallized from Ethanol [1]
Boiling Point (BP) 314.5 ± 41.0 °CPredicted (760 mmHg)
Density 1.409 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.31Lipophilic; requires organic co-solvents
Flash Point ~144 °CPredicted
Solubility DMSO, CH₂Cl₂, EtOAc, THFPoorly soluble in water
Application Insight: Solvent Selection
  • Reaction Medium: Due to its LogP of 3.31, reactions involving this intermediate (e.g., Suzuki coupling) should utilize THF/Water or Dioxane/Water biphasic systems with a phase transfer catalyst or sufficient heating to ensure homogeneity.

  • Purification: The compound crystallizes well from Ethanol or Hexane/Ethyl Acetate mixtures. The MP range of 123-125 °C is a reliable purity indicator; a depression >2 °C suggests significant residual solvent or regioisomeric impurities (e.g., 6-bromo isomer).

Synthesis & Manufacturing Workflows

While Friedel-Crafts cyclization is a common route, the Benzylic Oxidation pathway is preferred for high-purity applications as it avoids the formation of difficult-to-separate regioisomers often seen in ring-closing reactions.

Protocol: Benzylic Oxidation of 6-Bromo-1,1-dimethylindane

This method, adapted from recent patent literature (WO 2021/096238), utilizes a mild oxidation system to convert the indane precursor to the ketone [2].

Reaction Scheme: 6-Bromo-1,1-dimethylindane + KMnO4 + MgSO4 → 5-Bromo-3,3-dimethyl-1-indanone

Step-by-Step Methodology:

  • Preparation: Dissolve 6-bromo-1,1-dimethyl-2,3-dihydro-1H-indene (1.0 equiv) in Acetone (10 volumes).

  • Reagent Activation: Prepare a solution of MgSO₄ (2.5 equiv) in water (5 volumes). The MgSO₄ acts as a buffer and scavenger to prevent over-oxidation and ring cleavage.

  • Oxidation: Add Potassium Permanganate (KMnO₄) (2.0 - 3.0 equiv) portion-wise to the acetone solution at 0–5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]

  • Quenching: Quench excess oxidant by adding saturated Sodium Bisulfite or Isopropanol .

  • Workup: Filter the manganese dioxide (MnO₂) precipitate through a Celite pad. Concentrate the filtrate.

  • Extraction: Dilute residue with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol to obtain the target as white needles.

Visualization: Synthesis Process Flow

SynthesisWorkflowStartPrecursor:6-Bromo-1,1-dimethylindaneReactionOxidation Phase(0-25°C, 4-6h)Start->ReactionReagentReagents:KMnO4 / MgSO4 / AcetoneReagent->ReactionQuenchQuench & Filter(NaHSO3 / Celite)Reaction->QuenchTLC CompleteProductTarget:5-Bromo-3,3-dimethyl-1-indanoneQuench->ProductRecrystallization (EtOH)

Figure 1: Process flow for the benzylic oxidation synthesis route.

Characterization & Spectroscopy

Positive identification requires distinguishing the 3,3-dimethyl analog from the unsubstituted 5-bromo-1-indanone.

Nuclear Magnetic Resonance (NMR)

The gem-dimethyl singlet is the diagnostic peak.

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR (CDCl₃)1.41 Singlet (s)6HC3-(CH₃)₂ (Gem-dimethyl)
2.60 Singlet (s)2HC2-H₂ (Methylene)
7.50 – 7.70 Multiplet (m)3HAromatic (C4-H, C6-H, C7-H)

Note: The C2 protons appear as a singlet because they are isolated from the aromatic ring by the quaternary C3 and the carbonyl C1, preventing vicinal coupling.

Mass Spectrometry (MS)
  • Ionization Mode: EI or ESI+

  • Molecular Ion: [M]+ = 238.0 / 240.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragmentation: Loss of methyl radical [M-15] is a common fragmentation pathway for gem-dimethyl compounds.

Handling, Stability & Safety

Safety Data Sheet (SDS) Summary
  • GHS Classification: Warning.[2][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of dust.

Stability & Storage[6][9]
  • Shelf Life: >2 years if stored correctly.

  • Conditions: Store at 2–8 °C (refrigerated) or room temperature in a tightly sealed container.

  • Light Sensitivity: Mildly light-sensitive; store in amber vials.

  • Incompatibility: Strong oxidizing agents and strong bases (potential for enolization/aldol condensation at C2).

References

  • ChemicalBook. (2024).[4] 5-bromo-2,3-dihydro-3,3-dimethylinden-1-one Properties. Retrieved from

  • World Intellectual Property Organization. (2021).[5] Patent WO2021096238A1: Derivatives having inhibitory activity against glucosylceramide synthase. Retrieved from

  • Sigma-Aldrich. (2024). 5-Bromo-3,3-dimethyl-1-indanone Product Specification. Retrieved from

  • PubChem. (2024). Compound Summary: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.[2][6][7] Retrieved from

Technical Whitepaper: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7), a specialized pharmacophore intermediate used in the synthesis of androgen receptor antagonists and kinase inhibitors.

Strategic Synthesis, Structural Properties, and Pharmacophore Utility[1]

Executive Summary

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (hereafter 5-Br-DM-Indanone ) is a bicyclic aromatic ketone characterized by a gem-dimethyl substitution at the C3 position. This structural motif is critical in medicinal chemistry for two reasons:

  • Metabolic Stability: The gem-dimethyl group at the benzylic position (C3) blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, significantly enhancing the in vivo half-life of derived drug candidates.

  • Conformational Locking: The indanone core restricts the rotation of the aromatic ring relative to the carbonyl, reducing the entropic penalty of binding to protein targets (e.g., Androgen Receptor, HSP90).

This guide details the retrosynthetic logic, validated synthesis protocols, and handling requirements for this high-value intermediate.

Chemical Identity & Structural Analysis[2][3]
PropertyData
IUPAC Name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Common Name 5-Bromo-3,3-dimethylindanone
CAS Number 67159-85-7
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
SMILES CC1(C)CC(=O)C2=C1C=CC(Br)=C2
Melting Point 123–125 °C (Ethanol)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Logic: The "Meta" Challenge

The synthesis of 5-Br-DM-Indanone presents a regiochemical challenge. A standard Friedel-Crafts cyclization of a para-substituted precursor typically yields the 6-bromo isomer. To achieve the 5-bromo substitution pattern, the synthesis must utilize a meta-directing logic relative to the alkyl attachment, exploiting the steric preferences of the cyclization step.

Synthetic Pathway & Mechanism[1][5][6]

The most robust industrial route involves the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)-3-methylbutanoic acid . This precursor ensures the bromine atom is positioned correctly (meta to the alkyl bridge) to direct cyclization to the less sterically hindered position.

3.1 Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis cluster_logic Regioselectivity Logic Target Target: 5-Bromo-3,3-dimethyl-1-indanone Precursor Precursor: 3-(3-Bromophenyl)-3-methylbutanoic acid Target->Precursor Intramolecular Friedel-Crafts (Cyclization) Start Starting Material: 3-Bromobenzaldehyde (or 3-Bromoacetophenone) Precursor->Start Knoevenagel / Conjugate Addition Logic Br at meta-position (C3') directs cyclization to C6' (Para to Br)

Caption: Retrosynthetic logic requiring a meta-substituted precursor to achieve the 5-bromo indanone core.

3.2 Detailed Experimental Protocol

Reaction: Intramolecular Cyclization of 3-(3-bromophenyl)-3-methylbutanoic acid.

Reagents:

  • Substrate: 3-(3-bromophenyl)-3-methylbutanoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Catalyst: Aluminum Chloride (AlCl₃) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 3-(3-bromophenyl)-3-methylbutanoic acid in anhydrous DCM under nitrogen atmosphere.

    • Add SOCl₂ dropwise at 0°C. Add a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (HCl, SO₂) ceases.

    • Concentrate in vacuo to remove excess SOCl₂. The crude acid chloride is used immediately.

  • Friedel-Crafts Cyclization:

    • Resuspend the crude acid chloride in anhydrous DCM (0.2 M concentration).

    • Cool the solution to 0°C.

    • Add AlCl₃ portion-wise over 30 minutes. Note: Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Mechanistic Check: The cyclization occurs at the position para to the bromine atom (C6 of the phenyl ring), which corresponds to C5 of the indanone. The position ortho to the bromine is sterically hindered by the gem-dimethyl tail.

  • Quench & Isolation:

    • Pour the reaction mixture slowly onto crushed ice/HCl mixture to quench the aluminum complex.

    • Extract with DCM (3x).[1] Wash combined organics with brine and saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Application in Drug Discovery

5-Br-DM-Indanone serves as a "locked" phenyl ring scaffold. The bromine at C5 is a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles.

4.1 Key Therapeutic Areas
  • Androgen Receptor (AR) Antagonists: The dimethyl-indanone core mimics the steric bulk of the thiohydantoin ring found in second-generation anti-androgens (e.g., Enzalutamide analogs), improving binding affinity to the AR ligand-binding domain.

  • Kinase Inhibitors: Used to synthesize ATP-competitive inhibitors where the indanone carbonyl forms hydrogen bonds with the kinase hinge region.

4.2 Functionalization Workflow (DOT Diagram)

Applications Core 5-Br-DM-Indanone Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Reduction Carbonyl Reduction (NaBH4) Core->Reduction Product1 Biaryl Scaffolds (AR Antagonists) Suzuki->Product1 Product2 Amino-Indanes (CNS Active Agents) Buchwald->Product2 Product3 Indanols (Chiral Intermediates) Reduction->Product3

Caption: Divergent synthesis pathways utilizing the 5-bromo and 1-oxo functionalities.

Analytical Characterization Standards

To validate the synthesis of the correct isomer (5-bromo vs. 6-bromo), ¹H NMR analysis is definitive.

NucleusChemical Shift (δ ppm)MultiplicityAssignmentDiagnostic Note
¹H 1.40Singlet (6H)C3-CH₃ (Gem-dimethyl)Characteristic strong singlet
¹H 2.60Singlet (2H)C2-H₂Isolated methylene
¹H 7.45Doublet (J=8.0 Hz)C7-HOrtho coupling indicates H6 neighbor
¹H 7.55Doublet of DoubletsC6-HCoupling to H7 and H4
¹H 7.65Doublet (J=1.5 Hz)C4-HMeta coupling only (Diagnostic for 5-Br)

Differentiation:

  • 5-Bromo Isomer: Shows a proton at C4 (δ ~7.65) with a small meta-coupling constant (~1.5 Hz) and no ortho partner.

  • 6-Bromo Isomer: Would show a proton at C7 with meta-coupling, but the splitting pattern in the aromatic region shifts significantly.

Safety & Handling
  • Hazards: 5-Br-DM-Indanone is an organic bromide and ketone.[3][1] It acts as a skin and eye irritant (H315, H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic position is blocked, but the carbonyl is susceptible to moisture over long periods.

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References
  • Regioselectivity in the Cyclization of 3-Arylpropionic Acids Source: Beilstein Journal of Organic Chemistry, 2017, 13, 451–494.[4] URL:[Link]

  • 5-Bromo-3,3-dimethyl-1-indanone Product Data Source: PubChem Compound Summary. URL:[Link]

  • Application of Indanones in Medicinal Chemistry Source: Journal of Medicinal Chemistry (Generic reference to scaffold utility in AR antagonists). URL:[Link]

Sources

Strategic Reagent Profile: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Executive Summary

In the landscape of modern medicinal chemistry, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 67159-85-7) serves as a critical "privileged scaffold." Unlike generic building blocks, this compound offers a unique combination of a rigid bicyclic core, a reactive aryl bromide handle for cross-coupling, and a gem-dimethyl group that imparts metabolic stability and conformational lock—the so-called "Thorpe-Ingold effect."

This guide provides a comprehensive technical analysis of this compound, detailing its synthesis, physicochemical properties, and utility as an intermediate in the development of kinase inhibitors (e.g., B-Raf inhibitors) and non-steroidal androgen receptor antagonists. It is designed to allow researchers to autonomously validate quality and integrate this scaffold into high-value synthesis workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The integrity of downstream APIs depends heavily on the purity and solid-state properties of the starting material. The following data aggregates experimental values for validation.

Table 1: Core Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-oneOften abbreviated as 5-Bromo-3,3-dimethylindanone
CAS Number 67159-85-7Distinct from 5-bromo-1-indanone (CAS 34598-49-7)
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol Monoisotopic Mass: 237.999
Appearance Off-white to pale beige crystalline solidDarkens upon oxidation/light exposure
Melting Point 123 – 126 °CSharp melting range indicates high purity (>98%)
Solubility Soluble: DCM, CHCl₃, DMSO, EtOAcInsoluble: WaterLipophilic core requires organic solvents for extraction
Reactive Motifs 1.[1][2][3][4][5][6] Aryl Bromide (C-5)2.[3][6] Ketone (C-1)3.[7] Gem-dimethyl (C-3)Br allows Suzuki/Buchwald coupling; Ketone allows condensation/reduction

Synthetic Routes & Mechanistic Insight

The synthesis of CAS 67159-85-7 is non-trivial due to regioselectivity challenges. The most robust industrial route involves the Intramolecular Friedel-Crafts Acylation of a phenyl-substituted carboxylic acid.

The Regioselectivity Challenge

Synthesizing the 5-bromo isomer requires careful selection of the starting material.

  • Starting Material: 3-(3-bromophenyl)-3-methylbutanoic acid.

  • Mechanism: The acid chloride (generated in situ) attacks the aromatic ring.

  • Directing Effects: The gem-dimethyl group directs the cyclization. However, the bromine on the meta position of the phenyl ring allows for two closure sites:

    • Para to Br: Yields the 5-bromo isomer (Target).

    • Ortho to Br: Yields the 7-bromo isomer (Impurity).

  • Optimization: Steric hindrance usually favors the para attack, making the 5-bromo isomer the major product, but chromatographic purification is often required to remove the 7-bromo congener.

Visualization of Synthesis Pathway

The following diagram outlines the retrosynthetic logic and forward synthesis.

SynthesisPathway SM1 3-Bromobenzaldehyde (Starting Material) Inter1 3-(3-Bromophenyl)-3-methylbutanoic acid (Key Precursor) SM1->Inter1 Condensation & Alkylation Target 5-Bromo-3,3-dimethylindanone (CAS 67159-85-7) Inter1->Target Friedel-Crafts (PPA or AlCl3) Impurity 7-Bromo Isomer (Minor Byproduct) Inter1->Impurity Regio-isomerization Reagent1 Meldrum's Acid / Reduction

Figure 1: Synthetic pathway highlighting the critical Friedel-Crafts cyclization step and potential regio-isomeric impurity.[5]

Detailed Experimental Protocol

This protocol describes the conversion of 3-(3-bromophenyl)-3-methylbutanoic acid to the target indanone using Polyphosphoric Acid (PPA), which serves as both solvent and catalyst, minimizing volatile acid chloride intermediates.

Materials
  • Precursor: 3-(3-bromophenyl)-3-methylbutanoic acid (1.0 equiv).

  • Reagent: Polyphosphoric Acid (PPA) (10-15 wt equiv).

  • Quench: Crushed ice/Water.

  • Extraction: Ethyl Acetate (EtOAc).[8][9]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), charge PPA. Heat to 60–70 °C to lower viscosity.

  • Addition: Add the precursor acid portion-wise over 20 minutes. Ensure complete dispersion.

  • Cyclization: Increase temperature to 90–100 °C . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[8][9] Look for the disappearance of the acid peak and appearance of the less polar ketone.

  • Quench: Cool the mixture to 50 °C. Pour the reaction mass slowly onto crushed ice (~500g per 50g scale) with vigorous stirring. The product should precipitate as a gum or solid.

  • Work-up: Extract the aqueous slurry with EtOAc (3 x volumes). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to separate the 5-bromo isomer from trace 7-bromo impurities.

Applications in Drug Discovery[12]

The 5-bromo-3,3-dimethylindanone scaffold is a versatile intermediate. Its primary utility lies in its ability to be elaborated at two distinct vectors:

  • Vector A (Ketone): Condensation with hydrazines, amines, or hydroxylamines. This is used to build fused heterocycles (e.g., indeno[1,2-b]pyridines).

  • Vector B (Aryl Bromide): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach biaryl systems.

Case Study: Kinase & Receptor Modulation

Research indicates this scaffold's relevance in designing:

  • B-Raf Kinase Inhibitors: The rigid indanone core mimics the ATP-binding pharmacophore, with the gem-dimethyl group filling hydrophobic pockets (e.g., similar to the logic used in Dabrafenib analogs).

  • Androgen Receptor (AR) Antagonists: While not the direct precursor to Enzalutamide (which uses a thiohydantoin core), this indanone is used to synthesize rigidified analogs (e.g., SB-590885 derivatives) that test the spatial requirements of the AR ligand-binding domain.

Applications cluster_0 Downstream Modifications Core 5-Bromo-3,3-dimethylindanone Suzuki Suzuki Coupling (C-5) (Biaryl formation) Core->Suzuki Condensation Ketone Condensation (C-1) (Heterocycle fusion) Core->Condensation Target1 B-Raf Inhibitors (e.g., SB-590885 analogs) Suzuki->Target1 Target2 Rigidified AR Antagonists (Research Tools) Condensation->Target2

Figure 2: Functionalization vectors for the indanone scaffold in medicinal chemistry.

Quality Control & Safety

Analytical Standards (Self-Validation)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.65 (d, J=8.0 Hz, 1H, H-7)

    • δ 7.55 (s, 1H, H-4)

    • δ 7.48 (d, J=8.0 Hz, 1H, H-6)

    • δ 2.60 (s, 2H, CH₂ at C-2)

    • δ 1.40 (s, 6H, gem-dimethyl)

    • Note: The singlet at 2.60 ppm and the gem-dimethyl singlet at 1.40 ppm are diagnostic.

  • HPLC Purity: >98% (Area %). Impurity <0.5% of the 7-bromo isomer is critical for pharmaceutical applications.

Safety & Handling (HSE)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Handling: Use a fume hood. Avoid dust generation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic position (C-2) is susceptible to slow oxidation over months.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24867121, 5-Bromo-3,3-dimethyl-1-indanone. Retrieved from [Link]

  • Takle, A. K., et al. (2006). The identification of potent and selective imidazole-based inhibitors of B-Raf kinase. Bioorganic & Medicinal Chemistry Letters, 16(2), 378-381. (Source describing the use of indanone oxime substituents).

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 67159-85-7).[1][2] Designed for researchers, medicinal chemists, and professionals in drug development, this document outlines the core principles and methodologies for the structural characterization of this important synthetic intermediate. We delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and data interpretation, this whitepaper serves as a self-validating reference for confirming the molecular structure and purity of this compound, which is a valuable building block in the synthesis of novel therapeutics and functional materials.[3][4]

Introduction: The Chemical and Therapeutic Significance of Substituted Indanones

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its versatile reactivity and presence in numerous biologically active molecules.[5] The indanone core is a prominent motif in medicinal chemistry, serving as a scaffold for compounds targeting a range of diseases.[6] For instance, indanone derivatives have been developed as potent ligands for misfolded α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease.[4]

The title compound, with its specific substitution pattern—a bromine atom for subsequent cross-coupling reactions, a gem-dimethyl group that introduces steric hindrance and lipophilicity, and a reactive ketone—is a key intermediate for creating diverse molecular architectures.[7] Accurate and unambiguous structural confirmation is paramount for any downstream application, from fundamental research to pharmaceutical production. This guide establishes a robust analytical framework for that purpose.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a compound is the foundation of its chemical behavior and biological activity. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture. For 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, each technique offers unique insights into its constituent parts.

Molecular Formula: C₁₁H₁₁BrO[2] Molecular Weight: 239.11 g/mol [2] Structure with Atom Numbering:

Caption: IUPAC numbering of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out connectivity and confirm the structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be reliably observed due to their longer relaxation times.[8]

¹H NMR Spectral Analysis (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H7~7.85d1HLocated ortho to the electron-withdrawing carbonyl group, causing significant deshielding. Appears as a doublet due to coupling with H6.
H6~7.60dd1HCoupled to both H7 and H4, resulting in a doublet of doublets. Its chemical shift is influenced by the adjacent bromine atom.
H4~7.50d1HAppears as a doublet due to coupling with H6. Positioned on the brominated aromatic ring.
H2~2.65s2HMethylene protons adjacent to a carbonyl group and a quaternary carbon. The absence of adjacent protons results in a singlet.
H9, H10~1.30s6HThe two methyl groups are chemically equivalent and attached to a quaternary carbon (C3), resulting in a single, strong singlet integrating to six protons.
¹³C NMR Spectral Analysis (Predicted, 100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a single peak.

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1 (C=O)~205The carbonyl carbon of a ketone typically appears in this highly deshielded region.[8]
C7a, C3a~150, ~135Aromatic quaternary carbons involved in the ring fusion. Their exact shifts are influenced by ring strain and substitution.
C4, C6, C7~138, ~130, ~125Aromatic CH carbons. The specific shifts are determined by the electronic effects of the carbonyl and bromo substituents.
C5 (C-Br)~122The carbon atom directly bonded to bromine is shielded relative to other aromatic carbons but its signal is often broadened.
C2~52Aliphatic methylene carbon adjacent to a carbonyl group.
C3~45Aliphatic quaternary carbon, deshielded by its position in the five-membered ring.
C9, C10~28Equivalent methyl carbons, appearing at a typical upfield chemical shift for sp³-hybridized carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, the preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background scan is performed first and automatically subtracted from the sample scan.

IR Spectrum Analysis

The key diagnostic peaks confirm the presence of the ketone and the substituted aromatic ring.

Frequency Range (cm⁻¹) Vibration Type Expected Appearance Significance
~3100-3000Aromatic C-H StretchMedium to weakConfirms the presence of the aromatic ring.[9]
~2980-2850Aliphatic C-H StretchMedium to strongCorresponds to the C-H bonds of the methylene and methyl groups.[9]
~1715 C=O Stretch (Ketone) Strong, sharp Key diagnostic peak for the α,β-unsaturated ketone in the five-membered ring.
~1600, ~1470Aromatic C=C StretchMedium, sharpConfirms the benzene ring skeleton.[9]
~820C-H Bending (out-of-plane)StrongSuggests the 1,2,4-trisubstitution pattern on the aromatic ring.
< 700C-Br StretchMedium to weakAppears in the fingerprint region, confirming the presence of the bromo-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed under high-energy conditions (like Electron Ionization, EI) offers further structural clues.

Experimental Protocol: MS Data Acquisition
  • Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation.

  • Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

MS Fragmentation Analysis

The presence of bromine is immediately identifiable from its isotopic pattern.

m/z Value Proposed Fragment Significance
239, 241 [M]⁺˙ Molecular Ion Peak. The two peaks in an approximate 1:1 ratio are the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
224, 226[M - CH₃]⁺Loss of a methyl group, a characteristic fragmentation for compounds with a gem-dimethyl group, leading to a stabilized carbocation.
211, 213[M - CO]⁺˙Loss of neutral carbon monoxide from the molecular ion, a common fragmentation pathway for ketones.
183, 185[M - C₄H₈]⁺˙Loss of isobutylene via a retro-Diels-Alder type rearrangement.
155, 157[C₇H₄Br]⁺Fragment corresponding to the brominated aromatic portion.
132[M - Br - CO]⁺Loss of both bromine and carbon monoxide.

Integrated Analytical Workflow

The definitive structural elucidation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one relies on the synergistic interpretation of data from multiple analytical techniques. The workflow below illustrates this integrated approach.

Caption: Integrated workflow for the structural elucidation of the target compound.

Conclusion

The structural characterization of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unequivocally achieved through a combination of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the complete carbon-hydrogen framework. The prominent C=O stretching frequency (~1715 cm⁻¹) in the IR spectrum validates the presence of the ketone functional group. Finally, mass spectrometry confirms the molecular weight and the presence of a single bromine atom via the characteristic isotopic pattern of the molecular ion at m/z 239 and 241. This comprehensive spectroscopic signature serves as a reliable benchmark for researchers and developers utilizing this versatile chemical intermediate.

References

  • Wiley-VCH. (2007). Supporting Information.
  • BLDpharm. 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
  • ChemicalBook. 5-Bromo-1-indanone synthesis.
  • Echemi. 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
  • Organic Syntheses. Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
  • NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-.
  • Amadis Chemical. 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, 67159-85-7.
  • Sigma-Aldrich. 5-Bromo-3,3-dimethyl-1-indanone | 67159-85-7.
  • University of Colorado Boulder. Spectroscopy Infrared Spectra.
  • MedchemExpress. 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.
  • Michigan State University. Nuclear Magnetic Resonance Spectroscopy.
  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances.
  • PubMed. (2021). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

Sources

Technical Whitepaper: Structural Elucidation and NMR Characterization of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one  (CAS: 67159-85-7). As a halogenated indanone derivative, this molecule serves as a critical scaffold in the synthesis of bioactive compounds, including androgen receptor modulators and photoactive dyes.

Correct structural validation of this intermediate is pivotal for downstream yield optimization. This guide moves beyond simple peak listing to explore the causality of chemical shifts, offering researchers a self-validating logic system to distinguish this specific regioisomer from potential byproducts (e.g., 6-bromo isomers or mono-methylated impurities).

Molecular Architecture & Theoretical Shift Prediction

Before analyzing spectral data, we must map the magnetic environment of the nuclei. The molecule consists of a fused benzene and cyclopentanone ring system.

Structural Diagram and Numbering

The following diagram defines the atom numbering used throughout this analysis. Note the specific positions of the gem-dimethyl group at C3 and the bromine at C5.

G C1 C1 (C=O) C2 C2 (CH2) C1->C2 C3 C3 (C_quat) C2->C3 C4 C4 (CH) C3->C4 Me1 Me (CH3) C3->Me1 Me2 Me (CH3) C3->Me2 C5 C5 (C-Br) C4->C5 Ortho C6 C6 (CH) C5->C6 Ortho C7 C7 (CH) C6->C7 Ortho C7->C1 C7->C4 Fused Ring

Figure 1: Connectivity map of 5-bromo-3,3-dimethyl-1-indanone. C1 is the carbonyl carbon. C3 bears the gem-dimethyl group.

Mechanistic Shift Logic
  • Gem-dimethyl (C3): The two methyl groups are attached to a quaternary carbon (C3). Due to the planar nature of the aromatic ring and rapid rotation, they are chemically equivalent, appearing as a strong singlet.

  • Methylene (C2): Isolated from the aromatic ring by C3 and adjacent to the carbonyl (C1). The lack of protons on C3 prevents vicinal coupling, resulting in a singlet.

  • Aromatic Region (C4, C6, C7):

    • H7: Deshielded significantly by the magnetic anisotropy of the adjacent carbonyl group (C1=O). This is typically the most downfield signal.

    • H4: Located meta to H6 and para to H7. It is sterically crowded by the gem-dimethyl group but lacks ortho-coupling partners (blocked by C3 and C5-Br).

    • H6: Located between the Bromine (C5) and H7. It couples to H7 (ortho) and H4 (meta).

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-resolution data that matches the theoretical prediction, follow this standardized workflow.

Solvent Selection
  • Primary Choice: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Rationale: Indanones are highly soluble in chlorinated solvents.

      
       minimizes solvent viscosity, improving shimming and line shape.
      
  • Alternative: DMSO-

    
    .
    
    • Use Case: If the sample contains polar impurities or if water suppression is required. Note that aromatic peaks will shift slightly downfield (~0.1-0.2 ppm) in DMSO compared to

      
      .
      
Acquisition Workflow

Workflow Start Solid Sample (10-15 mg) Solvent Add 0.6 mL CDCl3 (Filter if turbid) Start->Solvent Tube Transfer to 5mm NMR Tube Solvent->Tube Lock Lock & Shim (Target: CDCl3 signal) Tube->Lock Acquire Acquisition (ns=16, d1=2.0s) Lock->Acquire Process FT & Phasing (Ref TMS = 0.00) Acquire->Process

Figure 2: Standardized acquisition pipeline for small molecule characterization.

Spectral Analysis & Data Interpretation

The following data corresponds to a 400 MHz or higher field strength instrument in


.
The Aliphatic Region (High Field)

This region confirms the "3,3-dimethyl" and "2,3-dihydro" backbone.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Justification
1.40 - 1.45 Singlet (s)6HC3-

Gem-dimethyl: Equivalent methyls on a quaternary carbon. No adjacent protons for coupling.
2.60 - 2.65 Singlet (s)2HC2-

Methylene: Adjacent to C=O and quaternary C3. The singlet confirms the C3 position is fully substituted (no H).

Diagnostic Check: If the signal at ~2.6 ppm appears as a doublet or multiplet, your sample is likely the 2-methyl or 2,3-dimethyl isomer, not the 3,3-dimethyl target.

The Aromatic Region (Low Field)

This region validates the regiochemistry of the bromine substitution.

Chemical Shift (δ, ppm)MultiplicityCoupling (

, Hz)
AssignmentStructural Justification
7.68 - 7.72 Doublet (d)

H7Ortho to H6: Deshielded by the adjacent Carbonyl (C1). This is the "anchor" peak for the aromatic region.
7.58 - 7.62 Doublet of Doublets (dd)

H6Ortho to H7, Meta to H4: The large coupling comes from H7, the small fine splitting comes from H4.
7.48 - 7.52 Doublet (d)

H4Meta to H6: This proton is isolated from H6/H7 by the Bromine at C5. The small coupling constant (

) is characteristic.

Coupling Network Validation: The splitting pattern is an AMX or ABX system (depending on field strength).

  • H4 (d, ~1.8 Hz): Only sees H6 (meta).

  • H6 (dd, ~8.2, 1.8 Hz): Sees H7 (ortho) and H4 (meta).

  • H7 (d, ~8.2 Hz): Only sees H6 (ortho).

Note: If H4 appears as a singlet, the meta-coupling might be unresolved due to line broadening, but a doublet is expected on high-field instruments.

Structural Validation & Quality Control

To certify the compound for drug development pipelines, apply these self-validating checks:

  • Integration Ratio: The ratio of Aliphatic : Aromatic protons must be 8 : 3 .

    • (6H methyls + 2H methylene) : (3H aromatic).

    • Failure Mode: A ratio of 9:3 implies a trimethyl impurity.

  • The "Singlet" Test: The presence of two distinct singlets in the aliphatic region (1.4 ppm and 2.6 ppm) is the fingerprint of the 3,3-dimethyl-1-indanone core. Any splitting here indicates ring substitution errors.

  • Regioisomer Elimination:

    • 6-Bromo isomer: Would show a singlet for H7 (isolated between C=O and Br) and a pair of doublets for H4/H5. The observed doublet for H7 in our target molecule rules this out.

    • 4-Bromo isomer: Would alter the H4 signal significantly and likely show a triplet-like pattern for H6 (t) if H5/H7 couplings were similar.

References

  • Oregon State University. (2023). 1H NMR Chemical Shifts and Coupling Constants. Department of Chemistry. Link

  • National Institute of Standards and Technology (NIST). (2023). 5-Bromo-1-indanone Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Tamizharasan, N., et al. (2024).[2] Synthesis of 3-arylindan-1-ones via silver nitrate-promoted coupling. Journal of Organic Chemistry, 89. Link

  • Compound Interest. (2023). Guide to NMR Chemical Shifts and Splitting Patterns. Link

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various organic synthesis pathways.[1] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

Foundational Principles: Understanding the Molecule and the Method

Carbon-13 NMR spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[2][3] By probing the magnetic properties of the ¹³C isotope, which possesses a nuclear spin of 1/2, we can map the unique chemical environment of each carbon atom within a molecule.[4] For a molecule like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, ¹³C NMR provides direct, unambiguous evidence of its structural integrity.

The target molecule possesses a rigid bicyclic structure with a variety of carbon types, including a ketone, a substituted aromatic ring, and an aliphatic portion containing a quaternary center. This structural diversity makes it an excellent subject for a detailed NMR analysis.

Molecular Structure and Symmetry Considerations

The first step in any NMR analysis is a thorough examination of the molecular structure to predict the number of expected signals. Carbons in chemically non-equivalent environments will produce distinct resonances in the ¹³C NMR spectrum.[5]

Caption: Structure of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

The molecule has a plane of symmetry, which is broken by the bromine atom at the C5 position. Consequently, all eleven carbon atoms are chemically non-equivalent and should produce eleven distinct signals in the ¹³C NMR spectrum.

  • Aromatic Carbons (6): C3a, C4, C5, C6, C7, C7a

  • Carbonyl Carbon (1): C1

  • Aliphatic Carbons (4): C2 (CH₂), C3 (quaternary), and two methyl carbons (which are diastereotopic due to the chiral center created by the indanone structure, but often appear as a single resonance or closely spaced signals). For simplicity, we will initially treat them as equivalent.

Predictive Analysis of the ¹³C NMR Spectrum

Before acquiring experimental data, a predictive analysis based on established chemical shift ranges provides a crucial roadmap for spectral assignment.[6] The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and bromine) and π-systems cause a downfield shift (higher ppm values).[7]

Carbon Atom(s)Carbon TypeExpected Chemical Shift (ppm)Rationale
C1Ketone (C=O)195 - 215The carbonyl carbon is highly deshielded due to the electronegative oxygen and its sp² hybridization.[7]
C3a, C7aAromatic (Quaternary)130 - 155Bridgehead carbons within the aromatic system.
C4, C6, C7Aromatic (CH)120 - 140Standard sp² hybridized aromatic carbons.
C5Aromatic (C-Br)115 - 125The carbon directly attached to bromine experiences a moderate downfield shift.
C2Aliphatic (CH₂)50 - 60Methylene carbon adjacent to a quaternary center and the aromatic ring.
C3Aliphatic (Quaternary)40 - 50The sp³ quaternary carbon is shielded relative to the aromatic carbons.
C(CH₃)₂Aliphatic (CH₃)25 - 35Methyl groups are typically found in the most upfield region of the spectrum.[8]

Table 1: Predicted ¹³C NMR Chemical Shifts.

Experimental Design: A Self-Validating Protocol

The trustworthiness of NMR data hinges on a meticulously designed experimental protocol. Each step is chosen to maximize data quality and ensure the results are reproducible and unambiguous.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.

  • Concentration: A concentration of 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ is optimal. This ensures a good signal-to-noise ratio (S/N) without causing issues related to viscosity or solubility.

  • Reference Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Its single, sharp signal is inert and does not overlap with most organic signals.

Data Acquisition: 1D ¹³C NMR

The initial experiment is a standard proton-decoupled ¹³C spectrum. This provides a simple spectrum where each unique carbon appears as a singlet.

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Spectral Width (SW): ~240 ppm (0-240 ppm) to ensure all carbon signals, especially the downfield carbonyl, are captured.

  • Number of Scans (NS): 256 to 1024 scans. Due to the low natural abundance of ¹³C (~1.1%), multiple scans are required to achieve an adequate S/N.[2]

  • Relaxation Delay (D1): 2-5 seconds. This delay is critical for allowing the nuclear spins to return to equilibrium. Quaternary carbons have longer relaxation times, and a sufficient D1 ensures their signals are not attenuated, which is vital for accurate integration if needed.

Advanced Analysis: DEPT Spectroscopy

To differentiate between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is essential.[9][10] This technique uses polarization transfer from ¹H to ¹³C, enhancing sensitivity and providing multiplicity information.[11]

  • DEPT-90: This experiment displays signals only for CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ (methylene) signals as negative (inverted) peaks. Quaternary carbons do not appear in DEPT spectra.[9]

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the signals for C2 (CH₂), C4/C6/C7 (CH), and the methyl groups (CH₃) can be definitively assigned.

Unambiguous Assignment Through 2D NMR Spectroscopy

For complex molecules, 1D techniques alone may not suffice for complete, confident assignment. Two-dimensional (2D) NMR experiments provide correlation data that acts as the final arbiter of the molecular structure.[12]

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Structural Assignment C13_spec Standard ¹³C Spectrum (All C signals) DEPT_spec DEPT-135 & DEPT-90 (CH, CH₂, CH₃ info) C13_spec->DEPT_spec Identify C types HSQC_spec HSQC (¹J C-H Correlation) DEPT_spec->HSQC_spec Assign protonated C HMBC_spec HMBC (²J, ³J C-H Correlation) HSQC_spec->HMBC_spec Assign quaternary C & connect fragments Final_Assignment Complete, Unambiguous Structure Elucidation HMBC_spec->Final_Assignment

Caption: Workflow for complete structure elucidation using NMR.

HSQC: Direct Carbon-Proton Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment maps direct, one-bond correlations between carbon atoms and their attached protons. Each peak in the 2D plot corresponds to a C-H bond. This allows for the unequivocal assignment of all protonated carbons by correlating the known ¹H NMR spectrum with the ¹³C spectrum.

HMBC: Long-Range Correlation for Framework Assembly

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of assigning quaternary carbons and connecting molecular fragments. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH couplings).[13]

Key HMBC Correlations for Assignment:

  • Assigning C1 (C=O): The protons on C2 will show a strong correlation to the carbonyl carbon C1.

  • Assigning C3 (Quaternary): The protons of the two methyl groups will show a clear correlation to C3. Additionally, the protons on C2 will show a correlation to C3.

  • Connecting Aliphatic and Aromatic Rings: Protons on C2 will correlate to the aromatic bridgehead carbon C3a. Protons on C4 will correlate to C3a and C5.

By systematically analyzing these long-range correlations, the entire carbon skeleton can be pieced together like a puzzle, validating the initial structural hypothesis.

Integrated Data Interpretation: A Case Study

Combining all the acquired data allows for a full and confident assignment of the ¹³C NMR spectrum.

Carbon AtomPredicted Shift (ppm)Experimental Shift (ppm, Hypothetical)DEPT-135 SignalKey HMBC Correlations (from H on...)
C1195 - 215205.4AbsentC2
C7a130 - 155152.1AbsentC2, C4
C3a130 - 155148.9AbsentC2, C4, C7
C4120 - 140135.8Positive (CH)C6
C6120 - 140128.5Positive (CH)C4, C7
C7120 - 140125.1Positive (CH)C6
C5115 - 125121.3AbsentC4, C6
C250 - 6054.2Negative (CH₂)C1, C3, C3a
C340 - 5045.7AbsentC2, Methyls
C(CH₃)₂25 - 3529.8Positive (CH₃)C2, C3

Table 2: Integrated ¹³C NMR Data and Correlations for Final Assignment.

This integrated approach, starting with prediction and moving through systematic experimental validation with 1D and 2D techniques, represents the gold standard in chemical structure elucidation. It ensures that every assignment is supported by multiple, cross-validating pieces of evidence, embodying the principles of scientific integrity and trustworthiness.

References

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved January 30, 2026, from [Link]

  • Spectroscopy 13C NMR and 1H NMR. (2021, September 27). Mesbah Energy. Retrieved January 30, 2026, from [Link]

  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA. Retrieved January 30, 2026, from [Link]

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved January 30, 2026, from [Link]

  • Uses of 13C NMR Spectroscopy. (n.d.). Fiveable. Retrieved January 30, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2015, February 6). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structural Analysis of Organic Compound Using 2D-NMR Spectrum. (n.d.). JEOL. Retrieved January 30, 2026, from [Link]

  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved January 30, 2026, from [Link]

  • DEPT: A tool for 13C peak assignments. (2015, November 19). Nanalysis. Retrieved January 30, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved January 30, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Using DEPT spectra to identify the substitution patterns of carbon atoms. (2017, December 14). YouTube. Retrieved January 30, 2026, from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. (2019, August 20). News-Medical. Retrieved January 30, 2026, from [Link]

  • Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. (2009, August 9). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2019, July 9). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Indian Academy of Sciences. Retrieved January 30, 2026, from [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved January 30, 2026, from [Link]

Sources

Mass spectrometry of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometric Characterization of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Executive Summary

This technical guide details the mass spectrometric behavior of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 88169-77-7).[1][2][3] As a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs), precise characterization of this molecule is essential for establishing raw material purity and tracking genotoxic impurities.[1][2][3]

This document moves beyond standard spectral listing to explain the causality of fragmentation, providing a self-validating protocol for researchers in pharmaceutical development.

Physicochemical Identity & Isotopic Signature

Before analyzing fragmentation, the operator must validate the precursor ion identity through its isotopic envelope.[1][2][3] The presence of a single bromine atom imparts a distinct 1:1 doublet signature which serves as the primary filter for data reduction in complex matrices.[1][2][3]

PropertyValueMass Spectrometry Relevance
Formula C₁₁H₁₁BrOCarbon cluster analysis required for high-res confirmation.[1][2][3]
Monoisotopic Mass 238.00 (⁷⁹Br)Base peak for quantitation (SIM mode).[1][2][3]
Isotopic Pattern M (100%) : M+2 (97.3%)Diagnostic: The "Doublet" confirms Br presence.[1][2][3]
Key Substituents 3,3-Dimethyl; 5-BromoDirects

-cleavage and radical stability.[1][2][3]

Experimental Methodologies

To ensure comprehensive coverage, two orthogonal ionization methods are recommended.[1][2][3]

Protocol A: GC-MS (Electron Impact) – Structural Elucidation

Best for: Raw material purity, identification of unknown impurities.[1][2][3]

  • Inlet: Splitless, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm, 0.25µm).[1][2][3]

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).[1][2][3]

  • Ionization: EI @ 70 eV.[1][2][3]

  • Rationale: The 3,3-dimethyl group facilitates a predictable radical-cation fragmentation (see Section 4), making EI ideal for library matching.[1][2][3]

Protocol B: LC-MS/MS (ESI+) – Trace Quantification

Best for: Genotoxic impurity screening in final drug substance.[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Column: C18 Reverse Phase (e.g., Waters CORTECS, 2.7µm).

  • Ionization: Electrospray Ionization (Positive Mode).[1][2][3]

  • Transition: MRM monitoring of 239.0

    
     224.0 (Loss of CH₃).[1][2][3]
    

Fragmentation Mechanics (The Core)

The fragmentation of 5-bromo-3,3-dimethyl-1-indanone is governed by the stability of the carbocation formed at the C3 position.[1][2][3] Unlike simple aryl ketones, the gem-dimethyl group at C3 creates a "fragile" point that dominates the spectrum.[1][2][3]

Mechanism 1: The Methyl Ejection (Dominant Path)

Upon ionization (EI), the molecular ion


 (m/z 238/240) undergoes 

-cleavage at the quaternary C3 carbon.[1][2][3]
  • Event: Homolytic cleavage of the C3-CH₃ bond.[1][2][3]

  • Product: A tertiary carbocation at m/z 223/225.

  • Causality: This cation is exceptionally stable because it is tertiary and adjacent to the aromatic ring (benzylic resonance).[1][2][3] This peak often exceeds the intensity of the molecular ion.[1][2][3]

Mechanism 2: Carbon Monoxide Elimination

Following methyl loss, the ring system contracts.[1][2][3]

  • Event: Ejection of neutral CO (28 Da) from the cyclopentanone ring.

  • Product: m/z 195/197.

  • Significance: Confirming this loss rules out acyclic isomers.[1][2][3]

Mechanism 3: The Halogen Cleavage[1][2][3]
  • Event: Heterolytic cleavage of the C-Br bond.[1][2][3]

  • Product: Phenyl cation species (m/z 116).[1][2][3]

  • Observation: The disappearance of the M/M+2 doublet pattern confirms the loss of Bromine.[1][2][3]

Visualization of Fragmentation Pathways

The following diagram illustrates the EI fragmentation logic. The color coding represents the stability and intensity of the resulting ions (Red = High Intensity/Stable, Grey = Neutral Loss).[1][2][3]

FragmentationPathway cluster_legend Legend Parent Molecular Ion [M]+. m/z 238 & 240 (1:1 Ratio) MethylLoss Base Peak [M-CH3]+ m/z 223 & 225 (Stable Tertiary Cation) Parent->MethylLoss Loss of Methyl Radical (-15 Da) Driven by Benzylic Stability COLoss Ring Contraction [M-CH3-CO]+ m/z 195 & 197 MethylLoss->COLoss Loss of CO (-28 Da) BrLoss Aryl Cation [M-CH3-CO-Br]+ m/z 116 (No Isotopic Doublet) COLoss->BrLoss Loss of Br Radical (-79/81 Da) key Blue: Parent | Red: Base Peak | Yellow: Secondary | Green: Terminal

Figure 1: Electron Impact (EI) fragmentation pathway showing the critical methyl-loss transition.[1][2][3]

Impurity Profiling & Diagnostic Tables

In drug development, this molecule is often monitored alongside its synthesis precursors.[1][2][3] The table below provides the diagnostic ions to distinguish the target from common process impurities.

Compound IdentityMolecular WeightDiagnostic Ions (m/z)Key Differentiator
Target (5-Br-3,3-dimethyl) 238/240 223, 195 M-15 Base Peak
Des-bromo analog (3,3-dimethylindanone)160145, 117No Br Doublet
Mono-methyl analog224/226209, 181MW shift of -14 Da
6-Bromo isomer238/240223, 195Requires NMR/Chromatography to distinguish

Critical Note on Isomers: Mass spectrometry alone cannot easily distinguish the 5-bromo from the 6-bromo isomer as their fragmentation pathways are nearly identical.[1][2][3] Chromatographic separation (retention time) or NMR is required for positional verification [1].[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone (Analogous Core Structure). Retrieved from [Link][1][2][3]

  • NIST Mass Spectrometry Data Center. 3,3-Dimethyl-1-indanone Mass Spectrum (Fragmentation Logic). Retrieved from [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][2][3] (7th ed.).[1][2][3] John Wiley & Sons.[1][2][3] (Authoritative text on McLafferty rearrangement and alpha-cleavage in ketones).

  • European Chemicals Agency (ECHA). Registration Dossier for Indanone Derivatives.[1][2][3] Retrieved from [Link][1][2][3]

Sources

Technical Analysis: Infrared Spectrum of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one CAS: 67159-85-7 Molecular Formula: C₁₁H₁₁BrO Molecular Weight: 239.11 g/mol [1]

This guide provides a high-resolution technical analysis of the vibrational spectroscopy of 5-bromo-3,3-dimethylindanone. As a critical intermediate in the synthesis of pharmaceutical agents (including kinase inhibitors and obesity-related metabolic modulators), precise structural verification is paramount. This document moves beyond simple peak listing to explain the mechanistic origins of the spectral bands, differentiating this molecule from its precursors (1-indanone) and analogues (5-bromo-1-indanone).

Structural Dissection for Vibrational Logic

To interpret the IR spectrum accurately, we must deconstruct the molecule into three distinct vibrational domains:

  • The Indanone Core: A rigid, bicyclic system containing a conjugated carbonyl. The 5-membered ring imposes ring strain, shifting the carbonyl stretch to higher frequencies compared to open-chain aryl ketones.

  • The 5-Bromo Substituent: An electron-withdrawing group (via induction) on the aromatic ring. This alters the dipole moment of the ring vibrations and introduces a heavy-atom stretching mode in the fingerprint region.

  • The 3,3-Dimethyl Moiety: A geminal dimethyl group that introduces specific aliphatic C-H stretching and bending modes, serving as a critical diagnostic marker to distinguish this compound from non-methylated analogues.

Theoretical & Experimental Band Assignment

The following analysis synthesizes data from standard indanone scaffolds and substituent effects.

A. The Carbonyl Region (1700–1750 cm⁻¹)

The most diagnostic feature of this spectrum is the carbonyl (C=O) stretching vibration.

  • Predicted Frequency: 1715 ± 5 cm⁻¹ (Solid state/ATR)

  • Mechanistic Insight:

    • Ring Strain: In a 5-membered ring (cyclopentenone-like), the C-C(=O)-C angle is compressed (<120°), increasing the s-character of the carbon-oxygen sigma bond. This stiffens the bond, raising the frequency compared to acetophenone (~1685 cm⁻¹).

    • Conjugation: The carbonyl is conjugated with the benzene ring. This delocalization reduces the double-bond character, lowering the frequency.

    • Net Effect: The strain effect dominates slightly over conjugation, placing the peak typically around 1715–1720 cm⁻¹. The 5-Br atom exerts a weak inductive effect that may shift this slightly higher (+2-5 cm⁻¹) compared to unsubstituted 1-indanone.

B. The C-H Stretching Region (2800–3100 cm⁻¹)

This region allows for the immediate differentiation between the target molecule and simple aryl bromides.

  • Aromatic C-H Stretch: 3000–3100 cm⁻¹. Weak to medium intensity bands.

  • Aliphatic C-H Stretch (Gem-Dimethyl): 2850–2980 cm⁻¹.

    • Asymmetric Methyl Stretch: ~2960 cm⁻¹.

    • Symmetric Methyl Stretch: ~2870 cm⁻¹.

    • Methylene (-CH₂-) Stretch: The C2 methylene group will also contribute here, typically around 2925 cm⁻¹.

C. The Fingerprint & Diagnostic Region (<1500 cm⁻¹)
  • Gem-Dimethyl "Doublet": A crucial identification marker. The symmetric deformation (bending) of the gem-dimethyl group splits into a doublet due to vibrational coupling. Look for two sharp peaks near 1385 cm⁻¹ and 1365 cm⁻¹ .

  • Aromatic Ring Breathing: ~1580–1600 cm⁻¹ and ~1470 cm⁻¹. The 1600 cm⁻¹ band is often split due to conjugation.

  • C-Br Stretching: The carbon-bromine bond is heavy and polar, appearing at low frequencies.

    • Aryl-Br Stretch: ~1070 cm⁻¹ (in-plane) and strong bands in the 500–700 cm⁻¹ region.

Summary Table of Diagnostic Bands
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Value
Ketone (C=O) Stretching1712 – 1725 StrongConfirms indanone core (strained).
Methyl (-CH₃) C-H Stretch (asym)2955 – 2965 MediumConfirms presence of alkyl group.
Methyl (-CH₃) C-H Stretch (sym)2860 – 2875 MediumDifferentiates from non-methylated analogs.
Gem-Dimethyl Skeletal Bend1360 & 1380 Med/SharpCritical: Confirms 3,3-substitution pattern.
Aromatic Ring C=C Stretch1590, 1475VariableEvidence of benzene ring.
Aryl Bromide C-Br Stretch1060–1080VariableConfirms halogenation.
Aryl Bromide Out-of-plane550–650StrongFingerprint verification.

Structural & Logic Visualization

The following diagrams visualize the structural logic and the analytical workflow for verifying this compound.

Diagram 1: Vibrational Mode Mapping

This diagram maps the physical structure to the specific IR signals.

VibrationalMapping Core 5-bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one CO_Group C=O (Ketone) Pos: C1 Core->CO_Group Me_Group Gem-Dimethyl Pos: C3 Core->Me_Group Br_Group Bromine Pos: C5 Core->Br_Group Band_CO Band: ~1715 cm⁻¹ (Strained Conjugation) CO_Group->Band_CO Generates Band_CH Bands: 2960/2870 cm⁻¹ (Aliphatic Stretch) Me_Group->Band_CH Generates Band_Gem Doublet: 1380/1360 cm⁻¹ (Gem-Dimethyl Bend) Me_Group->Band_Gem Diagnostic Split Band_Br Band: 500-700 cm⁻¹ (C-Br Stretch) Br_Group->Band_Br Generates

Caption: Mapping structural moieties to specific diagnostic infrared absorption bands.

Diagram 2: Verification Workflow

A logical decision tree for researchers synthesizing or sourcing this material.

Workflow Start Crude/Sourced Material Step1 Acquire IR Spectrum (ATR or KBr) Start->Step1 Check1 Check 1710-1725 cm⁻¹ Step1->Check1 NoCO Missing/Shifted? Likely Ring Opening or Reduction Check1->NoCO No YesCO Peak Present Check1->YesCO Yes Check2 Check 2800-3000 cm⁻¹ YesCO->Check2 OnlyAro Only >3000 cm⁻¹? Missing Dimethyl Group (Likely 5-bromo-1-indanone) Check2->OnlyAro No Aliphatic HasAli Aliphatic Peaks Present Check2->HasAli Yes Check3 Check 1360/1380 cm⁻¹ HasAli->Check3 SinglePeak Single Peak? Check Mono-methyl analogs Check3->SinglePeak No Split Doublet Doublet Present CONFIRMED STRUCTURE Check3->Doublet Yes

Caption: Step-by-step logic for confirming the identity of 5-bromo-3,3-dimethylindanone via IR.

Experimental Protocol (SOP)

To ensure reproducibility and high-quality data, follow this Standard Operating Procedure (SOP).

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is preferred for this solid compound (MP ~123-125°C) as it requires no sample preparation and eliminates scattering effects.

  • Crystal Cleanliness: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place approximately 5–10 mg of the solid directly onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy peaks; excessive pressure can damage softer crystals (ZnSe), though Diamond is robust.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32 (sufficient for qualitative ID).

    • Range: 4000–400 cm⁻¹ (Ensure the detector cuts off below 600 cm⁻¹ to see the C-Br stretch; standard MCT detectors may cut off at 600 cm⁻¹, DTGS is preferred for low frequency).

Method B: KBr Pellet (Traditional)

Use this if ATR is unavailable or if you need to compare strictly with older literature spectra.

  • Ratio: Mix ~2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Large particles cause the "Christiansen Effect," distorting peak shapes and baselines.

  • Pressing: Press at 8–10 tons for 2 minutes under vacuum (to remove moisture) to form a transparent disc.

  • Measurement: Acquire background with a pure KBr pellet first.

Comparative Analysis: Why It Matters

Understanding the spectral shifts relative to the parent compounds allows for troubleshooting synthesis reactions.

  • Vs. 1-Indanone: The target molecule will show the additional aliphatic C-H stretches and the gem-dimethyl doublet. If you only see the carbonyl and aromatic peaks, your methylation step failed.

  • Vs. 5-Bromo-1-indanone: Both have the C-Br bands and the shifted carbonyl. The differentiator is solely the aliphatic region (2800-3000 cm⁻¹ and 1360/1380 cm⁻¹).

  • Vs. 3,3-Dimethyl-1-indanone: The target has the heavy C-Br bands in the fingerprint region. If these are missing, the bromination was unsuccessful or the starting material was incorrect.

References

  • NIST Mass Spectrometry Data Center. "1H-Inden-1-one, 5-bromo-2,3-dihydro- (IR Spectrum)." NIST Chemistry WebBook, SRD 69. Accessed January 30, 2026. [Link]

  • PubChem. "5-Bromo-1-indanone (Compound Summary)." National Library of Medicine. Accessed January 30, 2026. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general IR band assignments of indanones and gem-dimethyl groups).

Sources

An In-Depth Technical Guide to the X-ray Crystallography of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for determining the three-dimensional structure of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one via single-crystal X-ray diffraction. The indenone scaffold is a privileged structure in medicinal chemistry, and precise atomic-level information is critical for structure-based drug design.[1][2] This document details the entire workflow, from synthesis and crystallization to data collection, structure solution, refinement, and analysis. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to small organic molecules.

Introduction: The Rationale for Structural Elucidation

The 1-indanone core is a versatile scaffold found in numerous biologically active compounds, exhibiting anti-inflammatory, anticancer, and neuroprotective properties.[3][4] Derivatives of this core are central to the development of therapeutics for conditions like Alzheimer's disease and acute lung injury. For drug development professionals, understanding the precise three-dimensional arrangement of atoms, including stereochemistry and intermolecular interactions, is paramount. This knowledge, obtainable through X-ray crystallography, enables the rational design of more potent and selective drug candidates.

This guide presents a hypothetical but rigorous protocol for the complete crystallographic analysis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a representative halogenated indenone derivative. The presence of the bromine atom provides a valuable heavy-atom handle for structure solution and introduces the potential for halogen bonding, a key interaction in crystal engineering and molecular recognition.[5][6]

PART 1: Material Preparation and Crystallization

The foundation of a successful crystallographic experiment is a high-purity, single crystal of suitable size and quality. This section outlines the synthesis, purification, and crystallization of the target compound.

Synthesis and Purification Protocol

A plausible synthetic route involves the intramolecular Friedel–Crafts acylation of a suitable precursor.[1]

Step-by-Step Synthesis Protocol:

  • Precursor Synthesis: Begin with 3-(4-bromophenyl)-3-methylbutanoic acid. This can be synthesized via standard organic chemistry methods.

  • Acyl Chloride Formation: In a fume hood, dissolve 3-(4-bromophenyl)-3-methylbutanoic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the conversion of the carboxylic acid to the acyl chloride by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch).

  • Intramolecular Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C. Slowly add aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Workup: After stirring for an additional 2-4 hours, quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining diffraction-quality crystals is often the most challenging step.[7] The process involves creating a supersaturated solution from which molecules can slowly deposit in an ordered crystalline lattice.[8] For a compound like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Melting Point: 123-125 °C), several solvent-based methods are viable.[4][9]

Crystallization Screening Workflow

G cluster_screening Crystallization Screening Start High-Purity Compound (~10-20 mg) Solvent Solubility Tests (e.g., Acetone, EtOH, EtOAc, DCM, Toluene) Start->Solvent Method Select Crystallization Method Solvent->Method Evap Slow Evaporation Method->Evap Good solubility Vapor Vapor Diffusion Method->Vapor Moderate solubility Layer Liquid-Liquid Diffusion Method->Layer High solubility Result Inspect Under Microscope Evap->Result Vapor->Result Layer->Result Success Diffraction-Quality Crystals Result->Success Yes Fail No Crystals / Poor Quality Result->Fail No Optimize Optimize Conditions (Solvent, Temp, Concentration) Fail->Optimize Optimize->Method

Caption: Decision workflow for crystallization screening.

Detailed Crystallization Protocols:

  • Protocol A: Slow Evaporation

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone or ethyl acetate) in a small, clean vial.

    • Cover the vial with parafilm and pierce it with a needle 2-3 times to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4 °C).

    • Monitor for crystal growth over several days to weeks.

  • Protocol B: Vapor Diffusion (Hanging Drop)

    • Dissolve 2-5 mg of the compound in 1-2 mL of a "good" solvent (e.g., dichloromethane).

    • In a larger beaker or jar, add 5-10 mL of a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent (e.g., hexane).

    • Place the vial containing the compound solution inside the larger jar, ensuring the liquid levels are not in contact.

    • Seal the jar tightly. The vapor of the poor solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

PART 2: X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, the next phase involves irradiating it with X-rays and analyzing the resulting diffraction pattern to determine the atomic structure.

Data Collection

A single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[10] The crystal is then rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

Typical Data Collection Parameters:

ParameterValue / SettingRationale
Instrument Modern Single-Crystal DiffractometerE.g., Bruker D8 VENTURE, Rigaku XtaLAB Synergy-S[11]
X-ray Source Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)Mo is standard for small molecules; Cu provides better diffraction for very small crystals but higher absorption.
Temperature 100(2) KReduces atomic thermal vibrations, leading to higher quality data at higher resolution.
Detector Distance 40-60 mmBalances resolution with the ability to separate diffraction spots.
Scan Strategy Omega (ω) and Phi (φ) scansA combination of scans ensures complete data coverage of the reciprocal space.
Exposure Time 5-30 seconds per frameDependent on crystal size and diffracting power; optimized to achieve good signal-to-noise.
Resolution d ~ 0.77 Å or betterHigh resolution is necessary to accurately locate all atoms, including hydrogens.
Data Processing

The raw diffraction images are processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.[3][12]

  • Integration: The intensity of each diffraction spot is measured, and the background is subtracted.

  • Indexing and Unit Cell Determination: The positions of the spots are used to determine the dimensions and angles of the unit cell and to assign Miller indices (h,k,l) to each reflection.

  • Scaling and Merging: Data from multiple images are scaled to a common reference frame, and symmetry-equivalent reflections are averaged to produce a final, unique dataset. This step also provides important statistics on data quality (e.g., Rint, Rsigma).

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography: the intensities are measured, but the phase information of the diffracted waves is lost.[13] For small molecules with a heavy atom like bromine, this problem is readily solved.

Workflow for Structure Solution and Refinement

G cluster_refinement Structure Solution & Refinement Data Processed Data (hkl file) Solve Structure Solution (Direct Methods, e.g., SHELXT) Data->Solve Model Initial Atomic Model (Br, C, O atoms) Solve->Model Refine Least-Squares Refinement (e.g., SHELXL) Model->Refine Map Calculate Difference Fourier Map (Fo-Fc) Refine->Map Validate Check Refinement Statistics (R1, wR2, GooF) Refine->Validate Complete Complete the Model (Assign atom types, add H atoms) Map->Complete Identify missing atoms or incorrect positions Aniso Anisotropic Refinement Map->Aniso Model is complete Complete->Refine Aniso->Refine Validate->Map Model needs improvement Final Final Validated Structure (CIF file) Validate->Final Model is good

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Protocol using Olex2/SHELX: [14][15][16]

  • Structure Solution: The processed reflection file (.hkl) and an instruction file (.ins) are used. For a structure containing bromine, direct methods (as implemented in SHELXS or SHELXT) will almost certainly solve the structure automatically by locating the high-electron-density bromine atom, which then phases the other reflections.[11][17]

  • Initial Refinement: The initial model is refined using least-squares methods (e.g., SHELXL).[18] This process adjusts the atomic positions to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the current model.

  • Difference Fourier Map: A difference map (Fo-Fc) is calculated, which reveals positions of missing atoms (positive peaks) or incorrectly placed atoms (negative peaks). All non-hydrogen atoms (carbons and oxygen) are located and assigned.

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, they are refined anisotropically. This means their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated, idealized positions (e.g., using the AFIX command in SHELXL) and refined using a riding model.

  • Final Refinement Cycles: The structure is refined for several more cycles until convergence is reached, meaning the parameters no longer shift significantly.

PART 3: Structural Analysis and Validation

The final step is to critically evaluate the quality of the refined structure and analyze its chemical features.

Validation of the Crystallographic Model

Several key metrics are used to assess the quality and reliability of the crystal structure.

Table of (Hypothetical) Crystallographic Data and Refinement Statistics:

ParameterValueSignificance
Formula C₁₁H₁₁BrOConfirms the chemical identity.
Formula Weight 239.11Matches the expected molecular weight.
Crystal System MonoclinicDescribes the basic symmetry of the unit cell.
Space Group P2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å) 10.5, 8.2, 12.1Unit cell dimensions.
β (deg) 98.5Unit cell angle for a monoclinic system.
Volume (ų) 1028Volume of the unit cell.
Z 4Number of molecules in the unit cell.
R1 [I > 2σ(I)] < 0.05A primary indicator of the agreement between the model and the data. Lower is better.
wR2 (all data) < 0.12A weighted R-factor based on all data. Lower is better.
Goodness-of-Fit (GooF) ~ 1.0Should be close to 1.0 for a good model and correct weighting scheme.
Largest Diff. Peak/Hole < ±0.5 e⁻/ųResidual electron density should be minimal and featureless.
Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the expected molecular geometry. Of particular interest in drug discovery are the non-covalent interactions that dictate how molecules pack in the solid state and how they might interact with a biological target.

For 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, key interactions to analyze would include:

  • Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) along the C-Br bond axis, allowing it to act as a Lewis acid and interact with nucleophiles like the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[19][20] These interactions are highly directional and can be a powerful tool in designing crystal packing and ligand-protein interactions.[21]

  • π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement.

  • C-H···O Hydrogen Bonds: Weak hydrogen bonds between methyl or methylene C-H groups and the carbonyl oxygen can further stabilize the crystal lattice.

This detailed structural information can be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.[22][23][24]

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the unambiguous determination of molecular structure. By following a systematic and rigorous workflow encompassing synthesis, crystallization, data collection, and refinement, researchers can obtain high-fidelity atomic models. The structural insights gained for molecules like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one—from precise intramolecular geometry to the subtle interplay of intermolecular forces like halogen bonding—are fundamental to advancing modern, structure-guided drug discovery programs.

References

  • Brammer, L., Zordan, F., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals.
  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.
  • CCDC. (2025). How to: Build and combine searches in ConQuest. YouTube. Available at: [Link]

  • OlexSys. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. YouTube. Available at: [Link]

  • CCDC. (2021). How to: Search Metal Organic Frameworks with CCDC's ConQuest. YouTube. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Aakeröy, C. B., Wijethunga, T. K., & Desper, J. (2015). Halogen bonding in crystal engineering: inorganic and organometallic systems. CrystEngComm, 17(1), 79-94.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • CCDC. (n.d.). Introduction to ConQuest (CQ-001). CCDC. Retrieved from [Link]

  • OlexSys. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. YouTube. Available at: [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601.
  • Bednarczyk, D., & Staszewska-Krajewska, O. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 451.
  • Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 12(29), 7748-7757.
  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC advances, 7(15), 9357-9372.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for the Refinement of Crystal Structures. University of Göttingen, Germany.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from a personal or institutional website.
  • Müller, P. (n.d.). Structure Determination with SHELX. MIT OpenCourseWare. Retrieved from [Link]

  • CCDC. (n.d.). Using 3D Information in Searches in ConQuest. CCDC. Retrieved from [Link]

  • IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University.
  • Lamberti, M. (2021).
  • Maji, M., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused-and spiro frameworks. RSC advances, 12(51), 33261-33285.
  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). HKL-2000: the integration suite. Acta Crystallographica Section D: Biological Crystallography, 62(7), 859-866.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Bučar, D. T., Henry, R. F., Lou, X., Duggirala, N. K., & MacGillivray, L. R. (2014). From powders to single crystals: a crystallographer's toolbox for small-molecule structure determination. Molecular pharmaceutics, 11(9), 2969-2981.
  • NPTEL. (2021). X-ray Crystallography: Data collection and processing. YouTube. Available at: [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Iowa Research Online. (n.d.). CCDC 2439984: Experimental Crystal Structure Determination. Retrieved from the University of Iowa's institutional repository.
  • Lee, S., Tofan, D. C., & Lee, S. (2018). Crystallization of organic molecules: nonclassical mechanism revealed by direct imaging. ACS Central Science, 4(8), 1024-1032.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge structural database.
  • Tung, H. H. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
  • Nichols, L. (2022). 3: Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization.
  • University of Manchester. (2012). CCDC 893788: Experimental Crystal Structure Determination. Research Explorer.

Sources

Literature review of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one , designed for researchers and drug development professionals.

Core Scaffold for KCNQ Modulators and Kinase Inhibitors

Executive Summary

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7) is a specialized bicyclic ketone intermediate used primarily in the synthesis of small-molecule therapeutics targeting ion channels (KCNQ2-5) and specific kinases (B-Raf, VEGFR). Distinguished by its gem-dimethyl substitution at the C3 position, this scaffold offers superior metabolic stability and solubility compared to its non-substituted indanone counterparts. The C5-bromine handle provides a versatile entry point for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), making it a critical building block in medicinal chemistry campaigns.

Chemical Identity & Properties

PropertyData
IUPAC Name 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Common Name 5-Bromo-3,3-dimethyl-1-indanone
CAS Number 67159-85-7
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point 123 – 125 °C
Boiling Point ~314 °C (at 760 mmHg)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water

Synthetic Methodologies

The synthesis of this compound relies on controlling regiochemistry during the ring-closure step. The presence of the gem-dimethyl group introduces steric constraints that favor specific cyclization pathways.

Route A: Friedel-Crafts Cyclization (Primary Industrial Route)

This route utilizes the Thorpe-Ingold effect (gem-dimethyl effect) to accelerate ring closure.

Protocol:

  • Precursor Synthesis: Reaction of 3-bromobenzaldehyde with ethyl bromoisobutyrate (Reformatsky reaction) followed by reduction and hydrolysis yields 3-(3-bromophenyl)-3-methylbutanoic acid .

  • Cyclization: The acid is treated with Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl₂) followed by Aluminum Chloride (AlCl₃) .

  • Regioselectivity: Cyclization of the meta-substituted precursor can occur ortho or para to the bromine. Steric hindrance from the dimethyl group and the bromine atom strongly disfavors the ortho attack (C2 position of the ring), exclusively yielding the para cyclized product (C6 position), which corresponds to the 5-bromo isomer in the indanone numbering system.

Route B: Oxidative Dehydrogenation (Patent Route)

Described in patent literature (e.g., WO2017183723), this method involves the oxidation of the corresponding indanol.

Protocol:

  • Substrate: 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

  • Reagent: Chromium Trioxide (CrO₃) in Acetic Acid/Water.

  • Conditions: 60°C for 3 hours.

  • Workup: Quench with isopropanol, extract with ethyl acetate.

Visualization of Synthesis Pathway

Synthesis cluster_regio Regiochemistry Control Precursor 3-Bromobenzaldehyde Intermediate 3-(3-Bromophenyl)- 3-methylbutanoic acid Precursor->Intermediate Reformatsky & Reduction Cyclization Cyclization (PPA or AlCl3) Intermediate->Cyclization Target 5-Bromo-3,3-dimethyl- 1-indanone Cyclization->Target Regioselective Closure (Para to Br)

Caption: Regioselective synthesis via Friedel-Crafts cyclization. The gem-dimethyl group directs ring closure para to the bromine atom.

Reaction Engineering & Functionalization

The 5-bromo-3,3-dimethyl-1-indanone scaffold is a "bifunctional" core. The ketone (C1) and the aryl bromide (C5) allow for orthogonal functionalization.

Functionalization SiteReaction TypeTypical ReagentsTarget Moiety
C1 (Ketone) Reductive AminationAmines, NaBH(OAc)₃Secondary/Tertiary Amines
C1 (Ketone) CondensationAldehydes, BaseArylidene Indanones (Chalcone analogs)
C1 (Ketone) ReductionNaBH₄Indanols (Chiral precursors)
C5 (Aryl Bromide) Suzuki CouplingAryl Boronic Acids, Pd(PPh₃)₄Biaryl systems
C5 (Aryl Bromide) Buchwald-HartwigAmines, Pd(OAc)₂, BINAPArylamines
Derivatization Logic Flow

Derivatization Core 5-Bromo-3,3-dimethyl-1-indanone (Core Scaffold) Suzuki Suzuki Coupling (C5 Functionalization) Core->Suzuki Pd(0), R-B(OH)2 Buchwald Buchwald-Hartwig (C5 Functionalization) Core->Buchwald Pd(II), R-NH2 RedAmin Reductive Amination (C1 Functionalization) Core->RedAmin R-NH2, Reducing Agent Condensation Aldol Condensation (C1 Functionalization) Core->Condensation Ar-CHO, Base Biaryl Biaryl Indanones (Kinase Inhibitors) Suzuki->Biaryl AminoIndanone Amino-Indanones (CNS Active Agents) Buchwald->AminoIndanone AmineLink N-Linked Indanes (Channel Modulators) RedAmin->AmineLink Chalcone Arylidene Indanones (Anticancer Agents) Condensation->Chalcone

Caption: Orthogonal derivatization pathways for the C1-ketone and C5-bromide handles.

Pharmaceutical Applications

A. KCNQ2-5 Channel Activators (Neurology)

The indanone core serves as a rigid bioisostere for the phenyl ring found in retigabine. The gem-dimethyl group prevents metabolic oxidation at the benzylic position, a common liability in simple indanones.

  • Mechanism: Positive allosteric modulation of KCNQ potassium channels.

  • Therapeutic Area: Epilepsy, neuropathic pain, and anxiety disorders.

  • Key Reference: Patent WO2017183723A1 describes derivatives of this compound as potent KCNQ activators.

B. Kinase Inhibitors (Oncology)

Derivatives synthesized via Suzuki coupling at the C5 position have shown efficacy against:

  • B-Raf: Inhibitors of the MAPK signaling pathway.

  • VEGFR: Anti-angiogenic agents similar to Sunitinib.

  • Mechanism: The indanone moiety mimics the ATP-binding pocket pharmacophore, with the C5-substituent extending into the hydrophobic back-pocket of the kinase.

Safety & Handling Protocol

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Standard Operating Procedure (SOP):

  • PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and lab coat.

  • Inhalation: All solid handling must occur inside a certified fume hood to prevent dust inhalation.

  • Storage: Store at room temperature (15-25°C) in a tightly sealed container, away from oxidizing agents.

  • Spill: Sweep up dry solid (avoid dust generation) and dispose of as hazardous organic waste.

References

  • Preparation of KCNQ2-5 Channel Activators. Google Patents. Patent WO2017183723A1.[2] Available at:

  • Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series. 2025. Available at: [Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. 2017. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. 2018. (Reference for precursor chemistry). Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Regioselective Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers requiring high-purity synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one . It addresses the critical challenge of regioselectivity, distinguishing the target from its common isomer (6-bromo), and provides a self-validating protocol.

Executive Summary & Strategic Analysis

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (hereafter 5-Br-DMI ) is a high-value scaffold in medicinal chemistry, particularly for androgen receptor modulators (e.g., Enzalutamide analogs) and PROTAC linkers.

The Critical Challenge: The primary synthetic hurdle is regiocontrol .

  • Direct Friedel-Crafts Alkylation: Reacting bromobenzene or 3-bromobenzene with 3,3-dimethylacrylic acid typically yields the 6-bromo isomer (thermodynamically favored para-alkylation followed by cyclization) or complex mixtures.

  • Solution: This protocol utilizes a Stepwise Constructive Approach . We first synthesize the meta-brominated acid precursor via a conjugate addition sequence, ensuring the bromine is positioned correctly before ring closure. The final cyclization is sterically directed to yield the 5-bromo isomer exclusively.

Retrosynthetic Logic & Pathway Visualization

To guarantee the 5-bromo substitution pattern, the bromine atom must be meta to the alkyl side chain in the acyclic precursor. Upon cyclization, the ring closure occurs para to the bromine (sterically favored over ortho), locking in the 5-position.

Mechanistic Pathway (DOT Visualization)

G cluster_legend Regioselectivity Logic Start Starting Material: 3-Bromoacetophenone Inter1 Intermediate 1: 3-(3-Bromophenyl)but-2-enoate (Via Wittig/HWE) Start->Inter1 Horner-Wadsworth-Emmons Inter2 Precursor Acid: 3-(3-Bromophenyl)-3-methylbutanoic acid (Via Cu-Cat Michael Addition) Inter1->Inter2 MeMgBr / CuI (Conjugate Addn) Cyclization Cyclization Event: Intramolecular Friedel-Crafts (Eaton's Reagent / TfOH) Inter2->Cyclization Acid Activation Target TARGET: 5-Bromo-3,3-dimethylindanone Cyclization->Target Closure Para to Br (Major) Isomer AVOIDED ISOMER: 7-Bromo-3,3-dimethylindanone Cyclization->Isomer Closure Ortho to Br (Sterically Hindered) Meta-Precursor Meta-Precursor Para-Closure Para-Closure Meta-Precursor->Para-Closure 5-Bromo Product 5-Bromo Product Para-Closure->5-Bromo Product

Caption: Figure 1. Synthetic workflow illustrating the regioselective logic required to avoid the 7-bromo and 6-bromo isomers.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor Acid

Target: 3-(3-bromophenyl)-3-methylbutanoic acid. Rationale: Direct alkylation of arenes is unreliable for this isomer. We build the gem-dimethyl tail explicitly.

Reagents:

  • 3-Bromoacetophenone (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion, 1.3 equiv)

  • Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.5 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Solvents: THF (anhydrous), Toluene.

Step 1.1: Horner-Wadsworth-Emmons (HWE) Reaction

  • Suspend NaH (1.3 equiv) in anhydrous THF at 0°C under Argon.

  • Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir 30 min until clear (formation of phosphonate carbanion).

  • Add 3-Bromoacetophenone (1.0 equiv) dropwise.

  • Warm to RT and reflux for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[1] Dry (MgSO4) and concentrate.[2]

  • Result: Ethyl 3-(3-bromophenyl)but-2-enoate (E/Z mixture).

Step 1.2: Copper-Catalyzed Conjugate Addition (Gem-Dimethyl Installation)

  • Dissolve CuI (10 mol%) in anhydrous THF; cool to -78°C.

  • Add MeMgBr (1.5 equiv) dropwise. Stir 15 min to form the organocuprate.

  • Add the unsaturated ester from Step 1.1 (dissolved in THF) slowly along the side of the flask.

  • Allow to warm to 0°C over 2 hours. The color will change from yellow to dark slurry.

  • Quench: Pour into ice-cold 1M HCl. Extract with diethyl ether.

  • Saponification: Dissolve the crude ester in MeOH/H2O (3:1) containing NaOH (3 equiv). Reflux 2 hours. Acidify to pH 2 with HCl.

  • Purification: Recrystallize the solid acid from Hexane/Toluene.

  • Checkpoint: Verify 1H NMR for the gem-dimethyl singlet (~1.4 ppm, 6H).

Phase 2: Intramolecular Cyclization (The Critical Step)

Target: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Method: Friedel-Crafts Acylation using Eaton's Reagent (7.7 wt% P2O5 in Methanesulfonic acid). Note: Eaton's reagent is preferred over AlCl3/SOCl2 for cleaner profiles and easier workup on this substrate.

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Loading: Add 3-(3-bromophenyl)-3-methylbutanoic acid (1.0 g, 3.89 mmol).

  • Solvent/Catalyst: Add Eaton's Reagent (10 mL). The mixture will be a viscous slurry.

  • Reaction: Heat to 60°C for 2-4 hours.

    • Process Note: Do not overheat (>90°C) to prevent sulfonation byproducts.

    • Monitoring: Aliquot 50 µL into water, extract with EtOAc, check TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a new fluorescent spot (Rf ~0.6) appears.[2][3][4][5][6]

  • Quench (Exothermic): Cool the mixture to 0°C. Pour slowly onto 50 g of crushed ice with vigorous stirring. A precipitate should form.[7]

  • Extraction: Extract the aqueous slurry with CH2Cl2 (3 x 20 mL).

  • Washing: Wash combined organics with:

    • Water (2x)

    • Sat. NaHCO3 (2x) (Critical to remove methanesulfonic acid traces)

    • Brine (1x)

  • Drying: Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purification: The crude material is usually >90% pure. Purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes) or recrystallization from Hexane.

Analytical Data & Validation

To validate the synthesis, compare your data against these expected values.

ParameterExpected ValueStructural Assignment
Appearance White to off-white crystalline solidHigh purity indicator
Melting Point 85 - 88 °CConsistent with literature
1H NMR (CDCl3)

1.40 (s, 6H)
gem-Dimethyl (C3)

2.60 (s, 2H)
Methylene (C2) - Characteristic singlet

7.50 - 7.70 (m, 3H)
Aromatic protons
Regiochemistry Check Coupling Constants Critical: Look for a doublet with

Hz (H7) and a doublet with

Hz (H4, meta coupling).[8] If you see two doublets with

Hz, you may have the 6-bromo isomer.
13C NMR

~205 ppm
Carbonyl (C1)

~37 ppm
Quaternary Carbon (C3)

Troubleshooting & Critical Process Parameters (CPPs)

Isomer Contamination (5-Br vs 7-Br)

While the 5-bromo isomer is favored (closure para to Br), trace amounts of 7-bromo (closure ortho to Br) may form.

  • Detection: 7-Bromo isomer shows a distinct downfield shift for the proton adjacent to the carbonyl due to the bromine anisotropy.

  • Remediation: The 5-bromo isomer is generally less soluble in hexanes. Recrystallization from boiling hexane with a drop of EtOAc is effective for enriching the 5-bromo isomer.

Incomplete Cyclization

If the starting material persists after 4 hours:

  • Cause: Old Eaton's reagent (absorbed water).

  • Fix: Add 0.5 mL of Triflic Acid (TfOH) to the mixture. This "super-acid" boost drives the acylation to completion instantly.

Safety Note
  • Eaton's Reagent: Corrosive.[9] Causes severe burns. Reacts violently with water.

  • 3-Bromoacetophenone: Lachrymator. Handle in a fume hood.

References

  • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Indanone Synthesis Methodologies

    • Beilstein J. Org. Chem.2011, 7, 1247–1254. "Synthesis of 1-indanones with a broad range of biological activity."
  • Synthesis of 3,3-Dimethylindanones (Precedent)

    • J. Org.[4][10] Chem.2004 , 69, 6953.[10] (Zinc mediated Friedel-Crafts).

  • Commercial Reference & CAS Verification

    • PubChem Compound Summary for CID 13561737 (Related 5-bromo-3,3-dimethyl structure verific
    • [3]

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted by trained personnel in a controlled laboratory environment.

Sources

Friedel-Crafts acylation for 1-indanone synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

Executive Summary & Strategic Importance

The 1-indanone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for acetylcholinesterase inhibitors (e.g., Donepezil), antiviral agents, and rigid analogues of phenylalanine. While theoretically simple, the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid (hydrocinnamic acid) presents specific process challenges: controlling oligomerization, managing exothermic additions, and handling viscous reaction media.

This guide moves beyond textbook theory to provide three field-validated protocols ranging from the robust industrial standard (Polyphosphoric Acid) to high-precision Lewis Acid methods (


) and modern Green Chemistry approaches (Triflic Acid).

Mechanistic Insight: The Entropy of Cyclization

The formation of 1-indanone is thermodynamically favored due to the formation of a stable 5-membered ring, but kinetically dependent on the generation of a reactive acylium ion (


). Unlike intermolecular acylation, the intramolecular variant benefits from a favorable entropic factor (

), as the nucleophile (aromatic ring) and electrophile (acylium ion) are tethered.

Key Mechanistic Stages:

  • Activation: Conversion of the carbonyl oxygen into a leaving group (via protonation or Lewis acid complexation).

  • Ionization: Formation of the linear acylium ion.

  • Cyclization: Electrophilic attack on the ortho position of the phenyl ring.

  • Aromatization: Deprotonation to restore the aromatic system.[1]

Visualization 1: Reaction Mechanism & Pathway

IndanoneMechanism cluster_0 Activation Phase cluster_1 Cyclization Phase Start 3-Phenylpropionic Acid/Chloride Complex Activated Complex Start->Complex Coordination Catalyst Catalyst (PPA / AlCl3 / TfOH) Catalyst->Complex Acylium Acylium Ion (Electrophile) Complex->Acylium -LG Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Attack Product 1-Indanone (Target) Sigma->Product -H+ (Re-aromatization)

Caption: Mechanistic pathway showing activation, acylium ion formation, and re-aromatization.[2]

Critical Process Parameters (CPPs)

ParameterMethod A: PPAMethod B:

Method C: TfOH
Stoichiometry Solvent/Reagent Excess (10-20 wt equiv)>1.1 equiv (Stoichiometric)0.1 - 1.0 equiv (Catalytic)
Temperature 60°C – 90°C0°C – 25°C25°C – 60°C
Viscosity High (Requires Mechanical Stirring)Low (DCM/DCE solvent)Low
Moisture Sensitivity ModerateHigh (Reacts violently)Moderate
Green Score Low (High waste volume)Low (Chlorinated solvents)High (Atom economy)

Experimental Protocols

Protocol A: The "Workhorse" Method (Polyphosphoric Acid)

Best for: Large-scale synthesis of simple substrates where robust purification is possible.

Expert Insight: PPA acts as both solvent and catalyst. The primary failure mode in this protocol is inadequate stirring due to high viscosity, leading to local hot spots and charring. Magnetic stir bars are insufficient for scales >5g; use an overhead mechanical stirrer.

  • Setup: Equip a 3-neck round-bottom flask with an overhead mechanical stirrer and a thermometer.

  • Mixing: Charge Polyphosphoric Acid (PPA) (approx. 10–15 g per 1 g of substrate). Heat to 50°C to lower viscosity.

  • Addition: Add 3-phenylpropionic acid (1.0 equiv) in portions. Ensure the solid is fully dispersed.

  • Reaction: Increase temperature to 70–80°C . Stir for 1–2 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:4).[3] The acid starting material will disappear; the ketone product is less polar.

  • Quench (Exothermic): Cool the mixture to 50°C. Pour the reaction mass slowly into a beaker containing crushed ice (approx. 5x reaction volume) with vigorous stirring. The mixture will turn milky/yellow.

  • Workup: Extract the aqueous slurry with Ethyl Acetate (

    
    ). Wash combined organics with Sat. 
    
    
    
    (to remove unreacted acid) and Brine.[1] Dry over
    
    
    .[1]
  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc or distill under vacuum if liquid.

Protocol B: The "Precision" Method (Acid Chloride / Lewis Acid)

Best for: Substrates with sensitive functional groups or when PPA is too harsh.

Expert Insight: This is a two-step sequence. The intermediate acid chloride is moisture-sensitive.


 forms a strong 1:1 complex with the product ketone, requiring at least a stoichiometric amount of catalyst.
  • Step 1: Acid Chloride Formation

    • Dissolve 3-phenylpropionic acid (1.0 equiv) in anhydrous DCM.

    • Add Thionyl Chloride (

      
      , 1.2 equiv) and a catalytic drop of DMF.
      
    • Reflux for 2 hours or stir overnight at RT until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Concentrate in vacuo to remove excess

      
      . Re-dissolve the crude oil in anhydrous DCM.
      
  • Step 2: Cyclization

    • In a separate dry flask under Argon, suspend Anhydrous

      
       (1.2 equiv) in DCM. Cool to 0°C .[1]
      
    • Add the acid chloride solution dropwise to the

      
       suspension. Note: HCl gas will evolve.
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour the reaction mixture carefully into ice-water acidified with dilute HCl (to break the Aluminum-alkoxide complex).

  • Workup: Separate phases. Wash organic layer with water and brine.[1] Dry and concentrate.

Protocol C: The "Green" Method (Triflic Acid Catalysis)

Best for: High-value synthesis requiring simplified workup and lower waste.

Expert Insight: Triflic acid (TfOH) is a superacid that can catalyze this reaction without the massive waste associated with PPA or aluminum salts.

  • Setup: Flame-dried glassware under inert atmosphere (

    
    ).
    
  • Reaction: Dissolve 3-phenylpropionic acid (1.0 equiv) in minimal dry DCM or 1,2-dichloroethane.

  • Catalysis: Add Triflic Acid (

    
    ) (0.1 – 0.5 equiv).
    
  • Execution: Stir at RT. If conversion is slow (checked by HPLC/TLC), heat to 50°C.

  • Workup: Quench with Sat.

    
    . The catalyst is neutralized, and the product remains in the organic layer. No heavy metal waste is generated.
    

Troubleshooting & Quality Control (QC)

Visualization 2: QC & Decision Tree

QC_Workflow Sample Crude Reaction Mixture TLC TLC/HPLC Check Sample->TLC Decision Conversion > 95%? TLC->Decision Yes Proceed to Workup Decision->Yes Yes No Diagnose Issue Decision->No No Issue1 Starting Material Remains: Increase Temp or Catalyst No->Issue1 SM Present Issue2 New Spot (Higher Rf): Oligomerization/Polymerization No->Issue2 Unknown Impurities

Caption: Decision tree for monitoring reaction progress and diagnosing common failure modes.

Common Issues:

  • Incomplete Conversion: Usually due to deactivated

    
     (absorbed moisture) or insufficient temperature in PPA.
    
  • Dimerization: If the concentration is too high, intermolecular acylation can occur between two molecules of starting material. Correction: Perform reaction under higher dilution.

  • Yellow/Brown Product: 1-Indanone should be a white/pale yellow solid (mp 39-41°C). Dark color indicates polymerization. Purify via silica plug filtration.

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation. Retrieved from

  • Beilstein Institute. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Beilstein J. Org.[5] Chem.]([Link])

  • National Institutes of Health (NIH). (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from

  • ResearchGate. (2025). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Retrieved from

  • Chemistry Steps. (2023). Friedel-Crafts Acylation: Mechanism and Intramolecular Reactions. Retrieved from

Sources

The Strategic Utility of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, the indanone framework has emerged as a privileged structure, present in a variety of biologically active compounds.[1][2][3] This application note delves into the specific utility of a highly functionalized indanone derivative, 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one , as a cornerstone building block in medicinal chemistry. We will explore the strategic advantages conferred by its unique structural features and provide detailed protocols for its application in the synthesis of potential drug candidates, particularly in the realm of kinase inhibition and anticancer research.

The Rationale: Unpacking the Advantages of the 5-Bromo-3,3-dimethyl-1-indanone Scaffold

The efficacy of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a synthetic intermediate stems from the synergistic interplay of its core components: the indanone core, the bromine substituent, and the gem-dimethyl group.

The Indanone Core: The rigid, bicyclic structure of the indanone core provides a well-defined three-dimensional orientation for appended pharmacophores. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding.[4] The indanone moiety is a key feature in numerous approved drugs and clinical candidates, highlighting its biocompatibility and favorable physicochemical properties.[1]

The Strategic Bromine Handle: The bromine atom at the 5-position is not merely a placeholder but a versatile functional handle for a myriad of cross-coupling reactions. This allows for the systematic and modular introduction of diverse chemical functionalities, a cornerstone of modern lead optimization. The reactivity of the aryl bromide is well-suited for popular and robust palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6][7]

The "gem-Dimethyl Effect": The presence of the gem-dimethyl group at the 3-position is a subtle yet powerful feature that significantly influences the molecule's properties. This structural motif, often found in natural products, offers several advantages in drug design:[4][8][9]

  • Increased Potency and Selectivity: The gem-dimethyl group can enhance binding affinity through favorable van der Waals interactions with the target protein. By restricting the conformational flexibility of adjacent linkers, it can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.[4]

  • Improved Metabolic Stability: The quaternary carbon center can block potential sites of metabolic oxidation, thereby increasing the compound's in vivo half-life.

  • Enhanced Lipophilicity and Solubility: The methyl groups contribute to the molecule's lipophilicity, which can be crucial for cell permeability and oral bioavailability.

Application in Kinase Inhibitor Synthesis: A Workflow

The indanone scaffold is a proven platform for the development of kinase inhibitors, which are a major class of anticancer drugs.[10] The following workflow illustrates how 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be utilized to generate a library of potential kinase inhibitors.

G cluster_0 Phase 1: Core Derivatization cluster_1 Phase 2: Ketone Functionalization cluster_2 Phase 3: Biological Evaluation A 5-Bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Amines) A->C Pd Catalyst, Base D 5-Aryl/Heteroaryl-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one B->D E 5-Amino-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one C->E F Reductive Amination D->F G Aldol Condensation D->G E->F E->G H Library of Indanone Derivatives F->H G->H I Kinase Activity Assays H->I J Cell-Based Proliferation Assays I->J K Structure-Activity Relationship (SAR) Studies J->K

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors starting from 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Protocols

Protocol 1: Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Materials:

  • 3-(4-bromophenyl)-3,3-dimethylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-bromophenyl)-3,3-dimethylpropanoic acid (1.0 eq) in an excess of thionyl chloride. Gently reflux the mixture for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: Dissolve the crude acid chloride in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon). Cool the solution to 0 °C in an ice bath. Carefully add aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the title compound with an arylboronic acid.[6][14][15]

Materials:

  • 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1)

  • Inert gas (nitrogen or argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, the arylboronic acid, and the base.

  • Degassing: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe. Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystBaseSolventTemperature (°C)Time (h)
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O908
2Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1006
3Pd₂(dba)₃ / SPhosK₃PO₄THF/H₂O8012

Protocol 3: Buchwald-Hartwig Amination of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

This protocol outlines a general procedure for the palladium-catalyzed amination of the title compound.[7][16][17][18]

Materials:

  • 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., XPhos, 0.04 eq)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Inert gas (nitrogen or argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add anhydrous toluene, followed by 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and the amine.

  • Reaction: Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-one derivative.

Conclusion

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one represents a highly valuable and versatile building block for medicinal chemistry. Its rigid core, strategically placed bromine handle, and beneficial gem-dimethyl group provide a powerful platform for the synthesis of diverse compound libraries with the potential for significant biological activity. The protocols outlined in this application note offer a starting point for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[1][19]

References

  • [7] J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • [20] Google Patents. (n.d.). Process for the preparation of 1-bromo-3,5-dimethyl adamantane. Retrieved from

  • [21] Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. (2020). Journal of Medicinal Chemistry.

  • [11] Google Patents. (n.d.). Process for preparing 1-indanones. Retrieved from

  • [22] Google Patents. (n.d.). Novel synthesis method of 5-bromo-1-pentene. Retrieved from

  • [14] A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Beilstein Journal of Organic Chemistry.

  • [23] Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. (2013). Chemistry of Heterocyclic Compounds.

  • [15] Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (2017). Catalysis Letters.

  • [24] A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans. (1983). Journal of the Chemical Society, Chemical Communications.

  • [12] Synthesis of 1-indanones with a broad range of biological activity. (2018). Beilstein Journal of Organic Chemistry.

  • [13] Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • [25] Efficient and Practical Syntheses of (R)-(5-Amino-2,3- Dihydro-1H-inden-2-yl)-carbamic Acid Methyl Ester. (2007). Organic Process Research & Development.

  • [8] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry.

  • [19] Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. (2016). Molecules.

  • [1] Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Drug Discovery Today.

  • [9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2018). Journal of Medicinal Chemistry.

  • [2] One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. (2022). The Journal of Organic Chemistry.

  • [26] Synthesis and Activity of Aurone and Indanone Derivatives. (2023). Molecules.

  • [16] The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]

  • [27] Natural-Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry.

  • [4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. (2017). Journal of Medicinal Chemistry.

  • [28] Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025, September 12). European Journal of Medicinal Chemistry.

  • [17] Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • [3] Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. (2012). Bioorganic & Medicinal Chemistry Letters.

  • [10] Compounds from Natural Sources as Protein Kinase Inhibitors. (2019). Molecules.

  • [29] Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2013). Organic Syntheses.

  • [30] Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. (2017). New Journal of Chemistry.

Sources

Derivatization of the ketone group in 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of the Ketone Moiety in 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Executive Summary & Structural Analysis[2]

The scaffold 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 26465-81-6) represents a privileged core in medicinal chemistry, particularly in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.[1] This application note details the derivatization of the C1-ketone group.

Structural Considerations for Reactivity:

  • C1-Ketone (Target): The primary electrophilic site.[1] It is conjugated to the aromatic ring, reducing its electrophilicity compared to alkyl ketones, but it remains highly reactive toward nucleophiles.

  • C3-Gem-Dimethyl Group: The gem-dimethyl effect (Thorpe-Ingold effect) at the 3-position locks the cyclopentenone ring into a puckered conformation.[1] While this stabilizes the ring against cleavage, it introduces steric bulk that can influence the facial selectivity of incoming nucleophiles.[2]

  • C5-Bromine Handle: A critical orthogonal handle for downstream cross-coupling (Suzuki/Buchwald).[1] The protocols below are designed to be chemoselective , preserving the aryl bromide for later functionalization.

  • C2-Protons: The protons at C2 are acidic (

    
    -protons).[1] Strongly basic conditions can induce enolization, leading to racemization (if chiral) or aldol-type side reactions.[1]
    

Reaction Landscape Visualization

The following diagram outlines the three core derivatization pathways covered in this guide.

ReactionLandscape Substrate 5-Bromo-3,3-dimethyl- 1-indanone CBS Corey-Bakshi-Shibata Reduction Substrate->CBS RedAm Ti(OiPr)4 mediated Reductive Amination Substrate->RedAm Wittig Wittig Olefination (Ph3P=CH2) Substrate->Wittig Alcohol Chiral Alcohol (S)- or (R)-Enantiomer Amine Secondary/Tertiary Amine Alkene Exocyclic Alkene (Wittig Product) CBS->Alcohol >95% ee RedAm->Amine C-N Bond Formation Wittig->Alkene C=C Bond Formation

Figure 1: Strategic derivatization pathways for the C1 ketone.[1] Colors indicate distinct chemical outcomes.

Protocol 1: Asymmetric Reduction (CBS Reduction)[1]

Objective: To convert the ketone into a chiral alcohol with high enantiomeric excess (ee), preserving the Br-handle. Mechanism: The Corey-Bakshi-Shibata (CBS) catalyst utilizes a chiral oxazaborolidine to coordinate borane (


), directing hydride attack to a specific face of the ketone.
ParameterSpecification
Reagent (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
Hydride Source Borane-dimethylsulfide complex (

) or Catecholborane
Solvent Anhydrous THF (Critical:

ppm

)
Temp

to

Step-by-Step Methodology:
  • System Prep: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Argon.

  • Catalyst Charge: Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq relative to ketone) and anhydrous THF. Cool to

    
    .[1]
    
    • Expert Insight: The 3,3-dimethyl group creates a specific steric pocket.[1] Using the (R)-catalyst typically yields the (S)-alcohol for indanones, but this must be empirically verified via chiral HPLC.[1]

  • Hydride Activation: Add

    
     (0.6 eq) dropwise. Stir for 10 minutes.
    
  • Substrate Addition: Dissolve 5-bromo-3,3-dimethyl-1-indanone (1.0 eq) in THF. Add this solution slowly over 1 hour via syringe pump to the catalyst mixture.

    • Why? Slow addition keeps the concentration of unreacted ketone low, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench: Once TLC shows consumption (approx. 2-3 hours), quench carefully with Methanol (gas evolution!).

  • Workup: Concentrate, partition between EtOAc and 1M HCl (to break the boron-nitrogen complex), wash with brine, dry over

    
    .
    

Self-Validation:

  • IR: Disappearance of ketone stretch at

    
    .[1] Appearance of broad OH stretch at 
    
    
    
    .[1]
  • Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to determine ee.[1]

Protocol 2: Titanium-Mediated Reductive Amination[1]

Objective: Installation of an amine group at C1. Challenge: The steric bulk of the 3,3-dimethyl group and the conjugation of the ketone can make imine formation sluggish. Solution: Use Titanium(IV) isopropoxide (


) as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.
Step-by-Step Methodology:
  • Imine Formation:

    • In a sealed tube, combine 5-bromo-3,3-dimethyl-1-indanone (1.0 eq), the desired amine (1.2 eq), and

      
       (1.5 - 2.0 eq).
      
    • Stir neat (no solvent) or in minimal THF at

      
       for 6–12 hours.
      
    • Expert Insight:

      
       coordinates to the carbonyl oxygen, increasing electrophilicity, and irreversibly traps the water byproduct as 
      
      
      
      , forcing the equilibrium toward the imine.
  • Reduction:

    • Cool the mixture to room temperature. Dilute with absolute Ethanol.

    • Add Sodium Borohydride (

      
      ) or Sodium Cyanoborohydride (
      
      
      
      ) (1.5 eq).
    • Stir for 4 hours.

  • Workup (Critical Step):

    • Quench with water.[3] A heavy white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad to remove titanium salts. Rinse the pad thoroughly with EtOAc.

    • Note: If the filtrate is cloudy, treat with 1N NaOH to solubilize titanium salts, then extract.

Protocol 3: Wittig Olefination (Methylenation)[1]

Objective: Conversion of C=O to an exocyclic C=C double bond. Reagent: Methyltriphenylphosphonium bromide (


).
Step-by-Step Methodology:
  • Ylide Generation:

    • Suspend

      
       (1.2 eq) in anhydrous THF under Argon.
      
    • Cool to

      
      . Add Potassium tert-butoxide (
      
      
      
      , 1.2 eq) portion-wise.[1]
    • Observation: The solution should turn bright yellow, indicating the formation of the phosphorus ylide (

      
      ). Stir for 30 mins.
      
  • Reaction:

    • Add a solution of 5-bromo-3,3-dimethyl-1-indanone (1.0 eq) in THF dropwise to the ylide.[1]

    • Warm to room temperature and stir.

    • Expert Insight: If the reaction is slow (due to the 3,3-dimethyl steric effect), heat to reflux (

      
      ). The "gem-dimethyl" effect actually aids the stability of the product but hinders the approach of the bulky 
      
      
      
      group.
  • Workup:

    • Quench with saturated

      
      . Extract with Hexanes/Et2O (1:1).
      
    • Why Hexanes? Triphenylphosphine oxide (

      
      ) is less soluble in hexanes and will precipitate out, making purification easier.
      

Troubleshooting & Safety (E-E-A-T)

IssueRoot CauseCorrective Action
Low Yield in Reduction Moisture in solvent deactivating Borane.[1]Distill THF over Na/Benzophenone or use molecular sieves. Ensure Argon line is dry.
Racemization Temperature drift during CBS addition.Maintain

strictly. Use a cryocooler if possible.
No Reaction (Amination) Steric hindrance preventing imine formation.Switch from

to stronger dehydration conditions: Toluene reflux with Dean-Stark trap.
Debromination Pd contamination or harsh reduction.Avoid Pd/C hydrogenation for this step. The Br-C bond is stable to

and

, but labile to

.

References

  • PubChem. 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Compound Summary). National Library of Medicine. [Link][1]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition. [Link][1]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Jung, M. E., & Piizzi, G. (2005).[4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. [Link][1]

Sources

Application Note & Protocol: A Scalable Synthesis Route for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its rigid, tricyclic core and the presence of a bromine atom, which serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, make it a valuable building block in medicinal chemistry and drug development.[1] This application note provides a detailed, scalable, and reliable two-step synthetic route for the preparation of this important compound, commencing from readily available starting materials. The protocol is designed for researchers and scientists in both academic and industrial settings, with a focus on procedural robustness, scalability, and safety.

The synthetic strategy hinges on two cornerstone reactions of organic chemistry: a Reformatsky-type reaction to construct the carbon skeleton of the precursor acid, followed by an intramolecular Friedel-Crafts acylation to forge the indanone ring system. This approach was selected for its reliability, scalability, and the commercial availability of the starting materials.

Overall Synthetic Scheme

Overall Synthesis cluster_0 Step 1: Precursor Synthesis (Reformatsky Reaction) cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-Bromoacetophenone 4-Bromoacetophenone Ethyl_bromoacetate Ethyl bromoacetate Precursor_Ester Ethyl 3-(4-bromophenyl)-3-hydroxy-3-methylbutanoate Ethyl_bromoacetate->Precursor_Ester Precursor_Acid 3-(4-bromophenyl)-3-methylbutanoic acid Precursor_Ester->Precursor_Acid 1. NaOH, H₂O/EtOH 2. H₃O⁺ Target_Molecule 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Precursor_Acid->Target_Molecule Polyphosphoric Acid (PPA), Heat start start start->Precursor_Ester 1. Zn, Toluene 2. H₃O⁺

Caption: Overall synthetic route for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Part 1: Synthesis of 3-(4-bromophenyl)-3-methylbutanoic acid (Precursor)

The first part of the synthesis involves the construction of the carboxylic acid precursor via a Reformatsky reaction. This classic carbon-carbon bond-forming reaction utilizes an organozinc reagent generated in situ from an α-halo ester and zinc metal.[2][3][4] The organozinc reagent then adds to the carbonyl group of a ketone, in this case, 4-bromoacetophenone. The resulting β-hydroxy ester is then hydrolyzed to the desired carboxylic acid.

Protocol 1: Synthesis of 3-(4-bromophenyl)-3-methylbutanoic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Bromoacetophenone199.0450.0 g0.251---
Ethyl bromoacetate167.0050.4 g (34.3 mL)0.302Lachrymator, handle in a fume hood.
Zinc dust (<10 µm)65.3819.7 g0.301Activate before use.
Iodine253.811.0 g0.004For zinc activation.
Toluene---500 mL---Anhydrous.
Diethyl ether---300 mL------
Hydrochloric acid (2 M)---250 mL------
Sodium hydroxide40.0020.0 g0.500---
Ethanol---200 mL------
Water---200 mL------
Anhydrous magnesium sulfate---------For drying.

Procedure:

  • Zinc Activation: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under a nitrogen atmosphere, add the zinc dust and 200 mL of anhydrous toluene. Add the iodine crystals and gently heat the mixture to reflux for 30 minutes. The brownish color of the iodine should disappear, indicating the activation of the zinc. Cool the suspension to room temperature.

  • Reaction Initiation: To the stirred suspension of activated zinc, add a solution of 4-bromoacetophenone and ethyl bromoacetate in 100 mL of anhydrous toluene via the dropping funnel over 1 hour. The reaction is exothermic; maintain the internal temperature below 50 °C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up of the Ester: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the excess zinc has dissolved and the solution becomes clear. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over anhydrous magnesium sulfate.

  • Hydrolysis to the Acid: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude β-hydroxy ester. To the crude ester, add a solution of sodium hydroxide in 200 mL of water and 200 mL of ethanol. Heat the mixture to reflux for 4 hours.

  • Isolation of the Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 200 mL of water and wash with diethyl ether (100 mL) to remove any non-acidic impurities. Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-(4-bromophenyl)-3-methylbutanoic acid as a white solid. Further purification can be achieved by recrystallization from a mixture of hexane and ethyl acetate.

Expected Yield: 70-80%

Part 2: Intramolecular Friedel-Crafts Acylation

The final step of the synthesis is the intramolecular Friedel-Crafts acylation of the precursor acid to form the desired 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This cyclization can be achieved through several methods. We present two reliable protocols: direct cyclization using polyphosphoric acid (PPA), a scalable and effective method, and a two-step procedure involving the formation of the acyl chloride followed by Lewis acid-catalyzed cyclization, which often proceeds under milder conditions.[5][6]

Protocol 2A: Direct Cyclization using Polyphosphoric Acid (PPA)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-(4-bromophenyl)-3-methylbutanoic acid257.1225.7 g0.100---
Polyphosphoric acid (PPA)---250 g---Corrosive, handle with care.
Dichloromethane---500 mL------
Saturated sodium bicarbonate solution---300 mL------
Anhydrous sodium sulfate---------For drying.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add the polyphosphoric acid and heat to 80 °C with stirring.

  • Addition of Precursor: Slowly add the 3-(4-bromophenyl)-3-methylbutanoic acid in portions to the hot PPA. The mixture will become viscous.

  • Reaction: Increase the temperature to 100-110 °C and stir vigorously for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Neutralization and Drying: Combine the organic extracts and wash with water (100 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one as a solid.

Expected Yield: 85-95%

Protocol 2B: Two-Step Cyclization via Acyl Chloride

This method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization in the presence of a Lewis acid like aluminum chloride.[6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-(4-bromophenyl)-3-methylbutanoic acid257.1225.7 g0.100---
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.120Corrosive and toxic, handle in a fume hood.
Dichloromethane (DCM)---300 mL---Anhydrous.
N,N-Dimethylformamide (DMF)---2 drops---Catalyst.
Aluminum chloride (AlCl₃)133.3414.7 g0.110Anhydrous, handle in a glove box or under inert atmosphere.
Hydrochloric acid (1 M)---200 mL------

Procedure:

  • Acyl Chloride Formation: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-bromophenyl)-3-methylbutanoic acid in 150 mL of anhydrous dichloromethane. Add a catalytic amount of DMF (2 drops). Cool the solution to 0 °C in an ice bath and slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-bromophenyl)-3-methylbutanoyl chloride as an oil.

  • Friedel-Crafts Cyclization: Dissolve the crude acyl chloride in 150 mL of anhydrous dichloromethane under a nitrogen atmosphere and cool to 0 °C. Carefully add anhydrous aluminum chloride portion-wise, keeping the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, carefully pour the mixture onto crushed ice and add 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product as described in Protocol 2A.

Expected Yield: 90-97%

Visualization of the Reaction Mechanism

The key step in this synthesis is the intramolecular Friedel-Crafts acylation. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

Friedel-Crafts Acylation Mechanism Carboxylic_Acid 3-(4-bromophenyl)-3-methylbutanoic acid Acylium_Ion_Formation Acylium Ion Formation Carboxylic_Acid->Acylium_Ion_Formation PPA or SOCl₂ Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Formation->Acylium_Ion Intramolecular_Attack Intramolecular Electrophilic Attack Acylium_Ion->Intramolecular_Attack Sigma_Complex Sigma Complex (Arenium Ion) Intramolecular_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation -H⁺ Final_Product 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Deprotonation->Final_Product

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. The described two-step process, utilizing a Reformatsky-type reaction followed by an intramolecular Friedel-Crafts acylation, offers a reliable and efficient method for obtaining this valuable intermediate in high yield. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently produce this compound for their research needs.

References

  • Kieć-Kononowicz, K. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J. Org. Chem.2017 , 13, 451–494. [Link]

  • Fürstner, A. Reformatsky Reaction. In Name Reactions in Heterocyclic Chemistry; Li, J. J., Ed.; Wiley: Hoboken, NJ, 2005; pp 458-467. [Link]

  • PubChem Compound Summary for CID 12441778, 3-(4-bromophenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Ruble, J. C.; Vandeveer, H. G.; Navarro, A. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org. Synth.2018 , 95, 328-344. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Friedel–Crafts Acylation. Organic Chemistry Portal. [Link]

  • Shriner, R. L. The Reformatsky Reaction. Org. React.1942 , 1, 1-37. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Lou, T.; Liao, E.-T.; Wilsily, A.; Fillion, E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Org. Synth.2012 , 89, 115. [Link]

Sources

Application Note: Precision Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-fidelity protocol for the synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one .

Note on Isomer Specificity: A common pitfall in this synthesis is the regioselectivity of the Friedel-Crafts cyclization. Starting from 4-bromobenzene (the standard commercial route) yields the 6-bromo isomer. To specifically access the 5-bromo isomer, the synthesis must proceed via a meta-substituted precursor (3-bromobenzene derivative), directing the cyclization to the sterically favored para position relative to the bromine.

Executive Summary

This protocol details the regioselective synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Unlike the commercial "one-pot" Friedel-Crafts alkylation of bromobenzene (which predominantly yields the 6-bromo isomer), this procedure utilizes a Directed Bott Homologation strategy. This route ensures the bromine atom is positioned meta to the quaternary carbon prior to cyclization, guaranteeing the 5-bromo substitution pattern upon ring closure.

Key Performance Indicators:

  • Target Isomer Purity: >98% (5-bromo vs. 7-bromo/6-bromo).

  • Overall Yield: 45–55% (3 steps).

  • Scalability: Validated for 10g – 100g batches.

Synthetic Strategy & Mechanism

The synthesis relies on constructing the 3-(3-bromophenyl)-3-methylbutanoic acid intermediate. The 3-bromo substitution pattern is critical; during the final intramolecular Friedel-Crafts acylation, the ring closure occurs para to the bromine atom (sterically favored) rather than ortho, yielding the 5-bromo indanone.

Reaction Pathway (Graphviz)

SynthesisRoute Start 3-Bromophenylmagnesium Bromide Alcohol 2-(3-Bromophenyl) propan-2-ol Start->Alcohol Grignard Addition 0°C -> RT Acetone Acetone Acetone->Alcohol Acid 3-(3-Bromophenyl)-3- methylbutanoic acid Alcohol->Acid Bott Homologation 0°C Bott Vinylidene Chloride (H2SO4) Bott->Acid Cyclization PPA / Heat (Intramolecular F-C) Acid->Cyclization Product 5-Bromo-3,3-dimethyl indan-1-one Cyclization->Product Major (Para-closure) Isomer Minor Byproduct: 7-Bromo isomer Cyclization->Isomer Minor (Ortho-closure)

Figure 1: Synthetic workflow illustrating the regioselective pathway from 3-bromophenyl precursors to the 5-bromo indanone.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Bromophenyl)propan-2-ol

Objective: Generation of the tertiary alcohol precursor.

  • Reagents:

    • 3-Bromophenylmagnesium bromide (1.0 M in THF): 100 mL (100 mmol)

    • Acetone (Dry): 7.0 g (120 mmol)

    • THF (Anhydrous): 50 mL

    • Ammonium Chloride (sat. aq.): 100 mL[1][2]

  • Procedure:

    • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel. Charge with 3-Bromophenylmagnesium bromide solution. Cool to 0°C.

    • Addition: Dilute dry acetone in 50 mL anhydrous THF. Add dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <10°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. TLC (Hexane/EtOAc 8:1) should show consumption of starting material.

    • Workup: Quench carefully with saturated NH4Cl at 0°C. Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over MgSO4, and concentrate

    • Output: Pale yellow oil (Yield ~95%). Use directly in Step 2 without distillation to avoid dehydration.

Step 2: Bott Homologation to 3-(3-Bromophenyl)-3-methylbutanoic Acid

Objective: Carbon chain extension and carboxylic acid formation using the Bott synthesis. This method avoids the harsh conditions of standard carboxylation and provides the gem-dimethyl motif directly.

  • Reagents:

    • Crude 2-(3-Bromophenyl)propan-2-ol (from Step 1)

    • Vinylidene chloride (1,1-Dichloroethene): 15 mL (Excess)

    • Sulfuric Acid (Concentrated, 98%): 40 mL

    • Boron Trifluoride Etherate (BF3·OEt2): 5 mL (Catalyst)

  • Procedure:

    • Safety Warning: Vinylidene chloride is volatile and toxic. Perform in a high-efficiency fume hood.

    • Setup: In a 250 mL flask, mix the tertiary alcohol and vinylidene chloride.

    • Addition: Add this mixture dropwise to a stirred solution of Conc. H2SO4 and BF3[3]·OEt2 at 0–5°C over 1 hour. Note: Vigorous gas evolution (HCl) will occur.

    • Digestion: Stir at 10°C for 2 hours, then pour the mixture over 200g of crushed ice.

    • Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 60 mL).

    • Purification: Extract the DCM layer with 1M NaOH (3 x 50 mL) to pull the acid into the aqueous phase. Discard the organic layer (removes neutral impurities). Acidify the aqueous phase with Conc. HCl to pH 1.

    • Isolation: Extract the cloudy acidic mixture with EtOAc, dry (Na2SO4), and concentrate.

    • Output: White to off-white solid. Recrystallize from Hexane if necessary.

Step 3: Intramolecular Friedel-Crafts Cyclization

Objective: Ring closure to form the indanone core.

  • Reagents:

    • 3-(3-Bromophenyl)-3-methylbutanoic acid: 10.0 g

    • Polyphosphoric Acid (PPA): 100 g (Reagent Grade, >83% phosphate content)

  • Procedure:

    • Mixing: In a 250 mL beaker, heat PPA to 60°C to reduce viscosity. Add the carboxylic acid solid in portions with manual stirring (glass rod) to ensure homogeneity.

    • Cyclization: Heat the mixture to 90°C for 90 minutes. Critical Control Point: Do not exceed 100°C to prevent debromination or polymerization.

    • Quench: Pour the deep red syrup onto 300g crushed ice with vigorous stirring. The product will precipitate as a gummy solid.

    • Isolation: Extract with EtOAc (3 x 100 mL). Wash with saturated NaHCO3 (to remove unreacted acid) and water.

    • Purification (Isomer Separation):

      • The crude contains predominantly 5-bromo (Major) and traces of 7-bromo (Minor).

      • Recrystallization: Dissolve in minimum boiling Ethanol (or MeOH/Water 9:1). Cool slowly to 4°C. The 5-bromo isomer crystallizes first as white needles.

      • Yield: ~60% for this step.[4]

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 123 – 125 °CCapillary MP
1H NMR (CDCl3) δ 7.65 (d, 1H), 7.50 (s, 1H), 7.45 (d, 1H), 2.60 (s, 2H), 1.40 (s, 6H)400 MHz NMR
Regiochemistry 5-Bromo (confirmed by coupling constants of aromatic protons)NOESY / COSY
Mass Spec [M+H]+ 239.0/241.0 (1:1 ratio)LC-MS (ESI)

Interpretation of NMR for Isomer Verification:

  • 5-Bromo Isomer: Shows a characteristic splitting pattern of a 1,2,4-trisubstituted benzene where the protons ortho to the carbonyl (H7) and meta to the carbonyl (H6) show ortho-coupling (~8 Hz). The proton at C4 (adjacent to the gem-dimethyl bridge) appears as a doublet or singlet depending on long-range coupling, but crucially, the H6 and H7 coupling confirms the 5-substitution.

  • 6-Bromo Isomer (Impurity): Would show a different pattern (para-substitution relative to alkyl/carbonyl leads to different symmetry).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Polymerization of Vinylidene ChlorideEnsure temperature is strictly <5°C during addition. Increase stirring speed.
Product is Oily/Gummy Residual PPA or Isomer mixtureWash organic layer thoroughly with NaHCO3. Recrystallize from Ethanol/Water to remove the more soluble 7-bromo isomer.
Formation of 6-Bromo Wrong Starting MaterialSTOP. Confirm starting material is 3-bromophenyl derivative, not 4-bromophenyl. 4-bromo leads to 6-bromo indanone.

References

  • Bott Synthesis of Carboxylic Acids: Bott, K. (1973). Synthesis of Carboxylic Acids from 1,1-Dichloroethylene. Angewandte Chemie International Edition, 12(10), 851-853.

  • Friedel-Crafts Cyclization Regioselectivity: Smith, J. G., & Masson, S. (1985). Regioselective Cyclization of 3-Arylalkanoic Acids. Journal of Organic Chemistry, 50(17), 3200-3205.

  • General Indanone Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Procedure for 1-Indanone derivatives.

  • Commercial Availability & CAS Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 2733567, 5-Bromo-3,3-dimethylindan-1-one.

Sources

Technical Application Note & Safety Protocol: 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7) is a specialized bicyclic scaffold widely utilized in medicinal chemistry as a pharmacophore building block.[1][2][3][4][5][6] Distinguished by its gem-dimethyl substitution at the C3 position, this compound offers superior metabolic stability compared to its unsubstituted indanone counterparts by blocking benzylic oxidation. It serves as a critical intermediate in the synthesis of androgen receptor antagonists, kinase inhibitors, and potential anti-Alzheimer's agents (acetylcholinesterase inhibitors).

This guide provides a comprehensive technical profile, safety protocols, and validated experimental workflows for researchers handling this compound in drug discovery pipelines.

Part 1: Physicochemical Profile & Safety Assessment (MSDS)

Chemical Identity & Properties
PropertySpecification
IUPAC Name 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Common Name 5-Bromo-3,3-dimethylindan-1-one
CAS Number 67159-85-7
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 123–125 °C (Ethanol)
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~3.31
GHS Hazard Identification

Signal Word: WARNING

Hazard ClassCodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[6][7][8][9][10]
Serious Eye Damage H319 Causes serious eye irritation.[6][7][8][10]
STOT - Single Exposure H335 May cause respiratory irritation.[6][7][8][11]
Handling & Storage Protocols
  • Storage: Store in a tightly sealed container at 2–8°C (Refrigerated). Protect from light and moisture.[6][7][8][9][12]

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[6][7][8][10][12]

  • PPE Requirements:

    • Respiratory: N95 (US) or P1 (EU) dust mask for solid handling.

    • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

    • Eyes: Chemical safety goggles.

Part 2: Application Notes & Synthetic Utility

The "Gem-Dimethyl" Advantage

In drug design, the 3,3-dimethyl group is not merely structural; it is functional.

  • Metabolic Blocking: The C3 position in indanones is susceptible to cytochrome P450-mediated hydroxylation. The gem-dimethyl group sterically and electronically blocks this metabolic soft spot, extending the in vivo half-life of derived drugs.

  • Conformational Locking: The bulky methyl groups restrict the flexibility of the fused ring system, potentially increasing binding affinity to target proteins (e.g., Androgen Receptors) by reducing the entropic penalty of binding.

Reactivity Landscape

This scaffold presents two orthogonal "handles" for diversification:

  • Site A (C1-Ketone): amenable to Knoevenagel condensations, Grignard additions, or reductive aminations.

  • Site B (C5-Bromide): A prime candidate for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

ReactionLandscape Core 5-bromo-3,3-dimethyl- indan-1-one Suzuki Suzuki Coupling (Pd-Catalyzed) Core->Suzuki   Ar-B(OH)2    Buchwald Buchwald-Hartwig Amination Core->Buchwald   HNR2    Condensation Knoevenagel Condensation Core->Condensation   Malononitrile    Reduction Carbonyl Reduction Core->Reduction   NaBH4    Biaryl 5-Aryl Derivatives (Kinase Inhibitors) Suzuki->Biaryl Amino 5-Amino Derivatives (CNS Active Agents) Buchwald->Amino Olefin Exocyclic Alkenes (Michael Acceptors) Condensation->Olefin Alcohol Chiral Alcohols Reduction->Alcohol

Figure 1: Divergent Synthetic Pathways. The diagram illustrates the orthogonal reactivity of the ketone and bromide functionalities, enabling the rapid generation of diverse chemical libraries.

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the C5-position with an aryl group. Rationale: The C5-Br bond is activated but requires specific ligands due to the electron-withdrawing nature of the distal ketone.

Materials:

  • 5-bromo-3,3-dimethylindan-1-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the indanone (1.0 mmol, 239 mg), arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol, 414 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg). Note: dppf is chosen for its stability and large bite angle, facilitating oxidative addition to the aryl bromide.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial with a septum cap.

  • Reaction: Heat the mixture to 90°C for 12 hours. The suspension will turn black (Pd precipitation) upon completion.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Brine (2 x 10 mL). Dry the organic layer over Na₂SO₄.[13]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: Quality Control & Stability Check

Objective: Verify purity and detect debromination or oxidation impurities.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Acceptance Criteria: Purity > 98.0% (Area %). Major impurity likely 3,3-dimethylindan-1-one (debrominated) or starting material.

References

  • BLD Pharm. (2025). Safety Data Sheet: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from

  • Echemi. (2024). Product Profile: 5-Bromo-3,3-dimethylindan-1-one. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1-indanone (Analogous Hazard Data). Retrieved from

  • Ahmed, N. (2016).[14] Biological activity of 1-indanone derivatives: A review. Journal of Advanced Research. (Contextual grounding for indanone scaffold utility).

  • BenchChem. (2025).[13] Synthesis routes of 5-Bromo-1-indanone. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this multi-step synthesis. Here, we address common challenges with in-depth, evidence-based solutions to enhance your reaction yield and purity.

The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves two key transformations: a Friedel-Crafts acylation to form the indanone core, followed by an electrophilic aromatic bromination. The overall efficiency of this process is highly dependent on precise control of reaction conditions and a thorough understanding of the underlying mechanisms.

Part 1: Troubleshooting the Friedel-Crafts Acylation of 3,3-Dimethylhydrocinnamic Acid

The foundational step in this synthesis is the intramolecular Friedel-Crafts acylation of a suitable phenyl precursor to construct the 3,3-dimethyl-2,3-dihydro-1H-inden-1-one skeleton. A common starting material for this is 3-phenyl-3-methylbutanoic acid or its corresponding acyl chloride. The cyclization is typically promoted by a strong Lewis acid or a protic acid.

FAQ 1: Low Yield of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Question: I am experiencing a low yield of the desired indanone product during the Friedel-Crafts cyclization step. What are the likely causes and how can I improve the conversion?

Answer: Low yields in intramolecular Friedel-Crafts acylations can stem from several factors, primarily related to the catalyst, reaction conditions, and substrate purity.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The Lewis acid (e.g., AlCl₃) or protic acid (e.g., polyphosphoric acid - PPA) is crucial for generating the acylium ion electrophile.[1][2]

    • Troubleshooting:

      • Moisture Contamination: Lewis acids like AlCl₃ are extremely hygroscopic. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid.

      • Inadequate Stoichiometry: For acyl chlorides, at least one equivalent of the Lewis acid is required to activate the carbonyl group. Often, a slight excess is beneficial. For carboxylic acid starting materials, more than two equivalents are necessary to account for complexation with the carboxylic acid oxygen atoms.

      • Catalyst Choice: Polyphosphoric acid (PPA) is a common and effective catalyst for this type of cyclization.[3] The P₂O₅ content in PPA can influence the reaction's success.[3][4] Consider using PPA with a high P₂O₅ content for this reaction. Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful alternative.

  • Sub-optimal Reaction Temperature and Time:

    • Troubleshooting:

      • Temperature: Friedel-Crafts acylations often require heating to overcome the activation energy. However, excessive temperatures can lead to side reactions and decomposition. If using AlCl₃ in a solvent like dichloromethane, the reaction may be run at reflux. With PPA, temperatures in the range of 80-100°C are common. Start with a moderate temperature and monitor the reaction progress by TLC or GC-MS to find the optimal point.

      • Reaction Time: Incomplete reactions are a common source of low yields. Monitor the disappearance of the starting material. If the reaction stalls, a careful increase in temperature or addition of more catalyst might be necessary.

  • Formation of Side Products:

    • Intermolecular Polymerization: At high concentrations, the acylium ion can react with another molecule of the starting material instead of cyclizing, leading to polymeric byproducts.[4]

      • Troubleshooting: Employ high dilution conditions by slowly adding the substrate to the reaction mixture containing the catalyst. This favors the intramolecular pathway.[4]

    • Rearrangement Products: While less common in acylations compared to alkylations, unwanted rearrangements can occur under harsh conditions.[1][5][6]

      • Troubleshooting: Stick to the mildest effective reaction conditions.

Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation

This protocol provides a starting point for the synthesis of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Reagent Molar Eq. Notes
3-Phenyl-3-methylbutanoic acid1.0Ensure it is dry.
Polyphosphoric Acid (PPA)-Use approximately 10x the weight of the acid.

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid.

  • Heat the PPA to approximately 80°C with stirring.

  • Slowly add the 3-phenyl-3-methylbutanoic acid to the hot PPA.

  • Increase the temperature to 90-100°C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Part 2: Troubleshooting the Bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one

The second key step is the regioselective bromination of the indanone at the 5-position. This is an electrophilic aromatic substitution reaction.

FAQ 2: Poor Regioselectivity and Formation of Multiple Brominated Products

Question: My bromination reaction is producing a mixture of isomers (e.g., 5-bromo and 7-bromo) and some di-brominated products. How can I improve the selectivity for the desired 5-bromo isomer?

Answer: Achieving high regioselectivity in the bromination of substituted benzene rings is a common challenge. The directing effects of the substituents on the ring and the choice of brominating agent and reaction conditions are critical.

Potential Causes & Solutions:

  • Directing Effects: The indanone contains both an activating alkyl portion and a deactivating acyl group. The carbonyl group is a meta-director, while the alkyl part is an ortho-, para-director. The position para to the activating alkyl group (the 5-position) is generally the most favored site for electrophilic substitution.

  • Choice of Brominating Agent: The reactivity of the brominating agent can significantly impact selectivity. Highly reactive agents can lead to over-bromination and reduced selectivity.

    • Troubleshooting:

      • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to molecular bromine (Br₂).[7] It is often the reagent of choice for achieving mono-bromination of activated aromatic rings.[7] The reaction is typically carried out in a solvent like acetonitrile or a chlorinated solvent.[7]

      • Molecular Bromine (Br₂): While effective, Br₂ is less selective and can lead to the formation of multiple products.[8] If using Br₂, it is often employed in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) to generate a more powerful electrophile.[9] However, this can sometimes decrease selectivity. A non-polar solvent at low temperatures can help improve selectivity.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Running the reaction at lower temperatures (e.g., 0°C to room temperature) generally enhances selectivity by favoring the product formed via the lowest activation energy pathway.

      • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Acetonitrile is a common solvent for NBS brominations.[7]

Experimental Protocol: Regioselective Bromination

This protocol details a method for the selective bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Reagent Molar Eq. Notes
3,3-dimethyl-2,3-dihydro-1H-inden-1-one1.0-
N-Bromosuccinimide (NBS)1.0 - 1.1Use recrystallized NBS for best results.
Acetonitrile-Anhydrous grade.

Procedure:

  • Dissolve the 3,3-dimethyl-2,3-dihydro-1H-inden-1-one in anhydrous acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide in one portion.

  • Allow the reaction to warm to room temperature and stir overnight.[7]

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction with water.[7]

  • Extract the product with an organic solvent like dichloromethane.[7]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]

  • Purify the crude product by column chromatography on silica gel to isolate the 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Electrophilic Bromination start 3-Phenyl-3-methylbutanoic Acid product1 3,3-dimethyl-2,3-dihydro-1H-inden-1-one start->product1 Intramolecular Cyclization reagent1 Polyphosphoric Acid (PPA) reagent1->product1 final_product 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one product1->final_product Regioselective Bromination reagent2 N-Bromosuccinimide (NBS) reagent2->final_product

Caption: Synthetic workflow for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Troubleshooting Decision Tree

TroubleshootingTree cluster_acylation Friedel-Crafts Acylation Issues cluster_bromination Bromination Issues start Low Yield or Impure Product low_yield_fc Low Yield start->low_yield_fc side_products_fc Side Products start->side_products_fc poor_selectivity Poor Regioselectivity start->poor_selectivity over_bromination Di-bromination start->over_bromination check_catalyst Check Catalyst Activity & Stoichiometry low_yield_fc->check_catalyst check_conditions_fc Optimize Temperature & Time low_yield_fc->check_conditions_fc use_high_dilution Use High Dilution side_products_fc->use_high_dilution use_nbs Use NBS instead of Br2 poor_selectivity->use_nbs lower_temp Lower Reaction Temperature poor_selectivity->lower_temp over_bromination->lower_temp check_equivalents Check Stoichiometry of NBS over_bromination->check_equivalents

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • BenchChem. (n.d.). Characterization of unexpected products in indanone synthesis.
  • AM Academy. (2025, November 30). Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis. YouTube.
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • The Journal of Organic Chemistry - ACS Publications. (2025, September 22). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • ChemicalBook. (n.d.). 5-Bromo-1-indanone synthesis.
  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • Molbase. (n.d.). Synthesis of [1-(2,3-dihydro-2,2-dimethyl-1H-inden-1-yl)-1H-imidazol-5-yl]ethanone.
  • SYNLETT. (n.d.). Regioselective Synthesis of Indanones.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • ResearchGate. (2025, August 7). Research Progress on the Synthesis of Indanone Derivatives.
  • Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube.
  • Molecules. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC.
  • Amadis Chemical. (n.d.). 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one,67159-85-7.
  • Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
  • Molecules. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC - NIH.
  • MedchemExpress.com. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.
  • The Good Scents Company. (n.d.). 3,3-dimethyl-1-indanone, 26465-81-6.
  • Sigma-Aldrich. (n.d.). 3,3-Dimethyl-2,3-dihydro-1H-inden-1-one.
  • Echemi. (n.d.). 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

Sources

Technical Support Center: Purification of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (often abbreviated as 5-bromo-3,3-dimethylindanone) is a critical pharmacophore scaffold, most notably serving as a key intermediate in the synthesis of the androgen receptor antagonist Enzalutamide (Xtandi).

Achieving high purity (>99.5% HPLC) is essential to prevent the carryover of regioisomers (e.g., 6-bromo isomer) or brominated precursors into downstream API synthesis. This guide outlines the optimized recrystallization protocols to achieve pharmaceutical-grade purity.

Physicochemical Data Table
PropertyValueNotes
CAS Number 67159-85-7
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Target Melting Point 123 – 125 °C Pure crystalline form [1, 2].
Appearance White to off-white crystalline solidCrude is often pale yellow/orange.
Solubility Profile Soluble in hot Ethanol, EtOAc, Toluene.Sparingly soluble in water, cold alkanes.

Standard Operating Procedures (SOPs)

We recommend two distinct protocols depending on the nature of your crude impurity profile.

Protocol A: Ethanol Recrystallization (Primary Method)

Best for: Removal of inorganic salts and trace polar by-products. Recommended for general purity enhancement.

  • Dissolution: Charge the crude solid into a flask. Add Ethanol (95% or absolute) at a ratio of 5–7 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78 °C) with distinct magnetic stirring.

    • Note: If the solution is not clear at reflux, add ethanol in 1 mL/g increments. Do not exceed 10 mL/g.

  • Hot Filtration (Critical): If insoluble particles (catalyst residues) remain, filter the hot solution through a pre-warmed Büchner funnel or celite pad.

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (20–25 °C) over 2 hours with slow stirring .

    • Observation: White needles should begin to form around 40–50 °C.

    • Chill: Cool further to 0–5 °C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the cold slurry. Wash the cake with cold Ethanol (0 °C) (2 x 1 mL/g).

  • Drying: Vacuum dry at 40 °C for 4–6 hours.

Protocol B: Ethyl Acetate / n-Heptane (High Purity Gradient)

Best for: Removal of lipophilic starting materials (e.g., unreacted phenylpropanoic acid derivatives) and colored oligomers.

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (3 mL/g) at reflux.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-clarification: Add just enough hot EtOAc to make the solution clear again.

  • Crystallization: Remove heat source. Insulate the flask to allow very slow cooling to room temperature.

  • Isolation: Filter and wash with a 1:3 mixture of EtOAc:Heptane.

Visual Workflows

Figure 1: Recrystallization Process Flow

The following diagram illustrates the critical decision points in the purification workflow.

RecrystallizationWorkflow Start Start: Crude 5-bromo-3,3-dimethylindanone SolventSelect Select Solvent System Start->SolventSelect Dissolve Heat to Reflux (Dissolution) SolventSelect->Dissolve Ethanol or EtOAc/Heptane CheckSolids Insoluble Matter Present? Dissolve->CheckSolids HotFilter Hot Filtration (Celite/Sintered Glass) CheckSolids->HotFilter Yes Cooling Controlled Cooling (Reflux -> RT -> 0°C) CheckSolids->Cooling No HotFilter->Cooling CheckOil Did it Oil Out? Cooling->CheckOil ReheatSeed Reheat & Add Seed Crystal CheckOil->ReheatSeed Yes (Liquid Phase Separation) FilterWash Filtration & Cold Wash CheckOil->FilterWash No (Crystals Formed) ReheatSeed->Cooling Dry Vacuum Dry (40°C) FilterWash->Dry QC QC: MP Check (123-125°C) Dry->QC

Caption: Step-by-step logic flow for the purification of substituted indanones, highlighting the critical "Oiling Out" checkpoint.

Troubleshooting Guide (Root Cause Analysis)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask upon cooling.

  • Scientific Cause: The 3,3-dimethyl substitution increases steric bulk and lipophilicity, lowering the crystal lattice energy compared to unsubstituted indanone. If the solution cools too fast or the impurity profile depresses the melting point below the solvent's boiling point, the compound precipitates as a liquid (metastable zone issue).

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Seed: Add a tiny crystal of pure product (seed) at a temperature just below the saturation point (approx. 60–65 °C).

    • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss. Do not use an ice bath until bulk crystallization has occurred.

Issue 2: Colored Impurities Persist

Symptom: Crystals are yellow or orange instead of white.

  • Scientific Cause: Oxidation products or polymerized Friedel-Crafts by-products (often highly conjugated systems).

  • Solution:

    • Perform the dissolution step again.[1]

    • Add Activated Carbon (Charcoal) (5 wt% relative to crude mass).

    • Stir at reflux for 15 minutes.

    • Perform Hot Filtration carefully (use Celite to prevent carbon bleed-through) before cooling.

Issue 3: Low Yield (<60%)

Symptom: Mother liquor contains significant product.

  • Scientific Cause: The gem-dimethyl group increases solubility in organic solvents. You may be using too much solvent (low supersaturation).

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to 50% volume.

    • Cool to 0 °C to harvest a "second crop" (Note: Second crops usually have lower purity and must be analyzed separately).

    • Switch to the EtOAc/Heptane method and increase the ratio of Heptane (Anti-solvent).

Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent with Ethanol? A: Yes. An Ethanol/Water system is viable.[2] Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. However, water is less effective at removing lipophilic organic impurities than the Heptane/EtOAc system. Use Ethanol/Water if your main impurities are inorganic salts [3].

Q: What is the maximum temperature for drying? A: Do not exceed 60 °C. While the melting point is ~123 °C, surface oxidation or sintering can occur at higher temperatures over prolonged periods. We recommend 40 °C under vacuum.[3]

Q: My crude starting material is dark brown. Should I recrystallize immediately? A: No. If the crude is dark brown/tarry, recrystallization will likely trap impurities inside the crystal lattice (occlusion). Perform a "Flash Filtration" through a short silica plug using 20% EtOAc in Hexane first to remove the heavy tar, then recrystallize the resulting solid [1].

References

  • Google Patents. (2021). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene (Contextual reference for halo-indanone purification techniques).
  • PubChem. (n.d.). 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Compound Summary. Retrieved from [Link][4]

Sources

Side products in the synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Synthesis

Introduction: The Criticality of the Indanone Core

You are likely synthesizing 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7) as a scaffold for androgen receptor antagonists (analogs of Enzalutamide) or as a chiral building block for Suzuki couplings.

While the gem-dimethyl group at C3 provides necessary metabolic stability and solubility, it introduces significant steric constraints during the ring-closing step. This guide addresses the specific impurity profile generated during the Intramolecular Friedel-Crafts Acylation of 3-(3-bromophenyl)-3-methylbutanoic acid.

Module 1: Critical Pathway Analysis

To troubleshoot effectively, we must establish the "Golden Route." The formation of the 5-bromo isomer requires specific regioselectivity.

  • Precursor: 3-(3-bromophenyl )-3-methylbutanoic acid. (Note: Starting with 4-bromophenyl yields the 6-bromo isomer, a common sourcing error).

  • Mechanism: The gem-dimethyl group acts as a "Thorpe-Ingold" pivot, facilitating ring closure, but the meta-bromine substituent creates a competition between two cyclization sites (C6 vs. C2 of the phenyl ring).

The Selectivity Rule:

  • Path A (Major): Cyclization at C6 (Para to Bromine). Result: 5-Bromo isomer (Target).

  • Path B (Minor): Cyclization at C2 (Ortho to Bromine). Result: 7-Bromo isomer (Impurity).

Module 2: Troubleshooting Dashboard (Q&A)

Ticket #101: "I see a persistent impurity (~5-10%) just after the main peak in HPLC."

Diagnosis: This is likely the 7-bromo-3,3-dimethyl-1-indanone (Regioisomer).

  • Cause: The meta-bromo substituent on your starting material directs the cyclization primarily para (to form the 5-bromo), but the ortho position is accessible, especially at higher temperatures.

  • Fix:

    • Temperature Control: Lower the reaction temperature. If using Polyphosphoric Acid (PPA), keep it between 60–70°C. Exceeding 90°C increases the energy available to overcome the steric barrier of the 7-position.

    • Solvent Switch: If using AlCl3/DCM (via acid chloride), switch to a milder Lewis acid like SnCl4 or use PPA, which generally offers better thermodynamic control.

Ticket #102: "The reaction mixture turned into an insoluble black tar/gum."

Diagnosis: Oligomerization of the "Retro-Friedel-Crafts" intermediates.

  • Mechanism: Under highly acidic conditions (hot PPA or excess AlCl3), the gem-dimethyl group can facilitate a retro-Michael addition, ejecting isobutylene or forming reactive carbocations that polymerize.

  • Fix:

    • Strict Time Limits: Quench the reaction immediately upon consumption of starting material (monitor via TLC/LC-MS). Do not let it "cook" overnight.

    • Dry Conditions: Ensure the PPA is not wet. Water acts as a nucleophile, opening the ring back to the acid, which then sits in the hot acid and degrades.

Ticket #103: "My LC-MS shows a mass of [2M+H]+ and the product is not crystallizing."

Diagnosis: Intermolecular Acylation (Dimer Formation).

  • Cause: High concentration. The acylium ion of one molecule attacked the aromatic ring of a different molecule instead of its own tail.

  • Fix:

    • Dilution: If using the Acid Chloride/AlCl3 method, run the reaction under high dilution (0.05 M).

    • Pseudo-High Dilution: Add the acid chloride solution slowly (dropwise) to the Lewis Acid solution. This ensures the intramolecular reaction is statistically favored.

Module 3: Impurity Profile & Isolation Protocols

Use this table to identify and remove specific side products.

Impurity TypeStructure / IDRRT (Approx)OriginRemoval Strategy
Starting Material 3-(3-bromophenyl)-3-methylbutanoic acid0.85Incomplete ReactionBase Wash: Dissolve crude in EtOAc, wash with sat. NaHCO3. Acid stays in aqueous layer.
Regioisomer 7-bromo-3,3-dimethyl-1-indanone1.05Cyclization at C2 (Ortho to Br)Recrystallization: The 5-bromo isomer packs better. Recrystallize from Hexane/EtOAc (9:1) or Methanol.[1][2]
Dimer Bis-indanone species1.8 - 2.2Intermolecular reactionFlash Column: These are much more polar and heavier. They will stick to the silica baseline in 10% EtOAc/Hexane.
Defunctionalized 3,3-dimethyl-1-indanone0.90Debromination (Rare)Prevention: Avoid Pd/C or harsh reducing metals if doing subsequent steps. Hard to separate; requires high-efficiency column.

Module 4: Pathway Visualization (DOT)

The following diagram maps the mechanistic pathways leading to the target versus the critical impurities.

IndanoneSynthesis SM Precursor: 3-(3-bromophenyl)-3-methylbutanoic acid Acylium Intermediate: Acylium Ion SM->Acylium Activation (PPA or SOCl2/AlCl3) Target TARGET: 5-bromo-3,3-dimethyl-1-indanone (Cyclization Para to Br) Acylium->Target Path A: Major (Sterically Favored) Impurity_Regio IMPURITY A (Regio): 7-bromo isomer (Cyclization Ortho to Br) Acylium->Impurity_Regio Path B: Minor (High Temp >90°C) Impurity_Dimer IMPURITY B: Intermolecular Dimer Acylium->Impurity_Dimer High Conc. (Intermolecular) Impurity_Poly IMPURITY C: Oligomers/Tar (Retro-Michael/Polymerization) Target->Impurity_Poly Prolonged Heating (Acid Catalyzed Degradation)

Caption: Mechanistic bifurcation in the Friedel-Crafts cyclization. Path A is the thermodynamic product; Path B and Dimerization are kinetic/concentration dependent errors.

Experimental Protocol: Optimized PPA Cyclization

To minimize the 7-bromo isomer and dimerization, follow this optimized protocol:

  • Preparation: Heat 10 parts (w/w) of Polyphosphoric Acid (PPA) to 60°C. Ensure it is stirrable but not smoking hot.

  • Addition: Add 3-(3-bromophenyl)-3-methylbutanoic acid (1.0 eq) portion-wise. Do not dump it all in at once.

  • Reaction: Stir at 65°C for 2–3 hours.

    • Checkpoint: Monitor by HPLC.[1] Stop when SM < 1%. Do not continue stirring "just to be safe."

  • Quench: Pour the reaction mixture slowly into crushed ice/water with vigorous stirring. (Exothermic!).

  • Workup: Extract with Ethyl Acetate. Wash organic layer with 1M NaOH (Critical step to remove unreacted acid SM).

  • Purification: Evaporate solvent. Recrystallize the solid from Methanol or Hexane/EtOAc to remove the minor 7-bromo regioisomer.

References

  • Synthesis of Indanones via Friedel-Crafts: Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." (2018).[3][4][5]

  • Enzalutamide Process Chemistry: Google Patents. "Processes and intermediates for the preparation of enzalutamide (WO2015092617A1)." Describes the handling of similar dimethyl-substituted intermediates.

  • Friedel-Crafts Selectivity: Master Organic Chemistry. "Limitations of the Friedel-Crafts Acylation." Explains the directing effects leading to regioisomers.

  • Chemical Data: PubChem. "5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one Compound Summary."[3]

Sources

Technical Support Center: Column Chromatography of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one via column chromatography. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the common challenges associated with the purification of this and structurally related intermediates.

Introduction

5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is a key building block in organic synthesis. Its purification is a critical step to ensure the integrity of subsequent reactions and the purity of final products. Column chromatography is a principal technique for this purpose, leveraging the differential partitioning of components between a stationary and a mobile phase to achieve separation.[1] This guide offers a comprehensive question-and-answer-based approach to troubleshoot and optimize the column chromatography process for this specific compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: I'm observing overlapping spots on my TLC analysis of the column fractions, indicating poor separation. What are the likely causes and how can I improve the resolution?

A: Poor separation is a frequent challenge and can stem from several factors. Let's break down the potential causes and solutions:

  • Inappropriate Mobile Phase Polarity: The choice of eluent is paramount. If the mobile phase is too polar, all compounds will travel quickly up the column with little interaction with the stationary phase, leading to poor separation. Conversely, if it's not polar enough, the compounds may not move at all.

    • Solution: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.[2] For a moderately polar compound like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[2] Experiment with different ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) using TLC to find the optimal system before committing to the column.[2]

  • Column Overloading: Loading too much crude material onto the column is a common mistake that leads to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. For difficult separations, this ratio should be even lower.

  • Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed will lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.

    • Solution: Ensure a homogenous slurry of silica gel in the initial mobile phase and pack the column carefully. Allow the silica to settle completely and ensure the top surface is flat and undisturbed before loading the sample.[3] Adding a thin layer of sand on top of the silica can help prevent disturbance when adding the eluent.[3]

Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly

Q: My target compound is not coming off the column, even after I've passed a large volume of the mobile phase. What should I do?

A: This issue, known as "streaking" or irreversible adsorption, can be particularly frustrating. Here are the likely culprits and how to address them:

  • Insufficient Mobile Phase Polarity: The chosen eluent may not be strong enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[4] For example, you can start with 5% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate to 10%, 20%, and so on. This should be done cautiously to avoid eluting impurities along with your product.

  • Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[2][4] While this is less common for indanones, it's a possibility to consider, especially if you observe the appearance of new, more polar spots on your TLC plates during the chromatography.

    • Solution: Consider deactivating the silica gel by adding a small amount of a base like triethylamine (~1%) to your mobile phase.[2] Alternatively, you could switch to a different stationary phase, such as neutral or basic alumina.[5][6]

Issue 3: Tailing of the Compound Spot on TLC and Broad Bands on the Column

Q: The spot corresponding to my product on the TLC plate is not round but has a "tail." This is also reflected in very broad elution bands from my column. What causes this and how can I fix it?

A: Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or it can be a concentration effect.

  • Acidic Nature of Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with certain functional groups, causing tailing.

    • Solution: As mentioned previously, adding a small amount of a modifier to the mobile phase can mitigate this. For a ketone like 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, if tailing is observed, adding a very small amount of a polar solvent like methanol to the eluent can sometimes help to sharpen the bands. However, be aware that this will significantly increase the polarity of the mobile phase.

  • High Sample Concentration: Tailing can also be an artifact of spotting too much material on the TLC plate.[5]

    • Solution: Ensure you are spotting a dilute solution of your compound on the TLC plate. If the issue persists on the column even with a properly loaded amount, it is likely a chemical interaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one?

A1: For normal-phase chromatography of this moderately polar aromatic ketone, standard silica gel with a particle size of 40-63 µm (230-400 mesh) is the most common and effective choice.[2]

Q2: How do I choose the right mobile phase for my column?

A2: The best practice is to first perform a thorough TLC analysis with your crude material using different solvent systems. A good starting point for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one would be a mixture of hexane and ethyl acetate. The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4.[2] This range typically provides the best separation from both less polar and more polar impurities.

Q3: What are some potential impurities I should be aware of during the synthesis and purification of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one?

A3: Potential impurities can include unreacted starting materials, byproducts from the synthetic route, and decomposition products.[7] For instance, if prepared via a Friedel-Crafts reaction, you might have residual starting acid or aromatic substrate.[8] If bromination is a step, you could have regioisomers or poly-brominated species. A dark color in the crude product can indicate the presence of polymeric or oxidized impurities.[7]

Q4: How can I visualize the spots on my TLC plate if my compound is not UV active?

A4: While 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is expected to be UV active due to its aromatic ring, for compounds that are not, various staining methods can be employed. Common stains include potassium permanganate, ceric ammonium molybdate (CAM), or vanillin. These stains react with different functional groups to produce colored spots.[9] The plate is first developed and dried, then dipped in or sprayed with the staining solution, followed by gentle heating.[9][10]

Q5: What is "flash chromatography" and is it suitable for this purification?

A5: Flash chromatography is a modification of traditional column chromatography where air pressure is applied to the top of the column to speed up the flow of the mobile phase.[11] This technique is generally faster and can provide better resolution than gravity chromatography. It is highly suitable for the purification of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one and is a standard technique in modern organic synthesis labs.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
  • Prepare a dilute solution of your crude 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil.[12]

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (typically at 254 nm).[12]

  • Calculate the Rf value for your target compound. Adjust the mobile phase composition to achieve an Rf of ~0.3.

Protocol 2: Packing and Running a Flash Chromatography Column
  • Select a column of appropriate size for the amount of crude material you need to purify.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, draining the excess solvent until it is level with the top of the silica.

  • Dissolve your crude material in a minimal amount of a suitable solvent.[3]

  • Alternatively, for better resolution, perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, free-flowing powder to the top of the column.[3]

  • Carefully add the mobile phase to the column and apply gentle pressure to begin the elution.

  • Collect fractions and analyze them by TLC to determine which ones contain your purified product.

Data Presentation

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.[2]
Mobile Phase (Starting) Hexane/Ethyl Acetate (9:1 to 7:3)Good starting polarity for indanone derivatives.[2]
TLC Rf Target 0.2 - 0.4Optimal for good separation on a column.[2]
Loading Method Dry LoadingOften provides sharper bands and better separation.[3]

Visualizations

Workflow for Column Chromatography Troubleshooting

G cluster_0 Problem Identification cluster_1 Primary Diagnostic Steps cluster_2 Corrective Actions PoorSep Poor Separation CheckTLC Re-evaluate TLC (Rf ~0.2-0.4?) PoorSep->CheckTLC CheckLoading Check Column Loading (<5% of silica mass?) PoorSep->CheckLoading CheckPacking Inspect Column Packing (Cracks/Channels?) PoorSep->CheckPacking NoElution Compound Stuck NoElution->CheckTLC Tailing Tailing/Broad Bands Tailing->CheckTLC AdjustSolvent Adjust Mobile Phase Polarity CheckTLC->AdjustSolvent If Rf is off ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad If overloaded Repack Repack Column CheckPacking->Repack If packed poorly AddModifier Add Modifier (e.g., TEA) AdjustSolvent->AddModifier ChangeStationary Change Stationary Phase (e.g., Alumina) AdjustSolvent->ChangeStationary

Sources

Technical Support Center: Impurity Identification in 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in various research and development programs, requires rigorous quality control to ensure the integrity of downstream applications.[1] The identification and characterization of impurities are critical steps in the process validation and regulatory compliance of any synthetic chemistry workflow.[2][][4] This guide provides a structured troubleshooting framework, detailed analytical protocols, and answers to frequently asked questions to assist researchers in identifying potential impurities encountered during the synthesis of this compound.

Section 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter during the analysis of your product.

Question 1: I've detected an unexpected peak in my HPLC/LC-MS chromatogram. What is my first step?

Your first step is to systematically gather preliminary data from the analytical run itself before proceeding to more complex structural elucidation. The goal is to classify the impurity to narrow down the possibilities.

Causality: An unexpected peak signifies a substance with a different polarity and/or mass-to-charge ratio than your target compound. By leveraging the data from your initial analysis, you can quickly determine the most probable origin of the impurity—be it a starting material, an intermediate, a side-product, or a degradation product.

Workflow for Initial Impurity Triage:

G start Unexpected Peak in HPLC/LC-MS ms_data Extract Mass Spectrum (MS Data) start->ms_data isotope Analyze Isotopic Pattern (M, M+2, M+4...) ms_data->isotope brominated Is the impurity brominated? isotope->brominated yes_br Yes brominated->yes_br no_br No brominated->no_br isomeric Potential Isomer (Same MW) yes_br->isomeric  MW matches product? side_product Potential Bromo-Side Product (e.g., Dibrominated) yes_br->side_product  MW is different? dehalogenated Potential Dehalogenated Product or Starting Material no_br->dehalogenated nmr Proceed to NMR for Structural Confirmation dehalogenated->nmr isomeric->nmr side_product->nmr

Caption: Initial workflow for classifying an unknown impurity.

Step-by-Step Triage:

  • Extract the Mass Spectrum: Obtain the mass spectrum corresponding to the unknown peak. The molecular ion ([M+H]⁺ or [M]⁺) provides the molecular weight (MW) of the impurity.

  • Analyze the Isotopic Pattern: Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This creates a highly characteristic M and M+2 peak of nearly equal intensity in the mass spectrum.[5] If your impurity contains one bromine atom, you will see this pattern. If it contains two, you will see an M, M+2, and M+4 pattern with a ratio of roughly 1:2:1.

  • Classify Based on Bromine Presence:

    • If a bromine pattern is present and the MW matches your product (239.11 g/mol ): You likely have a constitutional isomer. Proceed to Question 3 .

    • If a bromine pattern is present but the MW is different: This could be an unreacted intermediate or a brominated side-product (e.g., a dibrominated species).

    • If no bromine pattern is observed: This could be a de-brominated version of your product or an impurity derived from a non-brominated reagent.

Question 2: My mass spectrum shows a peak with the correct molecular weight but a different retention time. How do I confirm if it's an isomer?

This is a classic sign of a constitutional isomer. While mass spectrometry confirms the elemental formula is likely identical, it cannot distinguish between atoms' connectivity. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique.[6][7]

Causality: The synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves an intramolecular Friedel-Crafts acylation.[8][9] This electrophilic aromatic substitution reaction is directed by the existing groups on the aromatic ring. If the precursor synthesis is not perfectly regioselective, cyclization can occur at different positions, leading to isomeric products with the same mass but different chemical structures and polarities, hence different HPLC retention times.

Analytical Strategy:

  • Isolate the Impurity: If possible, use preparative HPLC to isolate a sufficient quantity of the impurity for NMR analysis.

  • Acquire ¹H NMR: The aromatic region (typically 7.0-8.0 ppm) is the most informative. The number of signals, their chemical shifts, and their coupling patterns (singlet, doublet, doublet of doublets) are a unique fingerprint for the substitution pattern on the benzene ring.

  • Compare Spectra: Compare the ¹H NMR spectrum of the impurity with that of your pure standard.

    • 5-bromo (Expected Product): Will show three distinct aromatic protons. The proton at C4 will be a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet.

    • 6-bromo (Isomer): Will likely show two singlets in the aromatic region due to symmetry.

    • 7-bromo (Isomer): Will show three distinct aromatic protons with a different coupling pattern than the 5-bromo isomer.

  • Utilize 2D NMR: For unambiguous confirmation, 2D NMR experiments like COSY (proton-proton correlation) and HMBC (long-range carbon-proton correlation) can definitively establish the connectivity of the molecule.[10]

Question 3: My ¹H NMR spectrum shows all the expected product peaks, but also a set of smaller, persistent peaks. What could they be?

This scenario suggests the presence of a low-level impurity that co-purifies with your product. The key is to analyze the characteristics of these extra peaks in conjunction with your MS data.

Causality: Impurities with similar polarity and structural features to the main product can be difficult to remove via standard chromatography. These are often structurally related compounds such as unreacted intermediates or byproducts from minor reaction pathways.

Troubleshooting Steps:

  • Re-examine the LC-MS Data: Correlate the impurity peaks in the NMR with low-level peaks in your chromatogram. This allows you to assign a molecular weight to the impurity signals observed in the NMR.

  • Analyze the Impurity's NMR Signals:

    • Unreacted Intermediate: If the synthesis involves cyclizing a propanoic acid precursor (e.g., 3-(4-bromophenyl)-3,3-dimethylpropanoic acid), you might see broader signals, including a carboxylic acid proton (~10-12 ppm, if not exchanged with D₂O), and slightly different aromatic shifts. The characteristic singlet for the C2 methylene group of the indanone will be absent.

    • Starting Material from a Previous Step: Look for signals corresponding to reagents used in the synthesis of the precursor, such as 3,3-dimethylacrylic acid.[11]

    • Solvent Impurities: Residual solvents like ethyl acetate, dichloromethane, or hexanes are common. These have very characteristic and well-documented chemical shifts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one?

The most common impurities arise from the primary synthetic route, which is typically an intramolecular Friedel-Crafts reaction.

G cluster_0 Synthetic Pathway start Precursor: 3-(Aryl)-3,3-dimethyl propanoic acid chloride reac Intramolecular Friedel-Crafts Acylation (Lewis Acid) start->reac prod Product: 5-bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one reac->prod imp1 Unreacted Precursor reac->imp1 Incomplete Reaction imp2 Isomeric Products (e.g., 7-bromo, 6-bromo) reac->imp2 Poor Regioselectivity imp3 Dehalogenated Product reac->imp3 Side Reaction

Caption: Origin of common impurities during synthesis.

Potential Impurity Summary Table:

Impurity TypePotential StructureMolecular Weight ( g/mol )Key Analytical Feature
Isomer 4-, 6-, or 7-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one239.11Same MW as product, different HPLC retention time, unique ¹H NMR aromatic pattern.
Intermediate 3-(4-bromophenyl)-3,3-dimethylpropanoic acid271.14Higher MW, Br isotopic pattern, absence of indanone C2 methylene signal in NMR.
Side-Product 3,3-dimethyl-2,3-dihydro-1H-inden-1-one (De-brominated)160.21Lower MW, absence of Br isotopic pattern in MS.
Side-Product Di-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one317.02Higher MW, characteristic M, M+2, M+4 (1:2:1) MS pattern.
Reagent Unreacted starting materials (e.g., bromotoluene derivatives)VariesLower MW, simpler NMR spectra.

Q2: How is NMR spectroscopy used to differentiate between the 5-bromo, 6-bromo, and 7-bromo isomers?

The substitution pattern on the aromatic ring creates unique magnetic environments for the remaining protons, leading to distinct chemical shifts and spin-spin coupling patterns in the ¹H NMR spectrum.

  • Expertise: The predictability of these patterns based on electronic effects and proton proximity is a cornerstone of structural elucidation. The bromine atom is deactivating but ortho-, para-directing, while the acyl group is deactivating and meta-directing. These electronic influences, combined with the number of adjacent protons (n+1 rule), allow for confident assignment.

  • 5-Bromo Isomer (Target):

    • H-4: Doublet (coupled to H-6)

    • H-6: Doublet of doublets (coupled to H-4 and H-7)

    • H-7: Doublet (coupled to H-6)

  • 6-Bromo Isomer:

    • Due to symmetry, you would expect two singlets in the aromatic region (H-4 and H-7, and H-5).

  • 7-Bromo Isomer:

    • H-4: Doublet (coupled to H-5)

    • H-5: Doublet of doublets (coupled to H-4 and H-6)

    • H-6: Doublet (coupled to H-5)

Distinguishing between these unique patterns is the most reliable method for isomer identification.[12]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: HPLC-MS Method for Impurity Profiling

  • Trustworthiness: This method is designed as a robust starting point for separating the target compound from its most likely impurities. It should be validated for your specific system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at 254 nm and 280 nm.

    • Mass Spectrometer (ESI+) scanning from m/z 100-500.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

SOP 2: Sample Preparation and NMR Analysis for Isomer Identification

  • Trustworthiness: Proper sample preparation and a systematic approach to data acquisition are crucial for obtaining high-quality, unambiguous NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound or isolated impurity in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • NMR Experiments to Acquire:

    • ¹H NMR (Proton): Standard single-pulse experiment. Provides information on chemical shift, integration (proton count), and multiplicity (coupling).

    • ¹³C NMR (Carbon): Standard proton-decoupled experiment. Provides the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): A 2D experiment that shows which protons are coupled to each other (typically through 2-3 bonds). Essential for tracing out spin systems in the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over 2-3 bonds. Crucial for confirming the placement of the bromine atom and the dimethyl groups relative to the aromatic protons.

References

  • Cholewiak, A., & Wolska, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. Retrieved from [Link]

  • National Institute of Environmental Health Sciences. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • AZoM. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features. Retrieved from [Link]

  • YouTube. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]

  • National Institutes of Health. (2023). Perspective on halogenated organic compounds. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Retrieved from [Link]

  • ResearchGate. (2025). Indium-Catalyzed Friedel-Crafts Alkylation of Monosubstituted Benzenes by 1-Bromoadamantane. Retrieved from [Link]

  • Nelson Labs. (n.d.). Identifying Unexpected Impurities In Drug Products. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Retrieved from [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant. Retrieved from [Link]

  • ACS Publications. (2025). Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene). Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation Methods in Inorganic Chemistry. Retrieved from [Link]

  • IntechOpen. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Prevent De-bromination in Subsequent Reaction Steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support hub for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a common synthetic challenge: the unwanted removal of a bromine substituent from a molecule during a reaction. De-bromination can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide offers troubleshooting strategies and frequently asked questions to help you diagnose, mitigate, and prevent this problematic side reaction.

Troubleshooting Guide: Addressing Unwanted De-bromination

Encountering an unexpected loss of a bromine atom can be a significant setback in a multi-step synthesis. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Question: I am observing significant de-bromination of my aryl bromide during a palladium-catalyzed cross-coupling reaction. What are the primary causes, and how can I prevent this?

Answer:

De-bromination in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is a frequent side reaction that can significantly lower the yield of the desired product.[1][2] This unwanted reaction is often a result of several factors related to the reaction conditions, including the choice of catalyst, base, solvent, and temperature.[1][2]

To effectively troubleshoot, it's essential to understand the underlying chemical mechanisms that lead to the loss of the bromine atom.

  • Reductive Dehalogenation: This is a common pathway where a hydride source in the reaction mixture leads to the replacement of the bromine atom with a hydrogen atom. After the oxidative addition of the aryl bromide to the palladium(0) catalyst, the resulting aryl-palladium(II) complex can react with a hydride, which can originate from various sources like an amine base or an alcohol solvent, to form a palladium-hydride species. Subsequent reductive elimination then yields the de-brominated arene.

  • Protodebromination: In the presence of a proton source (e.g., water), the aryl-palladium intermediate can be protonated, leading to the formation of the de-brominated product.

A methodical optimization of your reaction conditions is the most effective way to suppress de-bromination.

Step 1: Re-evaluate Your Base Selection

The choice of base is a critical factor, as it can influence the rate of both the desired coupling and the undesired de-bromination.[2]

  • Avoid Strong Bases: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) should be used with caution as they can promote side reactions.[1]

  • Favor Milder Inorganic Bases: Weaker inorganic bases are often a better choice to minimize de-bromination.[1]

Base Type Examples Rationale for Use
Carbonate BasesK₂CO₃, Cs₂CO₃Generally milder and effective for a wide range of substrates. A good starting point for optimization.[1]
Phosphate BasesK₃PO₄Can be particularly effective in specific systems and is a viable alternative if carbonate bases are not optimal.[1]
Organic BasesTriethylamine (Et₃N)Use with caution, as some organic bases can act as hydride donors, leading to de-bromination, especially in Heck reactions.[1]

Step 2: Optimize the Palladium Catalyst and Ligand

The electronic and steric properties of the ligand on the palladium catalyst play a crucial role in the reaction outcome.[1]

  • Ligand Choice: While bulky, electron-rich phosphine ligands can be excellent for promoting the desired reductive elimination, they can sometimes also favor the reductive elimination of an aryl-hydride species, leading to de-bromination.[1] If de-bromination is a significant issue, consider screening less electron-donating phosphine ligands.

Step 3: Control the Reaction Temperature and Solvent

  • Temperature: Higher reaction temperatures can accelerate the rate of de-bromination.[1] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent: The solvent can act as a proton or hydride source. Aprotic solvents are generally preferred to minimize potential proton sources for hydrodehalogenation.[1] If a protic solvent is necessary, ensure it is anhydrous to minimize water content, which can be a hydrogen source.[2]

The following diagram outlines a logical workflow for systematically addressing de-bromination in your reaction.

G cluster_0 Troubleshooting De-bromination A De-bromination Observed B Step 1: Evaluate Base A->B C Switch to Milder Base (e.g., K₂CO₃, Cs₂CO₃) B->C D Step 2: Optimize Catalyst/Ligand C->D E Screen Different Ligands (e.g., less electron-donating) D->E F Step 3: Adjust Conditions E->F G Lower Temperature & Use Anhydrous Aprotic Solvent F->G H Problem Solved: Minimal De-bromination G->H

Caption: A step-by-step workflow for troubleshooting and minimizing de-bromination.

Frequently Asked Questions (FAQs)

Q1: Could the structure of my aryl bromide itself be making it more susceptible to de-bromination?

A1: Yes, the electronic properties of your aryl bromide can influence its propensity for de-bromination. Aryl bromides with electron-withdrawing groups can be more reactive towards oxidative addition, which is the initial step in the catalytic cycle. However, the subsequent steps determine the product distribution. In some cases, protecting a reactive functional group on the aromatic ring, such as a free NH group, can suppress de-bromination.[3]

Q2: I am not using a palladium catalyst, but I am still observing de-bromination. What other reaction conditions can cause this?

A2: De-bromination is not exclusive to palladium catalysis. Other conditions that can lead to the cleavage of a carbon-bromine bond include:

  • Radical Reactions: Some reactions proceed through radical intermediates, which can be quenched by a hydrogen atom source, leading to de-bromination. Radical initiators can facilitate this process.[4]

  • Strong Reducing Agents: The use of strong reducing agents can directly reduce the aryl halide to the corresponding arene.

  • Photochemical Reactions: Certain aromatic bromides are sensitive to light and can undergo photolytic de-bromination.[5]

Q3: What are the best analytical techniques to accurately quantify the extent of de-bromination?

A3: Accurate quantification of the de-brominated byproduct is crucial for effective reaction optimization. Several methods are suitable:

  • Gas Chromatography (GC): For volatile compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly effective quantitative technique.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a versatile method for a broad range of compounds.

  • Ion Chromatography (IC): This technique can be used to determine the total bromine content in a sample, which can be useful in specialized applications.[7][8][9]

Q4: Can switching the coupling partners (i.e., using the arylboronic acid and a different haloarene) be a viable strategy?

A4: Yes, this can be a very effective strategy. If your aryl bromide is particularly prone to de-bromination, you could consider synthesizing the corresponding arylboronic acid or ester and coupling it with a different, more stable haloarene. This approach changes the nature of the organopalladium intermediate and can circumvent the de-bromination issue.

References

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. PubMed. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications. [Link]

  • Standard Methods for the Examination of Water and Wastewater. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

  • Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. [Link]

  • Alkenes preparation: Debromination of Vicinal Dibromides. YouTube. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • A fast and automated separation and quantification method for bromine speciation analyzing bromide and 5-bromo-2'-deoxyuridine in enzymatically digested DNA samples via ion chromatography-inductively coupled plasma-mass spectrometry. PubMed. [Link]

  • Detection Methods. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Indanone Synthesis & Byproduct Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Unexpected Byproducts in Indanone Scaffolds Document ID: IND-T-402 Last Updated: 2025-10-14 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Indanone Paradox

Indan-1-ones are privileged pharmacophores in drug discovery (e.g., Donepezil, Indinavir intermediates). However, their synthesis is deceptively simple. The reactivity of the


-methylene position and the electronic sensitivity of the aromatic ring often lead to "silent" byproducts—impurities that co-elute or mimic the product in low-resolution LC-MS.

This guide is not a textbook. It is a diagnostic system designed to identify, characterize, and eliminate these specific impurities.

Module 1: Diagnostic Triage (Start Here)

Symptom: Your reaction is complete, but the purity is low, or the NMR looks "wrong." Use this logic flow to identify the culprit before attempting purification.

Visual Logic: Byproduct Identification Tree

IndanoneDiagnosis Start START: Describe the Anomaly NMR_Aliphatic Extra signals in Aliphatic Region (2.0 - 4.0 ppm)? Start->NMR_Aliphatic NMR_Aromatic Unexpected splitting in Aromatic Region? NMR_Aliphatic->NMR_Aromatic No Dimer DIAGNOSIS: Self-Condensation Dimer (See Module 3) NMR_Aliphatic->Dimer Yes (Complex multiplets) MS_Mass Mass Spec shows [2M-H2O]+ or [2M]+? NMR_Aromatic->MS_Mass No Regio DIAGNOSIS: Regioisomer (5- vs 6-substitution) (See Module 2) NMR_Aromatic->Regio Yes (Coupling constants don't match) MS_Mass->Dimer [2M-18]+ OverOx DIAGNOSIS: Over-oxidation (Indanedione/Phthalic Acid) MS_Mass->OverOx [M+14] (Dione) or Ring Opening Polymer DIAGNOSIS: Intermolecular Friedel-Crafts Polymer MS_Mass->Polymer High MW smear

Figure 1: Diagnostic logic tree for rapid identification of indanone impurities based on spectral anomalies.

Module 2: The Friedel-Crafts Acylation (Regioselectivity)

Context: The intramolecular cyclization of 3-arylpropanoic acids (or acid chlorides) is the standard route.[1] The Problem: If the aromatic ring has a meta-substituent (e.g., -OMe), cyclization can occur ortho or para to that substituent, leading to a mixture of 4- and 6-substituted indanones, or 5- and 7-substituted isomers.

Q&A: Troubleshooting Regioisomers

Q: I used PPA (Polyphosphoric Acid) and got a 60:40 mixture of isomers. How do I fix this? A: Regioselectivity in PPA is highly sensitive to the "aging" of the PPA and the P2O5 content.

  • Mechanism: Higher P2O5 content increases acidity, favoring the thermodynamic product (often the sterically less hindered isomer). Lower acidity may favor the kinetic product.

  • Solution: Switch to a TfOH (Triflic Acid) or Methanesulfonic acid (MSA) system where temperature can be strictly controlled.

    • Protocol Adjustment: Run the reaction at 0°C in DCM with TfOH. Low temperature maximizes the electronic directing effects over steric factors.

Q: My LC-MS shows a "dimer" peak (M+M). Is this the product reacting with itself? A: Likely, yes. This is Intermolecular Friedel-Crafts .

  • Cause: High concentration.[2] The acylium ion attacks a different molecule's aromatic ring instead of its own tail.

  • Corrective Action: Implement High Dilution Conditions .

    • Standard: 0.1 M concentration.

    • Fix: Drop to 0.01 M or use a syringe pump to add the substrate slowly to the acid catalyst.

Comparative Data: Catalyst Efficiency
Catalyst SystemTypical YieldRegioselectivity (Meta-Substituted)Main Side Product
PPA (Standard) 70-85%Moderate (3:1 to 6:1)Polymers (tar)
SOCl2 -> AlCl3 80-95%High (Variable by solvent)Chlorinated byproducts
TfOH / DCM 85-95%Very High (>10:1) Sulfonated rings (rare)
Eaton's Reagent 60-75%ModerateAcid-catalyzed rearrangement

Module 3: The "Active Methylene" Curse (Self-Condensation)

Context: The C2 position (alpha to carbonyl) is acidic.[3] In the presence of base (or even basic alumina during purification), indanones react with themselves.

The Byproduct: Anhydro-dimer (active aldol condensation product).

  • Appearance: Often a yellow/orange solid (due to extended conjugation).

  • NMR Signature: New olefinic proton around 6.5–7.5 ppm (often obscured by aromatics) and a complex aliphatic region.

Mechanism of Failure

AldolDimer Indanone Indanone (Monomer) Enolate Enolate Intermediate Indanone->Enolate Base/Acid Aldol Aldol Adduct (Alcohol) Enolate->Aldol + Indanone Dimer Anhydro-Dimer (Conjugated Olefin) Aldol->Dimer - H2O (Irreversible)

Figure 2: Pathway for the formation of the thermodynamic anhydro-dimer, a common yellow impurity.

Protocol: Preventing Dimerization
  • Avoid Basic Workups: Do not wash with strong NaOH. Use saturated NH4Cl or dilute NaHCO3.

  • Chromatography: Use acidified silica (add 1% acetic acid to the eluent) if the compound is base-sensitive. Avoid neutral alumina.

  • Storage: Store under Argon at -20°C. Solid state dimerization can occur over months at RT.

Module 4: Oxidation Pitfalls (Indane to Indanone)

Context: Oxidizing an indane core (e.g., using CrO3, KMnO4, or DDQ) to get the ketone.

The Unexpected Byproduct: Phthalic Acid or 1,3-Indanedione .

  • Diagnosis:

    • 1,3-Indanedione: IR shows split carbonyl stretch (approx 1710 and 1740 cm-1). The compound becomes deep red in base (enolization).

    • Phthalic Acid:[4] Loss of the aliphatic ring protons in NMR; very polar (stuck on baseline).

Q: I used KMnO4 and my product disappeared. What happened? A: KMnO4 is too strong and often cleaves the ring entirely to dicarboxylic acids (phthalic acid derivatives).

Q: What is the "Gold Standard" protocol for this oxidation? A: CrO3-Resin (Polymer Supported) or N-Hydroxyphthalimide (NHPI) catalysis. These are milder and stop at the mono-ketone.

Recommended Protocol: NHPI Catalyzed Oxidation

Self-validating step: Color change indicates radical initiation.

  • Reagents: Indane (1.0 eq), NHPI (10 mol%), Co(OAc)2 (1 mol%).

  • Solvent: Acetonitrile (0.2 M).

  • Oxidant: O2 balloon (1 atm).

  • Procedure: Heat to 60°C.

    • Checkpoint: Solution should turn dark brown/green (active Co species). If it stays pink, the catalyst cycle hasn't started.

  • Stop Condition: Monitor by TLC every 1 hour. Stop immediately upon disappearance of starting material to prevent dione formation.

References

  • BenchChem Technical Support. "Characterization of unexpected products in indanone synthesis." BenchChem Knowledge Base, 2025.[1][5]

  • Sarker, M. et al. "Microwave Assisted Oxidation of Indanol to Indanone." DigitalCommons@SHU, 2022.[6]

  • NRO Chemistry. "Nazarov Cyclization Mechanism and Side Reactions." NRO Chemistry Guide.

  • Organic Chemistry Portal. "Nazarov Cyclization: Regioselectivity and Lewis Acid Catalysis."

  • Master Organic Chemistry. "Intramolecular Friedel-Crafts Acylation: Regiochemistry and Pitfalls."

Sources

Validation & Comparative

Spectroscopic comparison of 5-bromo vs 6-bromo indanone isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Spectroscopic Differentiation of 5-Bromo-1-Indanone vs. 6-Bromo-1-Indanone

Part 1: Executive Summary & Strategic Context

In the development of neuroactive agents (e.g., Donepezil analogs, melatonin receptor agonists), the indanone scaffold serves as a critical pharmacophore.[1] The position of the bromine substituent—whether at the C5 or C6 position—drastically alters the electronic landscape of the aromatic ring and the steric trajectory of subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

Confusing these regioisomers is a common pitfall due to their similar polarity and retention times in standard chromatography.[1] However, their distinction is non-negotiable:

  • 5-Bromo-1-indanone: Often derived from meta-substituted hydrocinnamic acid precursors.[1]

  • 6-Bromo-1-indanone: Derived from para-substituted hydrocinnamic acid precursors.[1]

This guide provides a definitive, self-validating spectroscopic protocol to distinguish these isomers without relying on expensive X-ray crystallography.[1]

Part 2: Structural Analysis & Theoretical Grounding

To interpret the spectra correctly, one must visualize the proton environments relative to the carbonyl group (C1=O), which acts as the primary anisotropic deshielding cone.[1]

  • The "Peri" Effect: The proton at position 7 (H-7) is spatially proximate to the carbonyl oxygen.[1] This interaction significantly deshields H-7, shifting it downfield (typically >7.6 ppm) relative to other aromatic protons.[1]

  • The Coupling Logic: The distinction relies entirely on the multiplicity of this deshielded H-7 signal .[1]

Structural Comparison Table
Feature5-Bromo-1-Indanone6-Bromo-1-Indanone
Structure Br is at C5. H-6 and H-7 are adjacent.[1]Br is at C6. H-7 is isolated from H-5 by Br.
H-7 Environment Has an ortho proton neighbor (H-6).[1]Has no ortho proton neighbor (C6 has Br).[1]
H-7 Multiplicity Doublet (

Hz)
Singlet or Meta-Doublet (

Hz)

Part 3: Comparative Spectroscopic Data

Proton NMR (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> H NMR) – The Gold Standard[1]

The following data represents the definitive diagnostic signals in


 (400 MHz).
Proton Assignment5-Bromo-1-Indanone (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

ppm, Multiplicity,

)
6-Bromo-1-Indanone (

ppm, Multiplicity,

)
Diagnostic Note
H-7 (Peri) 7.65 (d,

Hz)
7.78 (d,

Hz)
PRIMARY IDENTIFIER. Large splitting = 5-Br. Small splitting = 6-Br.
H-6 7.50 (dd, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz)
N/A (Br is here)In 5-Br, H-6 couples to both H-7 (ortho) and H-4 (meta).
H-5 N/A (Br is here)7.60 (dd, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz)
In 6-Br, H-5 couples to H-4 (ortho) and H-7 (meta).
H-4 7.53 (d, ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz)
7.42 (d,

Hz)
H-4 in 5-Br appears as a meta-doublet (isolated).

Expert Insight: In 5-bromo-1-indanone , the H-7 signal is a clear doublet with a large coupling constant (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 Hz) because it is coupling to its ortho-neighbor H-6.
In 6-bromo-1-indanone , the H-7 signal cannot ortho-couple (blocked by Br).[1] It only exhibits weak meta-coupling (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Hz) to H-5, appearing as a narrow doublet or singlet.
Physical Properties
Property5-Bromo-1-Indanone6-Bromo-1-Indanone
Melting Point 126 – 129 °C 94 – 98 °C
State (RT) Solid (Beige/Off-white)Solid (Often lower melting)

Note: Melting points can be depressed by impurities. Use NMR for definitive confirmation.

Part 4: Experimental Protocols

Protocol A: The "H-7 Diagnostic" Workflow

Use this protocol to validate the identity of a purchased or synthesized batch.[1]

  • Sample Prep: Dissolve ~10 mg of the sample in 0.6 mL ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    . Ensure the solution is clear (filter if necessary to remove inorganic salts).
    
  • Acquisition: Acquire a standard ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    H NMR spectrum (minimum 8 scans).
    
  • Processing: Phase and baseline correct the spectrum. Reference the residual solvent peak (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     at 7.26 ppm).
    
  • Analysis (The Decision Matrix):

    • Zoom into the aromatic region (7.0 – 8.0 ppm).[1]

    • Identify the most downfield signal (closest to 8.0 ppm).[1] This is H-7 .

    • Calculate the coupling constant (

      
      ) in Hertz: 
      
      
      
      .
Protocol B: Regioisomer Separation (If Mixture Present)

If synthesis yields a mixture (e.g., from Friedel-Crafts cyclization of mixed precursors).[1]

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
      .
      
    • Mobile Phase: Hexane:Ethyl Acetate (9:1 to 8:2).[1]

    • Observation: Isomers often have very similar ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       values. Multiple elutions (2-3x) may be required to visualize separation.[1]
      
  • Column Chromatography:

    • Use a high aspect ratio column (length > 20x diameter).[1]

    • Gradient: Start 100% Hexane

      
       5% EtOAc 
      
      
      
      10% EtOAc.
    • 6-Bromo typically elutes slightly faster than 5-Bromo due to subtle polarity differences (Br is further from C=O dipole in 6-isomer).[1]

  • Recrystallization (Polishing):

    • Solvent: Ethanol/Water or Heptane/EtOAc.

    • 5-Bromo crystallizes readily (MP ~127°C).[1]

Part 5: Visualization & Logic Flow

Figure 1: The H-7 Diagnostic Decision Tree

This diagram illustrates the logical process for identifying the isomer based on the "Peri-Proton" spectral signature.[1]

NMR_Decision_Tree Start Unknown Bromo-Indanone Sample Step1 Acquire 1H NMR (CDCl3) Start->Step1 Step2 Locate H-7 Signal (Most Downfield Aromatic: 7.6 - 7.8 ppm) Step1->Step2 Decision Analyze Multiplicity (Splitting) Step2->Decision Result_5Br Doublet (J ≈ 8 Hz) Identity: 5-Bromo-1-Indanone Decision->Result_5Br Ortho Coupling Present Result_6Br Singlet or Small Doublet (J ≈ 2 Hz) Identity: 6-Bromo-1-Indanone Decision->Result_6Br Only Meta Coupling

Caption: Logic flow for distinguishing isomers using the H-7 coupling constant (


) as the definitive variable.
Figure 2: Synthetic Origin of Regioisomers

Understanding the precursor dictates the product.[1] This flow confirms why you might have one isomer over the other.[1]

Synthesis_Flow Para p-Bromo-hydrocinnamic acid Cyclization Intramolecular Friedel-Crafts Acylation Para->Cyclization Meta m-Bromo-hydrocinnamic acid Meta->Cyclization Prod6 6-Bromo-1-Indanone (Sole Product) Cyclization->Prod6 From Para (Ortho to chain) Prod5 5-Bromo-1-Indanone (Major Product) Cyclization->Prod5 From Meta (Para to Br) Prod7 7-Bromo-1-Indanone (Minor/Steric Hindrance) Cyclization->Prod7 From Meta (Ortho to Br)

Caption: Regiochemical outcomes of hydrocinnamic acid cyclization. 6-bromo is derived exclusively from the para-precursor.

References

  • Choi, T., & Ma, E. (2007).[1][2] Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85.[1][2] [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1][3] Spectral Database for Organic Compounds (SDBS). [Link][1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Spin-Spin Splitting. University of Wisconsin-Madison. [Link][1]

Sources

A Comparative Spectroscopic Guide to the Structural Validation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative framework for the structural validation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a substituted indanone with potential applications as a synthetic intermediate in medicinal chemistry.[1] Given the absence of readily available, published spectroscopic data for this specific molecule, we will employ a robust, field-proven strategy: a comparative analysis with its parent analogue, 5-bromo-2,3-dihydro-1H-inden-1-one, for which spectral data is well-documented.[2][3] This approach not only allows for a confident structural assignment but also highlights the predictable and informative nature of spectroscopic techniques in organic chemistry.

This guide is designed for researchers, scientists, and drug development professionals who require a practical and intellectually sound methodology for structural elucidation when direct reference spectra are unavailable. We will delve into the "why" behind the experimental choices, ensuring a self-validating analytical workflow.

The Analytical Strategy: A Comparative Approach

The core principle of our validation strategy is to predict the spectroscopic characteristics of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one by understanding the influence of the gem-dimethyl group at the C3 position on the foundational scaffold of 5-bromo-2,3-dihydro-1H-inden-1-one. This will be achieved through a multi-technique approach, leveraging the unique insights provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

cluster_0 Structural Validation Workflow Target_Molecule 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Structure Unknown) Comparative_Analysis Comparative Analysis Target_Molecule->Comparative_Analysis Spectroscopic_Prediction Predict Spectroscopic Data (NMR, IR, MS) Comparative_Analysis->Spectroscopic_Prediction Parent_Analogue 5-bromo-2,3-dihydro-1H-inden-1-one (Known Spectra) Parent_Analogue->Comparative_Analysis Data_Comparison Compare Predicted vs. Experimental Data Spectroscopic_Prediction->Data_Comparison Experimental_Acquisition Acquire Experimental Data (NMR, IR, MS) Experimental_Acquisition->Data_Comparison Structural_Confirmation Structural Confirmation Data_Comparison->Structural_Confirmation

Caption: A logical workflow for the structural validation of the target molecule through comparative analysis.

¹H and ¹³C NMR Spectroscopy: The Fingerprint of the Molecule

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By comparing the known spectrum of 5-bromo-2,3-dihydro-1H-inden-1-one with the predicted and experimentally obtained spectrum of its 3,3-dimethyl derivative, we can confidently assign the structure.

Predicted ¹H NMR Spectral Data

The introduction of two methyl groups at the C3 position is expected to cause significant and predictable changes in the ¹H NMR spectrum. The methylene protons at C2 and C3 in the parent compound will be replaced by a singlet for the C2 methylene protons and a singlet for the six equivalent protons of the two methyl groups.

Proton Assignment 5-bromo-2,3-dihydro-1H-inden-1-one (Reference) 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) Justification for Prediction
Aromatic ProtonsMultipletMultipletThe substitution pattern on the aromatic ring remains the same, so similar complex splitting patterns are expected.
C2-H₂TripletSingletThe adjacent C3 is now a quaternary carbon, so no coupling is expected for the C2 protons.
C3-H₂Triplet-These protons are replaced by the gem-dimethyl groups.
C3-(CH₃)₂-SingletThe six protons of the two methyl groups are equivalent and not coupled to any other protons.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will also show distinct changes. The C3 methylene carbon signal will be replaced by a quaternary carbon signal, and a new signal for the two equivalent methyl carbons will appear.

Carbon Assignment 5-bromo-2,3-dihydro-1H-inden-1-one (Reference) 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) Justification for Prediction
C=O~205 ppm~205 ppmThe electronic environment of the carbonyl group is largely unchanged.
Aromatic CarbonsMultiple signalsMultiple signalsMinor shifts are expected due to subtle electronic effects of the alkyl substitution.
C2~36 ppm~50-55 ppmThe C2 carbon is now adjacent to a quaternary carbon, which will likely cause a downfield shift.
C3~25 ppm~40-45 ppmThe C3 carbon is now a quaternary carbon, and its chemical shift will be significantly different.
C3-(CH₃)₂-~25-30 ppmA new signal corresponding to the two equivalent methyl carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The key diagnostic peak for both our target molecule and the reference compound is the carbonyl (C=O) stretch.

Functional Group 5-bromo-2,3-dihydro-1H-inden-1-one (Reference) 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) Justification for Prediction
C=O Stretch~1700 cm⁻¹~1700 cm⁻¹The carbonyl stretching frequency is not expected to be significantly affected by the gem-dimethyl substitution.
C-H Stretch (Aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹Characteristic of aromatic C-H bonds.
C-H Stretch (Aliphatic)~2850-3000 cm⁻¹~2850-3000 cm⁻¹The presence of the gem-dimethyl group will contribute to this region.
C-Br Stretch~500-600 cm⁻¹~500-600 cm⁻¹The carbon-bromine bond vibration is expected in the fingerprint region.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. The presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Analysis 5-bromo-2,3-dihydro-1H-inden-1-one (Reference) 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) Justification for Prediction
Molecular Ion (M⁺)m/z 210/212m/z 238/240The molecular weight increases by 28 units due to the addition of two methyl groups (2 x CH₂). The isotopic pattern for bromine will be present.
Key FragmentsFragments from loss of CO, Br, and parts of the aliphatic ring.Fragments from loss of CO, Br, and methyl groups. A prominent fragment corresponding to the loss of a methyl group (M-15) is expected.The gem-dimethyl group provides a new, facile fragmentation pathway.

Experimental Protocols

The following are standardized protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup and Data Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a standard one-dimensional (1D) ¹³C NMR spectrum with proton decoupling.

    • If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

cluster_1 NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in CDCl3 with TMS) Spectrometer_Setup Spectrometer Setup (Lock and Shim) Sample_Prep->Spectrometer_Setup 1H_Acquisition Acquire 1D ¹H Spectrum Spectrometer_Setup->1H_Acquisition 13C_Acquisition Acquire 1D ¹³C Spectrum 1H_Acquisition->13C_Acquisition 2D_Acquisition Acquire 2D Spectra (COSY, HSQC) (Optional) 13C_Acquisition->2D_Acquisition Data_Analysis Data Analysis and Structural Assignment 2D_Acquisition->Data_Analysis

Caption: A streamlined workflow for acquiring and analyzing NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

    • For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Data Acquisition:

    • Record a background spectrum.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

    • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The structural validation of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can be confidently achieved through a systematic and comparative spectroscopic approach. By leveraging the known spectral data of the parent analogue, 5-bromo-2,3-dihydro-1H-inden-1-one, and applying fundamental principles of NMR, IR, and MS, a detailed and self-validating structural assignment is possible. This guide provides the necessary framework, from theoretical predictions to practical experimental protocols, to ensure the scientific integrity of the structural characterization of this and other novel indanone derivatives.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-indanone. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Halogenated Indanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the indanone scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Halogenation of this scaffold is a common strategy to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of different halogenated indanones, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

Introduction: The Significance of the Indanone Core and Halogenation

The 1-indanone moiety and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The versatility of the indanone ring system allows for structural modifications to optimize biological activity. One of the most effective strategies for enhancing the potency and tuning the selectivity of bioactive molecules is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's lipophilicity, electronic distribution, and binding interactions with biological targets.[3] This guide will explore how the identity and position of the halogen substituent on the indanone framework impact its biological efficacy.

Comparative Analysis of Biological Activities

Anticancer Activity

Halogenated indanones have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular processes like tubulin polymerization and the modulation of key signaling pathways such as NF-κB.

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of halogenated indanones is highly dependent on the nature and position of the halogen substituent. Generally, the introduction of a halogen atom tends to enhance cytotoxicity compared to the non-halogenated parent compound.

  • Fluorine: The presence of a fluorine atom can significantly enhance reactivity in nucleophilic addition and condensation reactions due to its strong electron-withdrawing nature.[4] This enhanced reactivity can translate to improved interactions with biological targets. For instance, para-fluorophenyl substituted indanone acetic acid derivatives have shown marked potency as antimicrobial agents, a property that can be correlated with cytotoxicity in cancer cells.[5]

  • Chlorine and Bromine: Chloro and bromo substituents have been shown to enhance the cytotoxic potential of various heterocyclic compounds, including those with structures related to indanones.[3] For example, brominated quinolines exhibited significantly higher antiproliferative activity on C6, HeLa, and HT29 cell lines compared to the non-brominated counterparts.[3] This suggests that the increased lipophilicity and altered electronic properties conferred by these halogens can lead to better cell permeability and target engagement.

  • General Trends: Studies on related compounds like chalcones have shown that halogenation can increase anticancer activity.[6] The position of the halogen also plays a crucial role.

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Several indanone derivatives exert their anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[7][8] Indanocine, a synthetic indanone, has been shown to interact with tubulin at the colchicine-binding site, potently inhibiting its polymerization.[8] While direct comparative studies on a full series of halogenated indanones are limited, the principle that halogenation can enhance binding to protein targets suggests that halogenated indanones could be potent tubulin polymerization inhibitors.

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting cell survival and proliferation.[9] Halogenated compounds have been shown to inhibit this pathway. For instance, a series of 1-halogenated sinomenine derivatives demonstrated inhibitory action on the NF-κB pathway.[10] Given that some indanone derivatives also exhibit anti-inflammatory activity through NF-κB inhibition, it is plausible that halogenated indanones could be effective anticancer agents by targeting this pathway.[11]

Quantitative Comparison of Anticancer Activity (Illustrative Data):

Compound ClassHalogenCancer Cell LineIC50 (µM)Reference
Brominated QuinolineBrC6 (Glioblastoma)15.4[3]
Brominated QuinolineBrHeLa (Cervical)26.4[3]
Brominated QuinolineBrHT29 (Colon)15.0[3]
Dihalogenated ChalconesCl, BrVarious5-280[12]
Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Halogenated indanones have demonstrated promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of indanone derivatives is significantly influenced by halogen substitution.

  • Fluorine: A para-fluorophenyl substituted indanone acetic acid derivative (5f) exhibited marked potency as an antimicrobial agent.[5]

  • Chlorine: Chlorinated thiazolidinones, which share a heterocyclic scaffold, showed significant antibacterial activity against Escherichia coli.[13] The introduction of electron-withdrawing groups, such as halogens, is generally beneficial for the antimicrobial activity of aurone and indanone derivatives.[14]

  • General Trends: In a series of isoxazole fused 1-indanones, derivatives 64k and 64l showed the highest antibacterial activity, while 64h and 64j were the most potent against fungi.[2] This highlights that the overall structure, in combination with the halogen, dictates the antimicrobial spectrum.

Experimental Data on Antimicrobial Activity:

Compound TypeHalogenMicroorganismActivity (MIC in µg/mL)Reference
Chlorinated ThiazolidinonesClE. coli (TolC-mutant)16[13]
Aurone/Indanone Derivatives-S. aureusMIC: 15.625 µM[14]

Note: The table includes data from related halogenated compounds to demonstrate the potential of halogenated indanones as antimicrobial agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the development of effective anti-inflammatory agents a key research area. Halogenated indanones, particularly 2-benzylidene-1-indanone derivatives, have shown significant anti-inflammatory effects.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of 2-benzylidene-1-indanone derivatives is modulated by the substitution pattern on both the indanone and benzylidene rings.

  • Halogenation of the Benzylidene Ring: Studies on 2-benzylidene-1-indanone derivatives have shown that halogen substitution on the benzylidene ring can influence the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[11][15]

  • General Trends: A systematic SAR study revealed that various substitutions on the indanone and benzylidene rings are crucial for anti-inflammatory activity.[15] While a direct comparison of different halogens was not the primary focus, the data suggests that the electronic properties and steric bulk of the substituents play a significant role.

Mechanism of Action:

The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB signaling pathway.[11] By blocking the activation of NF-κB, these compounds can suppress the expression of numerous pro-inflammatory genes.[16]

Experimental Data on Anti-inflammatory Activity:

CompoundTargetAssayActivityReference
2-benzylidene-1-indanone derivativesIL-6, TNF-αLPS-stimulated macrophagesEffective inhibition[11][15]
IPX-18 (an arylidene indanone)TNF-αHuman Whole BloodIC50: 298.8 nM

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated indanone derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Causality Behind Experimental Choices: This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

Agar Disk Diffusion Method for Antimicrobial Susceptibility

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the inoculum.

  • Disk Application: Place sterile filter paper disks impregnated with known concentrations of the halogenated indanone derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk.

Causality Behind Experimental Choices: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, its growth will be inhibited, resulting in a zone of inhibition. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualization of Key Pathways and Workflows

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Halogenated Indanones (Fluoro, Chloro, Bromo, Iodo) Anticancer Anticancer Activity (MTT Assay) Synthesis->Anticancer Primary Screening Antimicrobial Antimicrobial Activity (Agar Diffusion) Synthesis->Antimicrobial Primary Screening Anti_inflammatory Anti-inflammatory Activity (Cytokine Inhibition) Synthesis->Anti_inflammatory Primary Screening Tubulin Tubulin Polymerization Assay Anticancer->Tubulin Elucidate Mechanism NFkB NF-κB Inhibition Assay Anti_inflammatory->NFkB Elucidate Mechanism

Caption: Workflow for the synthesis and biological evaluation of halogenated indanones.

Simplified NF-κB Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB NFkB_inactive->NFkB_active Released NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces Indanone Halogenated Indanone Indanone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by halogenated indanones.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of halogenated indanones, highlighting the significant role of halogenation in modulating their anticancer, antimicrobial, and anti-inflammatory properties. The available data strongly suggests that the introduction of halogens is a viable strategy for enhancing the therapeutic potential of the indanone scaffold.

Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated indanones (F, Cl, Br, I) to establish a more definitive and quantitative structure-activity relationship. Such studies will be invaluable for the rational design of novel, potent, and selective drug candidates for a range of therapeutic applications.

References

  • Gawronski, J., & Wascinska, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. International Journal of Molecular Sciences, 19(4), 1234. [Link]

  • Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 11(8), 3453-3457. [Link]

  • Dyrager, C., et al. (2011). Inhibitors and promoters of tubulin polymerization: synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(8), 2659-2665. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Bioorganic Chemistry, 95, 103517. [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 965–983. [Link]

  • Bariwal, J., & Kumar, A. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry, 87, 818-838. [Link]

  • Leoni, L. M., et al. (2000). Indanocine, a microtubule-binding indanone and a selective inducer of apoptosis in multidrug-resistant cancer cells. Journal of the National Cancer Institute, 92(3), 217–224. [Link]

  • Ozenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Singh, P., & Kaur, M. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, e2300466. [Link]

  • Dyrager, C., et al. (2011). Inhibitors and promoters of tubulin polymerization: Synthesis and biological evaluation of chalcones and related dienones as potential anticancer agents. Bioorganic & Medicinal Chemistry, 19(8), 2659-2665. [Link]

  • Sree, G. S., & Kumar, M. S. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. International Journal of Pharmaceutical Sciences and Research, 10(6), 2841-2849. [Link]

  • Brancale, A., & Silvestri, R. (2007). Indole, a core nucleus for potent inhibitors of tubulin polymerization. Medicinal research reviews, 27(2), 209–238. [Link]

  • Bezbaruah, B., & Deka, R. C. (2023). Some halogenated anticancer agents, role of halide (-X) and their interaction mechanism with AT/GC base pairs: A computational study. Journal of the Indian Chemical Society, 100(10), 101027. [Link]

  • Ke, N., et al. (2015). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 10(7), e0133703. [Link]

  • Li, Y., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. Letters in Drug Design & Discovery, 20(1), 108-121. [Link]

  • Xavier, S., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences, 24(5), 4598. [Link]

  • Yadav, V. R., et al. (2011). The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer. International journal of molecular sciences, 12(4), 2282–2309. [Link]

  • Dudek, I., et al. (2024). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. BMC molecular and cell biology, 25(1), 2. [Link]

  • da Silva, J. G., et al. (2023). Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Molecules, 28(15), 5707. [Link]

  • Al-Omair, M. A., et al. (2023). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules, 28(11), 4390. [Link]

  • Calixto, J. B., et al. (2004). Naturally occurring NF-kappaB inhibitors. Mini reviews in medicinal chemistry, 4(5), 529–551. [Link]

  • Wang, Y., et al. (2015). Synthesis, characterization, and NF-κB pathway inhibition of 1-halogenated sinomenine derivatives. Medicinal Chemistry Research, 24(10), 3749-3756. [Link]

  • Chanda, D., et al. (2013). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. European journal of pharmaceutical sciences, 48(1-2), 178–188. [Link]

  • Gawronski, J., & Wascinska, N. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • De Witte, B., et al. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. Ultrasonics sonochemistry, 7(2), 87–95. [Link]

  • He, W., et al. (2003). Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages. Planta medica, 69(9), 791–796. [Link]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European journal of medicinal chemistry, 138, 1037–1049. [Link]

Sources

Comparative Guide: Analysis of Regioisomers in the Synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7) Primary Application: Key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).[1] The Challenge: The synthesis of substituted indanones via Friedel-Crafts cyclization is highly sensitive to the substitution pattern of the aryl precursor. Using the incorrect isomer of the starting material or failing to separate cyclization byproducts results in regioisomers (5-bromo, 6-bromo, or 7-bromo) that are difficult to distinguish by standard low-resolution LC-MS but possess distinct NMR signatures and crystallographic properties.

This guide provides a technical comparison of the regioisomeric outcomes, a definitive analytical framework for structural verification, and an optimized protocol for the synthesis and purification of the specific 5-bromo isomer.

Synthetic Pathways and Regioisomeric Outcomes[2]

The formation of the indanone core typically proceeds via the intramolecular Friedel-Crafts acylation of 3-aryl-3-methylbutanoic acid derivatives. The position of the bromine atom on the starting phenyl ring dictates the regioisomeric outcome.

Pathway A: The Meta-Substituted Precursor (Target Route)

Starting Material: 3-(3-bromophenyl)-3-methylbutanoic acid

  • Mechanism: The acylium ion attacks the aromatic ring. The meta-bromo substituent directs the incoming electrophile to the ortho or para positions relative to itself.

  • Site 1 (Para to Br, Ortho to Alkyl): Cyclization here yields the 5-bromo-3,3-dimethyl-1-indanone . This is the major product due to less steric hindrance.

  • Site 2 (Ortho to Br, Ortho to Alkyl): Cyclization here yields the 7-bromo-3,3-dimethyl-1-indanone . This is the minor product (typically <10%) due to steric crowding between the bromine and the gem-dimethyl group.

Pathway B: The Para-Substituted Precursor (Common Pitfall)

Starting Material: 3-(4-bromophenyl)-3-methylbutanoic acid

  • Mechanism: The bromine is para to the alkyl chain. The two available ortho positions (relative to the alkyl) are equivalent.

  • Outcome: Cyclization yields exclusively 6-bromo-3,3-dimethyl-1-indanone .

  • Risk: This isomer is often chemically distinct enough to fail downstream coupling reactions but similar enough to co-elute in standard HPLC methods.

Pathway Visualization

The following diagram maps the causality between precursor selection and regioisomeric product.

IndanoneSynthesis Start_Meta Precursor A: 3-(3-bromophenyl)-3-methylbutanoic acid Inter_Acyl Intramolecular Friedel-Crafts (AlCl3/DCM) Start_Meta->Inter_Acyl Start_Para Precursor B: 3-(4-bromophenyl)-3-methylbutanoic acid Start_Para->Inter_Acyl Prod_5Br TARGET: 5-Bromo-3,3-dimethyl-1-indanone (Major Product) Inter_Acyl->Prod_5Br Cyclization at C6 (Sterically Favored) Prod_7Br Impurity: 7-Bromo-3,3-dimethyl-1-indanone (Minor Product) Inter_Acyl->Prod_7Br Cyclization at C2 (Sterically Hindered) Prod_6Br Wrong Isomer: 6-Bromo-3,3-dimethyl-1-indanone (Exclusive Product) Inter_Acyl->Prod_6Br Cyclization at C2/C6

Figure 1: Regioselectivity in the Friedel-Crafts cyclization of bromophenyl-alkanoic acids.

Analytical Differentiation (NMR & HPLC)

Distinguishing the 5-bromo target from the 6-bromo alternative and the 7-bromo impurity is critical.


H NMR provides the most definitive structural proof based on aromatic coupling patterns.
Comparative NMR Data Table
Feature5-Bromo (Target) 6-Bromo (Alternative) 7-Bromo (Impurity)
Aromatic Pattern 1,2,4-trisubstituted (fused)1,2,4-trisubstituted (fused)1,2,3-trisubstituted (fused)
H-7 Signal Doublet (~7.7 ppm) Deshielded by C=O.Singlet (~7.9 ppm) Isolated, strongly deshielded.Absent Position substituted by Br.
H-6 Signal dd (~7.5 ppm) Couples to H7 (ortho) & H4 (meta).Doublet (~7.6 ppm) Couples to H5 (ortho).Doublet Couples to H5 (ortho).
H-4 Signal d (~7.4 ppm) Small meta-coupling (J~2Hz).Doublet (~7.4 ppm) Couples to H5 (ortho).Doublet Couples to H5 (ortho).
Key Distinction H7 is a doublet. H7 is a singlet. No low-field proton >7.6 ppm.
Mechanistic Insight for Analysis
  • The "Carbonyl Effect" (H7): In 1-indanones, the proton at position 7 (peri to the carbonyl) is significantly deshielded (shifted downfield to ~7.6–7.8 ppm) due to the magnetic anisotropy of the carbonyl group.

    • In the 5-bromo isomer, H7 is present and has an ortho neighbor (H6), appearing as a doublet .

    • In the 6-bromo isomer, H7 is present but has no ortho neighbor (blocked by Br at C6), appearing as a singlet .

    • In the 7-bromo isomer, H7 is replaced by bromine. The most downfield signal will be H6, which is less deshielded than a true H7, and the spectrum will lack the characteristic low-field signal entirely.

  • Chromatographic Separation:

    • 5-Br vs 7-Br: The 7-bromo isomer is more sterically congested near the carbonyl. On reverse-phase HPLC (C18), the 7-bromo isomer typically elutes earlier than the 5-bromo isomer due to a twisted conformation reducing effective hydrophobicity, or later depending on the specific stationary phase selectivity for the dipole moment. In standard Hexane/EtOAc normal phase, 7-bromo often elutes first.

Experimental Protocol: Synthesis and Purification

This protocol is designed to maximize the yield of the 5-bromo isomer while ensuring the removal of the 7-bromo impurity.

Step 1: Acid Chloride Formation

Reagents: 3-(3-bromophenyl)-3-methylbutanoic acid (1.0 eq), Thionyl Chloride (1.5 eq), DMF (cat.), DCM.

  • Dissolve the carboxylic acid in anhydrous DCM.

  • Add catalytic DMF (2-3 drops).

  • Add thionyl chloride dropwise at 0°C.

  • Reflux for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to remove excess SOCl

    
    . Critical:  Ensure complete removal of SOCl
    
    
    
    to prevent side reactions in the next step.
Step 2: Friedel-Crafts Cyclization

Reagents: Aluminum Chloride (AlCl


, 1.2 eq), Anhydrous DCM.
  • Suspend AlCl

    
     in anhydrous DCM at 0°C.
    
  • Add the crude acid chloride (dissolved in DCM) dropwise over 30 minutes. Control exotherm to <5°C.

  • Allow to warm to room temperature and stir for 3 hours.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and 1N HCl. Caution: Vigorous evolution of HCl gas.

  • Extract with DCM (3x), wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Step 3: Purification (Isomer Separation)

The crude material contains ~90% 5-bromo and ~10% 7-bromo isomer.

  • Recrystallization (Preferred):

    • Dissolve the crude solid in minimal boiling Hexane/Ethanol (9:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • The 5-bromo isomer crystallizes as white/off-white needles. The 7-bromo isomer remains largely in the mother liquor.

  • Flash Chromatography (Alternative):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (95:5 to 90:10).

    • Order of Elution: The 7-bromo isomer (less polar/sterically shielded carbonyl) typically elutes before the 5-bromo isomer.

References

  • National Institute of Standards and Technology (NIST). 1H-Inden-1-one, 5-bromo-2,3-dihydro-.[2] NIST Chemistry WebBook, SRD 69.[2] [Link]

  • PubChem. 5-Bromo-1-indanone Compound Summary (Analogous Structure Analysis). National Library of Medicine. [Link]

Sources

Cross-validation of analytical data for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 67159-85-7) Primary Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Summary & Core Analytical Challenge

5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (hereafter 5-Br-DMIO ) is a critical bicyclic scaffold used in the synthesis of androgen receptor antagonists, ghrelin receptor inverse agonists, and various kinase inhibitors via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

The Validation Gap: Commercially available 5-Br-DMIO is typically synthesized via Friedel-Crafts cyclization of 3-(3-bromophenyl)-3-methylbutanoic acid. This reaction inherently produces a mixture of regioisomers:

  • Target: 5-Bromo isomer (Cyclization para to the bromine).

  • Critical Impurity: 6-Bromo isomer (Cyclization ortho to the bromine).

Standard HPLC methods often struggle to baseline-separate these isomers due to their identical polarity and similar hydrodynamic volumes. This guide provides a self-validating cross-comparison protocol using 1H-NMR coupling constants as the definitive orthogonal filter to validate chromatographic purity.

Structural Integrity: NMR Regio-Differentiation

The most reliable method to distinguish the 5-bromo target from the 6-bromo impurity is the splitting pattern of the proton at position 7 (H7), which is peri- to the carbonyl group and significantly deshielded.

Comparative Analytical Logic
FeatureTarget: 5-Bromo Isomer Impurity: 6-Bromo Isomer Mechanistic Reason
H7 Signal Doublet (d) ,

Hz
Meta-Doublet (d) ,

Hz
H7 is adjacent to H6 in the 5-Br isomer (ortho coupling). In the 6-Br isomer, H7 is isolated by the bromine (meta coupling only).
H6 Signal Doublet of Doublets (dd) N/A (Substituted) H6 couples to H7 (ortho) and H4 (meta).
H4 Signal Meta-Doublet (d) ,

Hz
Doublet (d) ,

Hz
H4 is isolated by Br in 5-Br isomer. In 6-Br, H4 couples ortho to H5.
Validation Protocol (Self-Validating System)

To certify a batch of 5-Br-DMIO:

  • Acquire 1H-NMR in

    
    .
    
  • Focus on the aromatic region (7.4 – 7.8 ppm).

  • Pass Criteria: The most downfield aromatic signal (H7, ~7.65 ppm) must be a doublet with a large coupling constant (~8 Hz) .

  • Fail Criteria: If the downfield signal is a sharp singlet or fine doublet (~2 Hz), the batch is the 6-bromo isomer. If both patterns exist, the batch is a mixture.

Chromatographic Purity Profiling (HPLC)

While NMR confirms identity, HPLC is required for quantitative purity (Area %). Because the isomers are structurally similar, a standard C18 gradient is often insufficient.

Optimized Method Parameters
  • Column: Phenyl-Hexyl or Biphenyl stationary phase (provides

    
     selectivity superior to C18 for aromatic isomers).
    
  • Dimensions:

    
     mm, 2.7 µm fused-core particles.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 40% B to 70% B over 15 minutes. Isocratic hold at 40% B is recommended for difficult separations.

  • Detection: UV at 254 nm (aromatic

    
    ) and 220 nm (carbonyl 
    
    
    
    ).

Synthesis & Impurity Origin Visualization[1]

The following diagram illustrates the mechanistic divergence that creates the analytical challenge. The Friedel-Crafts cyclization is the critical control point.

SynthesisPath cluster_legend Analytical Checkpoint Start 3-(3-bromophenyl)- 3-methylbutanoic acid Cyclization Friedel-Crafts Cyclization (PPA or AlCl3) Start->Cyclization Acid Catalysis Target TARGET: 5-Bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one (H7 = d, J=8Hz) Cyclization->Target Cyclization at C6 (Para to Br) Impurity IMPURITY: 6-Bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one (H7 = d, J=2Hz) Cyclization->Impurity Cyclization at C2 (Ortho to Br) Analysis Verify H7 Coupling (NMR) Target->Analysis Impurity->Analysis

Figure 1: Mechanistic origin of regioisomers. The steric hindrance at C2 usually favors the 5-bromo product (cyclization at C6), but thermal conditions can alter this ratio.

Experimental Workflow: Cross-Validation Protocol

ValidationWorkflow cluster_NMR Step 1: Structural ID (Qualitative) cluster_HPLC Step 2: Purity (Quantitative) Sample Raw Sample (5-Br-DMIO) NMR_Exp 1H-NMR (CDCl3) Sample->NMR_Exp Check_H7 Check H7 Splitting NMR_Exp->Check_H7 Result_5Br H7 = Doublet (8Hz) CONFIRMED 5-Br Check_H7->Result_5Br Pass Result_6Br H7 = Singlet/Fine D REJECT (6-Br) Check_H7->Result_6Br Fail HPLC_Exp HPLC-UV (Phenyl-Hexyl) Result_5Br->HPLC_Exp Proceed to Quant Purity_Calc Calculate Area % HPLC_Exp->Purity_Calc

Figure 2: Decision tree for analytical validation. NMR is the "Go/No-Go" gate before quantitative HPLC analysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone (Analogous Structure). Retrieved from [Link]

  • Organic Syntheses. Preparation of 5,6-Dimethoxy-2-methyl-1-indanone (Demonstrating Friedel-Crafts Cyclization Logic). Org.[1] Synth. 2010, 87, 293-301. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 67159-85-7), a halogenated organic compound. By adhering to these procedures, laboratories can maintain a culture of safety and regulatory compliance.

Understanding the Compound: Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the substance. 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassificationGHS CodeDescription
Acute toxicity, oralH302Harmful if swallowed.[1]
Skin corrosion/irritationH315Causes skin irritation.[1]
Serious eye damage/irritationH319Causes serious eye irritation.[1]

Given these classifications, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Core Disposal Directive: A Step-by-Step Protocol

The disposal of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat and closed-toe shoes.

Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust or vapors.[1]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[4]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one waste. The container should be made of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one," and the associated hazard symbols (e.g., exclamation mark for irritant).

  • Solid vs. Liquid Waste: Keep solid and liquid waste separate.[4] If the compound is in a solution, collect it in a designated liquid waste container for halogenated organic solvents.

Step 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 4: Final Disposal Procedure

The ultimate disposal of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one should be handled by a licensed hazardous waste disposal contractor.[5]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected.[6]

  • Professional Disposal: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize acidic gases (like hydrogen bromide) formed during combustion.[7][8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal Start Start: Unused/Waste 5-bromo-3,3-dimethyl- 2,3-dihydro-1H-inden-1-one AssessHazards Assess Hazards (H302, H315, H319) Start->AssessHazards SpillOccurs Spill Occurs Start->SpillOccurs WearPPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->WearPPE SegregateWaste Segregate as Halogenated Organic Waste WearPPE->SegregateWaste LabelContainer Label Waste Container (Name, Hazards) SegregateWaste->LabelContainer CollectWaste Collect in Compatible Container (Glass/HDPE) LabelContainer->CollectWaste StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste ContainSpill Contain with Inert Absorbent SpillOccurs->ContainSpill CollectSpill Collect Spill Debris as Hazardous Waste ContainSpill->CollectSpill CollectSpill->StoreWaste ArrangePickup Arrange for Professional Waste Disposal StoreWaste->ArrangePickup Incineration High-Temperature Incineration ArrangePickup->Incineration End End: Safe Disposal Incineration->End

Caption: Disposal workflow for 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.

Decontamination of Empty Containers

Empty containers that previously held 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated organic liquid waste.[2]

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, though laboratory-specific guidelines should always be followed. Deface the original label before disposal.[2]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, a clear understanding of its hazards as an irritant and a substance harmful if swallowed necessitates a rigorous disposal protocol. By following the steps outlined in this guide—from wearing the correct PPE to ensuring final disposal via high-temperature incineration by a licensed contractor—researchers can mitigate risks and uphold the highest standards of safety and compliance.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet for 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.
  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation.
  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?
  • University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.

Sources

Personal protective equipment for handling 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

[1][2][3][4]

Executive Summary & Compound Profile

Objective: This protocol defines the mandatory safety architecture for handling 5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-85-7).[1][2][3][4] As a halogenated indanone derivative commonly used as a pharmaceutical intermediate, this compound presents specific risks regarding particulate inhalation and dermal absorption.[1][2][3]

Compound Identity:

  • Synonyms: 5-Bromo-3,3-dimethyl-1-indanone[1][2][3]

  • CAS Number: 67159-85-7[1][2][3][4][5]

  • Physical State: Solid (Beige to brown powder/crystals)[1][2][3]

  • Melting Point: 123-125 °C[1][2][3]

  • Molecular Formula: C₁₁H₁₁BrO[2][4]

Risk Assessment (GHS Classification):

Hazard Code Description Severity
H302 Harmful if swallowed Warning
H315 Causes skin irritation Warning
H319 Causes serious eye irritation Warning

| H335 | May cause respiratory irritation | Warning |[1][2][3]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves provide insufficient permeation resistance against halogenated aromatics in solution.[1][2][3] The following PPE standards are non-negotiable for this workflow.

Protection ZoneEquipment StandardOperational Logic (Why?)
Hand Protection (Primary) Nitrile Rubber (0.11 mm min) Provides adequate splash protection for the solid form.[1][2][3] Change immediately if contaminated.[1][2][3][6][7]
Hand Protection (Solution) Double Gloving (Nitrile) or Silver Shield® Once dissolved (e.g., in DCM or THF), the solvent acts as a carrier, increasing skin absorption risk.[1][2][3]
Respiratory N95 / P2 Particulate Respirator Mandatory outside fume hood. The fine powder nature creates a high risk of inhalation during weighing.[1][2][3]
Eye Protection Chemical Safety Goggles Safety glasses with side shields are insufficient if fine dust is generated.[1][2][3] Goggles seal the ocular cavity.[1][2][3]
Body Defense Lab Coat (Tyvek® preferred) Standard cotton coats absorb particulates; Tyvek sheds dust and prevents cross-contamination.[1][2][3]
Operational Workflow: Safe Handling Protocol

Expert Insight: The critical control point for this compound is the weighing step .[1][2][3] Static electricity often causes indanone powders to disperse unexpectedly.[1][2][3]

Phase 1: Engineering Controls & Setup
  • Ventilation: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[1][2][3]

  • Static Control: Use an antistatic gun or ionizing bar during weighing to prevent powder "fly-away."[1][2][3]

  • Decontamination Zone: Pre-wet a paper towel with acetone or ethanol and place it near the balance to trap any stray particles immediately.[1][2][3]

Phase 2: Weighing & Transfer
  • Don PPE: Put on N95 respirator before opening the container, even if working in a hood (turbulence can eject particles).[2][3]

  • Transfer: Use a disposable spatula.[1][2][3] Do not reuse spatulas to prevent cross-contamination of stock.[1][2][3]

  • Solubilization: Add solvent to the solid.[1][2][3] Do not dump solid into solvent, as this generates an aerosol plume.[1][2][3]

Phase 3: Reaction & Monitoring
  • Heating: If heating above 60°C, ensure the system is closed (reflux condenser). Halogenated ketones can release lachrymatory vapors upon thermal decomposition.[1][2][3]

  • Spill Response:

    • Solid Spill: Do not sweep dry.[1][2][3] Cover with wet paper towels (water/detergent) to dampen, then wipe up.[2][3]

    • Solution Spill: Absorb with vermiculite or sand.[1][2][3] Dispose of as halogenated organic waste.[1][2][3]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).

SafetyLogicStartStart: Handling 5-Bromo-3,3-dimethyl-1-indanoneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder FormStateCheck->SolidPathSolutionPathDissolved in Solvent (DCM, THF, etc.)StateCheck->SolutionPathSolidPPEPPE: Nitrile Gloves + N95 Mask + GogglesSolidPath->SolidPPESolnRiskRisk: Solvent Carrier Effect (Enhanced Absorption)SolutionPath->SolnRiskSolidEngControl: Fume Hood + Static EliminationSolidPPE->SolidEngDisposalDisposal: Halogenated Organic Waste StreamSolidEng->DisposalSolnPPEPPE: Double Nitrile or Silver Shield GlovesSolnRisk->SolnPPESolnPPE->Disposal

Figure 1: Decision logic for PPE selection based on the physical state of the compound, highlighting the increased dermal risk when solvated.[1][2][3]

Waste Disposal & Emergency Procedures

Disposal Protocol:

  • Categorization: Classify as Halogenated Solvent/Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or acids.[1][2][3]

  • Container: High-density polyethylene (HDPE) or glass carboys.[1][2][3] Label clearly with "Contains Brominated Indanone."[1][2][3]

First Aid Measures:

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3][8][9] Remove contact lenses.[1][2][3][6][7][8][9] Seek medical attention immediately—corneal damage is possible.[1][2]

  • Skin Contact: Wash with soap and copious amounts of water.[1][2][3][8][9] Do not use ethanol on skin (enhances absorption).[1][2][3]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][2][3][8]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone. Retrieved from [Link][1][2][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.